Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione
Description
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Properties
IUPAC Name |
sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3O2.Na/c4-1-5-2(8)7-3(9)6-1;/h1H,(H3,5,6,7,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQDCCVEWNITLV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(NC(=O)NC(=O)[N-]1)Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743116 | |
| Record name | Sodium 2-bromo-4,6-dioxo-1,3,5-triazinan-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164918-61-0 | |
| Record name | Sodium 2-bromo-4,6-dioxo-1,3,5-triazinan-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Bromouracil
Executive Summary: 5-Bromouracil (5-BrU) is a halogenated derivative of uracil, a fundamental component of nucleic acids.[1][2] Its structural similarity to thymine allows it to be incorporated into DNA, where it exerts potent mutagenic and therapeutic effects.[1][3] This guide provides a comprehensive overview of the core chemical properties of 5-Bromouracil, focusing on its structure, reactivity, synthesis, and biological mechanism of action. We will delve into its tautomeric nature, photochemical reactivity, and applications as a research tool and antineoplastic agent, offering field-proven insights for professionals in drug development and molecular biology.
I. Molecular Structure and Spectroscopic Profile
5-Bromouracil is a pyrimidine derivative with keto groups at positions 2 and 4 and a bromine atom at position 5.[2][4] This substitution is critical to its biological activity.
A. Tautomerism: The Basis of Mutagenicity
A key feature of 5-BrU is its existence in multiple tautomeric forms: the common keto form and the rarer enol and ionized forms.[1] While the keto form mimics thymine and pairs with adenine, the enol and ionized forms mimic cytosine and can pair with guanine.[1][5] This tautomeric ambiguity is widely accepted as the primary origin of its mutagenic properties, leading to A-T to G-C (or G-C to A-T) transition mutations during DNA replication.[1][5][6][7]
The equilibrium between these forms is influenced by the microenvironment, including hydration and the presence of metal ions.[6][8] The electronegativity of the bromine atom alters the electron distribution in the pyrimidine ring, increasing the propensity for tautomeric shifts compared to uracil.[6][9]
Caption: Tautomeric equilibrium of 5-Bromouracil and its base-pairing properties.
B. Spectroscopic Data
The characterization of 5-BrU relies on standard spectroscopic techniques.
-
NMR Spectroscopy (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance provides detailed information about the molecular structure. The proton NMR spectrum is relatively simple, showing characteristic signals for the N-H and C6-H protons.[10]
-
Infrared (IR) Spectroscopy: IR spectra reveal the presence of key functional groups, such as C=O (keto) and N-H stretching vibrations, which are characteristic of the pyrimidine ring.
-
Mass Spectrometry (MS): Mass spec is used to determine the molecular weight (190.98 g/mol ) and fragmentation patterns, confirming the elemental composition.[2][11] The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) results in a characteristic M and M+2 peak, which is a key diagnostic feature.
-
UV Spectroscopy: 5-Bromouracil exhibits strong UV absorbance, a property that is altered upon incorporation into DNA and is central to its photochemical reactivity.[12]
| Property | Value | Source |
| Molecular Formula | C₄H₃BrN₂O₂ | [4][11] |
| Molecular Weight | 190.98 g/mol | [2][11] |
| Appearance | White powder / Prisms | [2] |
| Melting Point | 293 °C (decomposes) | [11] |
| CAS Number | 51-20-7 | [11][13] |
II. Chemical Reactivity and Synthetic Pathways
A. Photochemical Reactivity
Upon exposure to UV radiation, 5-BrU becomes highly reactive. This photosensitivity is significantly greater than that of thymine.[14] UV irradiation of DNA containing 5-BrU can lead to the homolytic cleavage of the C-Br bond, generating a highly reactive uracilyl radical.[14][15] This radical can then abstract a hydrogen atom from a nearby molecule, such as the deoxyribose sugar backbone, leading to single and double-strand breaks, DNA-protein cross-linking, and other lesions.[14][15]
This photosensitizing property is exploited in molecular biology research to study DNA structure and DNA-protein interactions.[14][15]
Caption: Simplified workflow of 5-BrU's photochemical activation and DNA damage induction.
B. Synthesis Routes
5-Bromouracil is typically synthesized via the electrophilic bromination of uracil. Various brominating agents and solvent systems can be employed to achieve high yields and purity.
Protocol: Bromination of Uracil with N-Bromosuccinimide (NBS)
This protocol is a common laboratory-scale synthesis.
-
Dissolution: Suspend uracil in a suitable solvent, such as glacial acetic acid.[16] Acetic anhydride may be added as a catalyst.[16]
-
Heating: Gently heat the suspension (e.g., to 75-85°C) to facilitate dissolution and activation.[16]
-
Bromination: Cool the mixture slightly (e.g., to 40-50°C) and add N-bromosuccinimide (NBS) portion-wise.[16]
-
Reaction: Maintain the reaction temperature (e.g., 55-60°C) for several hours (18-22 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).[16]
-
Isolation: Cool the reaction mixture in an ice bath to precipitate the product.[16]
-
Purification: Collect the white crystalline solid by filtration, wash with a cold solvent (e.g., water or ethanol) to remove impurities, and dry under a vacuum.[16]
Other methods include using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in acetic acid or sodium bromide/sodium hypochlorite in acidic aqueous solution.[17][18]
III. Applications in Drug Development and Research
The unique chemical properties of 5-BrU underpin its use as both a therapeutic agent and a powerful research tool.
-
Antineoplastic Agent: The deoxyriboside derivative, 5-bromo-2'-deoxyuridine (BrdU), is used in cancer therapy.[1][2] Its incorporation into the DNA of rapidly dividing cancer cells makes them more susceptible to radiation damage, acting as a radiosensitizer.[14]
-
Experimental Mutagen: 5-BrU is a classic mutagen used in genetics and molecular biology to induce point mutations for studying gene function and DNA repair mechanisms.[1][2][4]
-
Cell Proliferation Assays: BrdU is widely used to label and detect dividing cells in biological tissues, providing a powerful tool for studying cell kinetics, neurogenesis, and cancer biology.
IV. Safety, Handling, and Toxicology
5-Bromouracil is a hazardous substance and must be handled with appropriate precautions.
-
Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[13][19] It causes skin and serious eye irritation and is suspected of causing genetic defects.[13][19]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[19][20][21] Avoid creating dust.[19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[13][19]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[19] Dampening solid spills with water before transfer to a suitable container is recommended.[22]
V. Conclusion
5-Bromouracil's chemical properties, particularly its tautomeric nature and photochemical reactivity, make it a molecule of profound importance in molecular biology and medicine. Its ability to mimic thymine allows for its entry into the fundamental processes of DNA replication, while its inherent instability—both chemical and photochemical—provides the mechanism for its mutagenic and therapeutic effects. A thorough understanding of its chemistry is essential for any researcher or clinician seeking to harness its power or mitigate its risks.
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Tautomerism of 1-Methyl Derivatives of Uracil, Thymine, and 5-Bromouracil. Is Tautomerism the Basis for the Mutagenicity of 5-Bromouridine? ACS Publications. [Link]
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[MECHANISM OF THE MUTAGENIC ACTION OF 5-BROMOURACIL. I. REPLACEMENT OF THYMINE BY 5-BROMOURACIL IN THE DNA OF S. TYPHIMURIUM NO. 70 AND THE MUTAGENIC EFFECT OF THE ANALOG]. PubMed. [Link]
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The In-Depth Technical Guide to Sodium Bromoisocyanurate as a Brominating Agent
Introduction: A Modern Tool for Selective Bromination
In the landscape of synthetic organic chemistry, the quest for selective and efficient brominating agents is perpetual. While N-bromosuccinimide (NBS) has long been a cornerstone reagent for this purpose, its limitations, particularly in acidic media and with sensitive substrates, have driven the exploration of alternatives. Sodium bromoisocyanurate (SMBI), a versatile and powerful N-bromo compound, has emerged as a superior choice for a range of bromination reactions. This technical guide provides an in-depth exploration of the mechanism of action of sodium bromoisocyanurate, offering researchers, scientists, and drug development professionals a comprehensive understanding of its application, causality in experimental design, and protocols for its effective use.
Sodium bromoisocyanurate is a stable, crystalline solid that serves as a valuable source of electrophilic bromine.[1][2] Its unique reactivity profile, particularly its enhanced performance in acidic environments where traditional reagents falter, makes it an indispensable tool for modern organic synthesis.[3][4] This guide will dissect the mechanistic intricacies of SMBI-mediated brominations, detail its synthetic applications, and provide robust, field-proven protocols to empower chemists in their synthetic endeavors.
Core Mechanism: Unraveling the Reactive Species
The efficacy of sodium bromoisocyanurate as a brominating agent is rooted in its ability to generate highly reactive bromine species. The operative mechanism is profoundly influenced by the reaction medium, transitioning between an ionic pathway in protic or aqueous environments and a more nuanced reactivity profile in aprotic solvents.
Electrophilic Bromination in Protic and Aqueous Media: The Role of Hypobromous Acid
In the presence of water or other protic solvents, sodium bromoisocyanurate undergoes hydrolysis to generate hypobromous acid (HOBr).[5] This in-situ generation of HOBr is pivotal, as it serves as a potent source of an electrophilic bromonium ion (Br⁺), which is the key reactive species in the electrophilic aromatic substitution and addition reactions to alkenes.
The enhanced yield of brominated products in dichloromethane-water mixtures compared to anhydrous dichloromethane strongly supports this hydrolysis-dependent mechanism.[5] The generated bromonium ion is then attacked by the electron-rich substrate, leading to the formation of the brominated product.
Bromination in Aprotic Solvents: A Dualistic Approach
In aprotic solvents such as dichloromethane, the mechanism of bromination by sodium bromoisocyanurate is less straightforward and likely proceeds through a combination of pathways. While an electrophilic mechanism involving the direct transfer of a bromonium ion from the polarized N-Br bond is plausible, the potential for a free-radical pathway, particularly in the presence of radical initiators or light, cannot be disregarded.[6][7]
The nitrogen atom in the isocyanurate ring is electron-withdrawing, which polarizes the N-Br bond, making the bromine atom electrophilic.[8] This inherent electrophilicity allows for direct reaction with electron-rich substrates. However, similar to NBS, homolytic cleavage of the N-Br bond can be induced to generate a bromine radical, initiating a radical chain reaction. The prevailing mechanism will depend on the specific substrate, reaction conditions, and the presence of any initiators or inhibitors.
Synthetic Applications and Substrate Scope
Sodium bromoisocyanurate has demonstrated broad utility in the bromination of a diverse array of organic molecules. Its reactivity can be finely tuned by the choice of solvent and reaction conditions, allowing for selective transformations.
Aromatic Bromination
SMBI is highly effective for the electrophilic bromination of aromatic compounds, including those with both electron-donating and electron-withdrawing substituents.[3] A significant advantage of SMBI is its efficacy in strongly acidic media such as sulfuric acid and trifluoroacetic acid, conditions under which NBS is often ineffective.[3][4] This allows for the bromination of deactivated aromatic rings that are resistant to other brominating agents.
| Substrate | Activating/Deactivating Group | Solvent | Product(s) | Yield (%) | Reference |
| Phenol | Activating | Diethyl ether | o-Bromophenol | High | [3] |
| Benzene | Neutral | Diethyl ether - Methanesulfonic acid | Bromobenzene | High | [3] |
| Nitrobenzene | Deactivating | Sulfuric acid | m-Bromonitrobenzene | High | [3] |
| Phenylalanine | Activating | 60% aq. H₂SO₄ | Mixture of o- and p-bromophenylalanine | Good | [5] |
Bromination of Alkenes, Ketones, and Esters
Beyond aromatic systems, SMBI is also a competent reagent for the bromination of other functional groups. It can be used for the addition of bromine to alkenes and the α-bromination of ketones and esters.[3] The reaction conditions can be tailored to favor either addition or substitution, depending on the substrate and the desired outcome.
Bromination of Nucleosides
A particularly valuable application of SMBI is in the selective bromination of nucleosides, which are often sensitive to harsh reaction conditions.[9][10] SMBI provides a mild and efficient method for the C-5 bromination of pyrimidine nucleosides and the C-8 bromination of purine nucleosides. Notably, the bromination of pyrimidine nucleosides is often catalyzed by sodium azide.[9]
| Nucleoside | Position of Bromination | Catalyst | Yield (%) | Reference |
| Uridine | C-5 | Sodium Azide | 94 | [9] |
| 2'-Deoxyuridine | C-5 | Sodium Azide | 88 | [9] |
| Guanosine | C-8 | None | Moderate | [9] |
| 2'-Deoxyadenosine | C-8 | None | 93 | [9] |
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for the use of sodium bromoisocyanurate in organic synthesis. As with any chemical reaction, optimization of conditions may be necessary for specific substrates.
Protocol 1: General Procedure for the Bromination of Aromatic Compounds
-
Reaction Setup: To a solution of the aromatic substrate (1.0 mmol) in the appropriate solvent (e.g., diethyl ether, trifluoroacetic acid, or sulfuric acid; 5-10 mL), add sodium bromoisocyanurate (1.0-1.2 mmol) portion-wise at room temperature with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Bromination of Pyrimidine Nucleosides
-
Reaction Setup: Dissolve the pyrimidine nucleoside (1.0 mmol) and sodium azide (2.0-4.0 mmol) in a mixture of water and an organic solvent (e.g., 1:9 H₂O:CH₃CN).
-
Reagent Addition: Add sodium bromoisocyanurate (1.05-1.2 mmol) to the solution at room temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30 minutes to a few hours.
-
Work-up: Upon completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Safety, Handling, and Storage
Sodium bromoisocyanurate is a reactive chemical and should be handled with appropriate safety precautions. While specific stability data for SMBI is not extensively documented, general guidelines for N-bromo compounds should be followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling sodium bromoisocyanurate.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Keep away from heat, sparks, and open flames.[2][4]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be stored away from incompatible materials such as reducing agents, combustible materials, and strong acids (unless used as a reaction medium).[2][4]
Conclusion: A Powerful and Versatile Brominating Agent
Sodium bromoisocyanurate has proven to be a highly effective and versatile brominating agent with a broad substrate scope. Its unique reactivity, particularly in acidic media, provides a distinct advantage over traditional reagents like N-bromosuccinimide. The mechanistic dichotomy, operating via an electrophilic pathway in protic media and potentially through both electrophilic and radical pathways in aprotic solvents, offers a rich area for further investigation and exploitation in synthetic chemistry.
The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize sodium bromoisocyanurate in their synthetic endeavors. As the demand for selective and efficient synthetic methodologies continues to grow, SMBI is poised to become an increasingly important tool in the arsenal of the modern organic chemist.
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Okada, Y., et al. (2003). Bromination by means of sodium monobromoisocyanurate (SMBI). Organic & Biomolecular Chemistry. [Link]
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PubMed. Bromination by means of sodium monobromoisocyanurate (SMBI). [Link]
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Nishimura, J., et al. (2005). Bromination of Azulene Derivatives with Sodium Monobromoisocyanurate. Bulletin of the Chemical Society of Japan. [Link]
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Sodium Monobromoisocyanurate: A New Catalyst for Direct Synthesis of Aryl Thiocyanates. Semantic Scholar. [Link]
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Chemia. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11). (2022). [Link]
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Wang, G., & Gao, J. (2012). Solvent-free bromination reactions with sodium bromide and oxone promoted by mechanical milling. Green Chemistry. [Link]
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YouTube. 10.2 The Free Radical Halogenation Mechanism | Organic Chemistry. (2020). [Link]
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Homework.Study.com. Why is a free-radical bromination reaction more selective than a free-radical chlorination reaction?. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Sodium 2-bromo-4,6-dioxo-1,3,5-triazinan-1-ide
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of Sodium 2-bromo-4,6-dioxo-1,3,5-triazinan-1-ide, a halogenated heterocyclic compound of interest in synthetic chemistry and materials science. As a Senior Application Scientist, the imperative is not merely to collect data, but to generate a self-validating, coherent analytical narrative. This document outlines the strategic application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section explains the causality behind methodological choices, details robust experimental protocols, and presents a thorough interpretation of expected data, grounded in established chemical principles. The guide is designed for researchers, quality control analysts, and drug development professionals who require unambiguous structural elucidation and purity assessment of this and structurally related molecules.
Introduction to the Analyte: A Molecule of Interest
Chemical Identity and Structural Framework
Sodium 2-bromo-4,6-dioxo-1,3,5-triazinan-1-ide is an organic salt featuring a core 1,3,5-triazinane-2,4,6-trione (isocyanuric acid) heterocyclic system.[1] Key structural features include two carbonyl (keto) groups, an N-bromo substituent, and an anionic nitrogen atom forming an ionic bond with a sodium counter-ion. Understanding this architecture is paramount, as it dictates the molecule's chemical behavior and its spectroscopic signature.
The presence of the electronegative bromine atom, the carbonyl groups, and the delocalized charge on the triazine ring creates a unique electronic environment that is highly amenable to spectroscopic investigation.
Caption: Structure of Sodium 2-bromo-4,6-dioxo-1,3,5-triazinan-1-ide.
The Imperative for Spectroscopic Characterization
For any compound intended for use in research or development, rigorous characterization is non-negotiable. Spectroscopic analysis serves several critical functions:
-
Structural Verification: Confirms that the synthesized molecule matches the intended structure.
-
Purity Assessment: Detects the presence of starting materials, by-products, or degradation products.
-
Stability Studies: Monitors chemical changes in the molecule over time under various conditions.
-
Regulatory Compliance: Provides essential data for chemical registration and product safety documentation.
A multi-technique approach is essential because each method probes different aspects of the molecule's physics, providing complementary, mutually reinforcing data points.
Core Spectroscopic Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the elucidation of organic structures in solution. It provides detailed information about the carbon-hydrogen framework.
-
Causality of Method Choice: For this molecule, ¹H NMR will identify the N-H proton, while ¹³C NMR will confirm the number and electronic environment of the carbon atoms, particularly the carbonyl carbons. The high symmetry of related triazine compounds often simplifies their NMR spectra.[2]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Justification: DMSO-d₆ is an excellent choice due to its ability to dissolve polar organic salts and because the N-H proton will exchange slowly, allowing for its observation.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (300 MHz or higher):
-
Acquire a standard ¹H spectrum. Key parameters include a sufficient number of scans (e.g., 16) and a relaxation delay of 1-2 seconds.[2]
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
-
¹H NMR:
-
A single, potentially broad signal is expected for the N-H proton. Its chemical shift will be highly dependent on concentration and residual water but is anticipated to be in the downfield region (> 8 ppm).
¹³C NMR:
-
Due to the plane of symmetry through the N-Br and N-H bonds, two distinct carbon signals are expected.
-
C=O Carbons: A signal in the range of 150-170 ppm is predicted for the two equivalent carbonyl carbons. The carbonyl carbons in similar 1,3,5-triazine-2,4,6-trione structures appear in this region.[3][4][5][6]
-
C-Br Carbon: The carbon atom adjacent to the N-Br group might be slightly shifted relative to the other carbonyls, though it is part of the same functional group type.
Table 1: Predicted NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H (N-H) | > 8.0 | Singlet (broad) | Position is concentration and solvent dependent. |
| ¹³C (C=O) | 150 - 170 | Singlet | Two equivalent carbonyl carbons. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Causality of Method Choice: This technique is ideal for confirming the presence of the key N-H and C=O bonds. The cyclic imide structure is expected to show a characteristic double carbonyl stretch.[7]
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal. No further preparation is needed.
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
The spectrum is dominated by features characteristic of a cyclic imide.
-
N-H Stretch: A moderate to strong, somewhat broad absorption band around 3200 cm⁻¹ is expected for the N-H stretching vibration.[7]
-
C=O Stretches: The most prominent feature will be a pair of strong absorption bands for the carbonyl groups. For cyclic imides, these typically appear between 1790-1735 cm⁻¹ and 1750-1680 cm⁻¹.[7][8] This "double carbonyl stretch" is highly diagnostic.
-
C-N Stretches: Absorptions related to C-N stretching within the triazine ring are expected in the fingerprint region (approx. 1400-1200 cm⁻¹).
Table 2: Predicted Characteristic FTIR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| N-H Stretch | ~3200 | Medium-Strong, Broad | Confirms presence of the secondary amine. |
| C=O Stretch (Asymmetric) | 1790 - 1735 | Strong | Part of the diagnostic double peak for cyclic imides.[7][8] |
| C=O Stretch (Symmetric) | 1750 - 1680 | Strong | Part of the diagnostic double peak for cyclic imides.[7][8] |
| C-N Stretch | 1400 - 1200 | Medium | Located in the fingerprint region. |
Mass Spectrometry (MS)
MS provides the exact molecular weight and, through fragmentation, valuable structural information.
-
Causality of Method Choice: The most critical application of MS here is to confirm the presence and number of bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[9][10][11][12] This creates a highly characteristic isotopic pattern for any ion containing a bromine atom. Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar, pre-charged molecules like this sodium salt.[13]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infuse the solution directly into the ESI source.
-
-
Data Acquisition:
-
Acquire the spectrum in both positive and negative ion modes.
-
Negative Mode: This is expected to be more informative, detecting the [M-Na]⁻ anion.
-
Positive Mode: May show adducts, such as [M+H]⁺ or [M+Na]⁺, where M is the neutral form of the anion.
-
The molecular formula of the anion is C₃H₂BrN₃O₂⁻.
-
Isotopic Pattern: The key diagnostic feature will be a pair of peaks in the molecular ion region, separated by 2 m/z units, with nearly equal intensity (a 1:1 ratio).[11][12] This is the unambiguous signature of a single bromine atom.[9][10]
-
Expected m/z Values (Negative Mode):
-
For the anion containing ⁷⁹Br: m/z = 206.9
-
For the anion containing ⁸¹Br: m/z = 208.9
-
Table 3: Predicted Key m/z Values in ESI-MS (Negative Ion Mode)
| Ion | Formula | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Relative Intensity |
|---|
| [M-Na]⁻ | [C₃H₂BrN₃O₂]⁻ | 206.9 | 208.9 | ~1:1 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for characterizing chromophores.
-
Causality of Method Choice: The triazine ring and carbonyl groups constitute a chromophoric system. The position and intensity of the absorption maximum (λmax) can be used for quantitative analysis (using the Beer-Lambert Law) and as a characteristic fingerprint of the molecule. The UV spectra of triazine derivatives are well-documented.[14][15][16][17]
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., water or ethanol).
-
Perform serial dilutions to create a solution with an absorbance in the optimal range (0.1 - 1.0 AU).
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes.
-
Measure a baseline spectrum using the pure solvent.
-
Measure the absorbance of the sample solution from approximately 200 to 400 nm.
-
-
The molecule is expected to exhibit absorption bands in the near UV region. Related dioxo-triazine compounds show absorption maxima around 300 nm.[18] The primary absorption is likely due to n → π* and π → π* electronic transitions associated with the C=O groups and the conjugated system of the triazine ring.
Integrated Data Analysis: A Holistic Approach
No single technique provides the complete picture. The power of this analytical workflow lies in the integration of all data points to build an unassailable structural proof.
Caption: Workflow for integrated spectroscopic analysis.
-
Start with FTIR: A quick FTIR scan confirms the presence of the core functional groups (N-H, C=O), providing an initial positive identification.
-
Proceed to MS: Mass spectrometry validates the molecular weight and, crucially, confirms the presence of a single bromine atom via the characteristic 1:1 M/M+2 isotopic pattern.
-
Perform NMR: NMR provides the definitive structural proof, confirming the chemical environment and connectivity of the atoms. The simple spectrum predicted by the molecule's symmetry is a key validation point.
-
Utilize UV-Vis: UV-Vis provides a quantitative handle and a final spectroscopic fingerprint.
When the data from all four techniques are consistent with the proposed structure and with each other, a high degree of confidence in the sample's identity and purity is achieved.
Conclusion
The spectroscopic characterization of Sodium 2-bromo-4,6-dioxo-1,3,5-triazinan-1-ide is a straightforward process when a systematic, multi-technique approach is employed. The key diagnostic signatures are the double carbonyl stretch in the FTIR, the 1:1 isotopic pattern at m/z 207/209 in the mass spectrum, and the simple, predictable signals in the ¹H and ¹³C NMR spectra. This guide provides the foundational protocols and interpretive framework for researchers to confidently analyze this molecule, ensuring data integrity and advancing their scientific objectives.
References
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Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. [Link]
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ResearchGate. (n.d.). Relevant UV-Vis data of the triazine derivatives 3a-d. [Link]
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Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. [Link]
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Connect Journals. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW CYCLIC IMIDES COMPRISING ANTIPYRINE AND OXAZOLE CYCLES. [Link]
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AIP Publishing. (1951). Ultraviolet Absorption Spectra of Derivatives of Symmetric Triazine. I. Amino Triazines. The Journal of Chemical Physics. [Link]
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ResearchGate. (n.d.). U.V. spectra of derivatives of 1,3,5-triazine. [Link]
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PubMed. (1980). A characterization of the activity of alpha-1,3,5-triglycidyl-s-triazinetrione, a novel antineoplastic compound. [Link]
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Sci-Hub. (2001). On the Reactivity of the 1,3,5-Triazine Ring Systems Substituted with Pseudo Halogens. [Link]
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NIST. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. [Link]
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PubMed. (2024). 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization. [Link]
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An In-Depth Technical Guide to the Discovery and History of 1,3,5-Triazine-2,4-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, history, and synthesis of 1,3,5-triazine-2,4-dione derivatives, a class of compounds that has played a pivotal role in the development of epigenetic cancer therapies. From their initial synthesis to their application as potent DNA methyltransferase inhibitors, this document traces the scientific journey of these crucial molecules.
Introduction to the 1,3,5-Triazine-2,4-dione Core
The 1,3,5-triazine-2,4-dione ring system, an aza-analog of the pyrimidine nucleobases, forms the structural foundation for a range of biologically active compounds. The strategic placement of nitrogen atoms in the heterocyclic ring significantly alters its electronic properties, paving the way for unique interactions with biological targets. The most prominent members of this class are 5-azacytosine and 5-azauracil, which, when incorporated into nucleosides, have demonstrated profound therapeutic effects.
The Dawn of a New Class of Antimetabolites: The Discovery of 6-Azauracil
The journey into the therapeutic potential of azapyrimidines began not with the 5-aza derivatives, but with their positional isomer, 6-azauracil. First synthesized in the mid-20th century, 6-azauracil was identified as a potent antimetabolite. Its biological activity, stemming from its ability to interfere with pyrimidine biosynthesis, laid the groundwork for the exploration of other aza-analogs of nucleobases as potential therapeutic agents. The early work on 6-azauracil demonstrated that modifications to the pyrimidine ring could lead to compounds with significant biological activity, sparking further research in this area.[1][2][3][4]
A Landmark Discovery: The First Synthesis of 5-Azacytosine Nucleosides
A pivotal moment in the history of this class of compounds occurred in 1964 when the Czechoslovakian chemists Pískala and Šorm reported the first synthesis of 1-glycosyl derivatives of 5-azauracil and 5-azacytosine.[5][6] This breakthrough, detailed in their seminal paper in the Collection of Czechoslovak Chemical Communications, opened the door to a new class of nucleoside analogs with significant potential as anticancer agents.[1][5][6][7]
Their initial synthesis of 5-azacytidine involved a multi-step process that, while groundbreaking, presented challenges for large-scale production. The s-triazine ring of 5-azacytidine exhibited a notable sensitivity to water, making its synthesis and purification a delicate process.[1] The original Pískala and Šorm synthesis, while foundational, yielded the final product in modest amounts and required stringent, anhydrous conditions.
The Evolution of Synthetic Methodologies
The initial synthesis by Pískala and Šorm paved the way for numerous advancements in the preparation of 5-azacytosine nucleosides. The inherent instability of the 1,3,5-triazine-2,4-dione ring in aqueous media drove the development of more robust and scalable synthetic routes.
Early Synthetic Approaches
Early methodologies focused on the coupling of a protected ribofuranose derivative with a silylated 5-azacytosine. These reactions were often catalyzed by Lewis acids and required strict anhydrous conditions to prevent the degradation of the sensitive triazine ring. While these methods were successful in producing 5-azacytidine and its derivatives, they often suffered from low yields and the use of hazardous reagents, making them less suitable for large-scale industrial production.[1]
Modern, Scalable Synthesis of 5-Azacytidine
Over the years, significant efforts have been directed towards developing more efficient and scalable syntheses of 5-azacytidine (Azacitidine) and its deoxy derivative, decitabine. These efforts have focused on improving the coupling reaction, streamlining the purification process, and increasing the overall yield and purity of the final active pharmaceutical ingredient (API).
Modern synthetic strategies often employ a one-pot approach, minimizing the number of isolation steps and reducing the potential for degradation. The use of improved coupling agents and optimized reaction conditions has led to significant increases in yield and purity, making these life-saving drugs more accessible.[8][9]
A key improvement in the large-scale synthesis of 5-azacytidine involves the silylation of 5-azacytosine followed by coupling with a protected ribofuranose in the presence of a catalyst like trimethylsilyl trifluoromethanesulfonate (TMS-Triflate).[1] Subsequent deprotection of the acetyl groups yields the final product. This process has been refined to improve yields and ensure the production of a high-purity API suitable for clinical use.[8][9]
Table 1: Comparison of Key Parameters in the Synthesis of 5-Azacytidine
| Parameter | Pískala and Šorm (1964) | Modern Scalable Process |
| Starting Materials | 1-Glycosyl isocyanates | Silylated 5-azacytosine and protected ribofuranose |
| Key Reaction | Coupling of isocyanate with an S-alkylisothiourea | Catalytic coupling of silylated base with protected sugar |
| Catalyst | Not explicitly a catalyst-driven coupling | Trimethylsilyl trifluoromethanesulfonate (TMS-Triflate) |
| Overall Yield | Low to moderate | Significantly improved (e.g., 50% for the deprotection step) |
| Purity of Final Product | Required extensive purification | High purity (>99%) |
| Scalability | Limited | Suitable for large-scale manufacturing |
Therapeutic Applications and Mechanism of Action
The initial interest in 5-azacytosine derivatives stemmed from their potential as antimetabolites. However, their most significant therapeutic impact has been in the realm of epigenetics. 5-Azacytidine and decitabine are potent inhibitors of DNA methyltransferases (DNMTs), enzymes that play a crucial role in regulating gene expression.[10][11][12]
DNA Methyltransferase Inhibition
In cancer, aberrant DNA hypermethylation can lead to the silencing of tumor suppressor genes, contributing to uncontrolled cell growth. 5-Azacytidine and decitabine, upon incorporation into DNA, act as "suicide inhibitors" of DNMTs. The nitrogen atom at the 5-position of the triazine ring forms a covalent bond with the enzyme, trapping it and leading to its degradation. This results in a global reduction in DNA methylation, the reactivation of silenced tumor suppressor genes, and ultimately, the inhibition of cancer cell growth.[10][11][12]
Clinical Significance
The discovery of the epigenetic effects of 5-azacytosine derivatives revolutionized the treatment of certain hematological malignancies. 5-Azacytidine (Vidaza®) and decitabine (Dacogen®) have been approved for the treatment of myelodysplastic syndromes (MDS) and have shown efficacy in acute myeloid leukemia (AML).[5][13] Their ability to reverse epigenetic silencing represents a paradigm shift from traditional cytotoxic chemotherapy.
Experimental Protocols
The following protocols are based on established synthetic methodologies and are provided for informational purposes. Researchers should consult the original literature and adhere to all laboratory safety guidelines.
Synthesis of Silylated 5-Azacytosine
This procedure is a crucial first step in modern synthetic routes to 5-azacytidine.
Materials:
-
5-Azacytosine
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
Procedure:
-
A mixture of 5-azacytosine, an excess of HMDS, and a catalytic amount of ammonium sulfate is heated at reflux.
-
The reaction is monitored until the initial slurry turns into a clear solution and the evolution of gas ceases.
-
The excess HMDS is removed under vacuum to yield the trimethylsilylated 5-azacytosine as a residue.
Coupling of Silylated 5-Azacytosine with Protected Ribofuranose
This step forms the key glycosidic bond.
Materials:
-
Trimethylsilylated 5-azacytosine
-
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
-
Anhydrous dichloromethane
-
Trimethylsilyl trifluoromethanesulfonate (TMS-Triflate)
Procedure:
-
The trimethylsilylated 5-azacytosine is dissolved in anhydrous dichloromethane.
-
Solid 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose is added to the solution.
-
The mixture is cooled to 0-5 °C.
-
TMS-Triflate is added dropwise to the cooled slurry, catalyzing the coupling reaction.
-
The reaction is stirred until completion, monitored by a suitable analytical technique (e.g., TLC or HPLC).
Deprotection to Yield 5-Azacytidine
The final step removes the protecting groups from the ribose moiety.
Materials:
-
Protected 5-azacytidine intermediate
-
Methanol
-
n-Butylamine
Procedure:
-
The reaction mixture from the coupling step is concentrated to a residue.
-
The residue is dissolved in methanol.
-
n-Butylamine is added, and the mixture is heated at reflux to effect deprotection.
-
Upon cooling, the crude 5-azacytidine precipitates and is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., DMSO/toluene) to yield high-purity 5-azacytidine.[9]
Conclusion
The discovery and development of 1,3,5-triazine-2,4-dione derivatives, particularly 5-azacytosine nucleosides, represent a significant achievement in medicinal chemistry. From their initial synthesis in the 1960s to their current use as frontline epigenetic drugs, the journey of these compounds highlights the importance of fundamental chemical research in driving therapeutic innovation. The continuous refinement of their synthesis has made these life-saving medications more accessible, and ongoing research continues to explore their full therapeutic potential in oncology and beyond.
References
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Pískala, A., & Šorm, F. (1964). Nucleic acids components and their analogues. LI. Synthesis of 1-glycosyl derivatives of 5-azauracil and 5-azacytosine. Collection of Czechoslovak Chemical Communications, 29(9), 2060-2076. [Link]
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Guo, G., et al. (2008). Synthesis and Antiproliferative Activities of 5-azacytidine Analogues in Human Leukemia Cells. Molecules, 13(7), 1487-1500. [Link]
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Reddy, M. S., et al. (2013). An Improved and Scalable Process for the Synthesis of 5-Azacytidine: An Antineoplastic Drug. Organic Process Research & Development, 17(2), 228-233. [Link]
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Beisler, J. A. (1977). Synthesis of 5-azacytidine-6-13C and -6-14C. Journal of Medicinal Chemistry, 20(4), 598-600. [Link]
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Reddy, M. S., et al. (2013). An Improved and Scalable Process for the Synthesis of 5-Azacytidine: An Antineoplastic Drug(II). ResearchGate. [Link]
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Kalinichenko, E. N., & Bozhok, T. S. (2014). Synthesis of 5-azacytidine fluorinated analogues. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, (3), 64-68. [Link]
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Miller, R. L., et al. (1977). Anticoccidial Derivatives of 6-azauracil. 1. Enhancement of Activity by Benzylation of nitrogen-1. Observations on the Design of Nucleotide Analogues in Chemotherapy. Journal of Medicinal Chemistry, 20(4), 475-483. [Link]
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Momparler, R. L. (2012). A Perspective on the Comparative Antileukemic Activity of 5-Aza-2′-deoxycytidine (Decitabine) and 5-Azacytidine (Vidaza). Pharmaceuticals, 5(8), 875-881. [Link]
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Visser, J., & Ossenkoppele, G. J. (2015). Concise Drug Review: Azacitidine and Decitabine. The Oncologist, 20(11), 1340-1342. [Link]
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Visser, J., & Ossenkoppele, G. J. (2015). (PDF) Concise Drug Review: Azacitidine and Decitabine. ResearchGate. [Link]
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Cihák, A. (1985). Azapyrimidine nucleosides: metabolism and inhibitory mechanisms. Advances in Enzyme Regulation, 24, 335-354. [Link]
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Sorm, F., & Welch, A. D. (1957). Studies on the Carcinostatic Activity in Mice of 6-Azauracil Riboside (Azauridine), In Comparison with that of 6-Azauracil. Cancer Research, 17(11), 1079-1085. [Link]
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Exinger, F., & Lacroute, F. (1992). 6-Azauracil inhibition of GTP biosynthesis in Saccharomyces cerevisiae. Current Genetics, 22(1), 9-11. [Link]
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Sorm, F., et al. (1964). 5-Azacytidine, a new, highly effective cancerostatic. Experientia, 20(4), 202-203. [Link]
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El-Sayed, N. N. E., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 001-016. [Link]
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Momparler, R. L. (2013). Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy. Clinical Epigenetics, 5(1), 2. [Link]
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Jordheim, L. P., & Dumontet, C. (2013). Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs. Chemical Reviews, 113(5), 2860-2882. [Link]
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Chen, J., et al. (2022). 5-azacytosine induces cytotoxicity via 5-methylcytosine depletion on chromatin-associated RNA in leukemia. Blood. [Link]
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Cook, N., et al. (2019). Validating the demethylating effects of 5-aza-2'-deoxycytidine in insects requires a whole-genome approach (A reply to Eller et al.). The American Naturalist, 194(3), 384-389. [Link]
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A Theoretical and Spectroscopic Roadmap for Elucidating the Structure of Sodium Bromoisocyanurate
Preamble: Charting Unexplored Territory in Halogenated Isocyanurates
Sodium bromoisocyanurate stands as a compound of significant interest, particularly in applications requiring a stable source of active bromine, such as in disinfectants and sanitizers. Despite its practical utility, a comprehensive public-domain repository of its detailed structural and electronic properties, derived from rigorous theoretical and spectroscopic studies, remains notably sparse. This guide, therefore, ventures into this less-traversed scientific landscape. It is crafted not as a review of existing literature, but as a forward-looking technical manual for researchers, chemists, and drug development professionals. Our objective is to delineate a robust, multi-faceted approach, grounded in the principles of computational chemistry and validated by spectroscopic techniques, to thoroughly characterize the molecular and electronic structure of sodium bromoisocyanurate. By synthesizing established methodologies applied to analogous chemical systems, we present a self-validating protocol that promises to yield a high-fidelity structural model of this intriguing molecule.
I. The Imperative for a Synergistic Theoretical-Experimental Approach
The elucidation of a molecule's structure is foundational to understanding its reactivity, stability, and function. For a compound like sodium bromoisocyanurate, a purely experimental or purely theoretical approach is fraught with limitations. X-ray crystallography, the gold standard for solid-state structure determination, provides a static picture and can be contingent on obtaining high-quality single crystals. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer insights into the molecular environment and bonding but can be challenging to interpret without a theoretical framework.
Conversely, computational models, while powerful, are approximations of reality. Their accuracy is heavily dependent on the chosen level of theory and basis set. It is the synergy between theoretical prediction and experimental validation that provides the highest level of scientific confidence. This guide champions such an integrated workflow, where computational chemistry not only predicts structural and spectroscopic properties but also provides a basis for the interpretation of experimental data.
II. A Proposed Computational Gauntlet: Deciphering the In Silico Structure
The cornerstone of our proposed investigation is a rigorous computational analysis employing Density Functional Theory (DFT), a quantum mechanical modeling method that has proven to be a cost-effective and accurate tool for studying the electronic structure of molecules.[1][2][3][4][5]
Methodology Deep Dive: The "Why" Behind the "How"
Our proposed computational protocol is designed to be a self-validating system, where each step builds upon the last to refine our understanding of the sodium bromoisocyanurate structure.
Step 1: Geometry Optimization - Finding the Energetic Minimum
The initial step involves determining the most stable three-dimensional arrangement of atoms in the molecule.
-
Choice of Functional and Basis Set: We recommend initiating the geometry optimization with a hybrid functional, such as B3LYP, which has a strong track record for balancing accuracy and computational cost in organic and organometallic systems.[5][6] This should be paired with a Pople-style basis set, for instance, 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions crucial for anions and non-covalent interactions.[6] For the bromine and sodium atoms, the use of effective core potentials (ECPs) like the LanL2DZ basis set can be considered to reduce computational expense while maintaining accuracy.
-
Solvation Effects: Given the ionic nature of sodium bromoisocyanurate and its common use in aqueous environments, it is imperative to account for solvent effects. A Polarizable Continuum Model (PCM) is a suitable choice to simulate the influence of a solvent, such as water, on the molecular geometry and electronic properties.
Step 2: Vibrational Frequency Analysis - Confirming Stability and Predicting Spectra
Following a successful geometry optimization, a frequency calculation is non-negotiable.
-
Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Prediction of IR and Raman Spectra: The calculated vibrational frequencies and their corresponding intensities provide a theoretical prediction of the molecule's infrared and Raman spectra. These theoretical spectra are invaluable for the interpretation of experimental data.[6]
Step 3: NMR Chemical Shift Prediction - Probing the Electronic Environment
The prediction of NMR chemical shifts provides another layer of data for experimental comparison.
-
GIAO Method: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR shielding tensors. These can then be converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).
-
Isotropic Shielding Values: The calculated isotropic shielding values for ¹³C, ¹⁵N, and ¹⁷O (if feasible) will offer a detailed picture of the electronic environment around each nucleus.
Step 4: Electronic Structure Analysis - Understanding Reactivity
To gain deeper insights into the molecule's stability and potential reactivity, we will perform further electronic structure analysis.
-
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's electronic transitions and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.[4]
-
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential. This allows for the identification of electrophilic and nucleophilic sites, providing clues about intermolecular interactions.[2]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule, including charge transfer interactions.
Data Presentation: A Framework for Clarity
To ensure the clear and concise presentation of the computational results, the following tables should be generated:
| Parameter | Value |
| Computational Method | DFT |
| Functional | B3LYP |
| Basis Set | 6-311++G(d,p) |
| Solvent Model | PCM (Water) |
A proposed set of computational parameters for the study of sodium bromoisocyanurate.
| Structural Parameter | Calculated Value (Å or °) |
| N-Br Bond Length | Predicted Value |
| C=O Bond Lengths | Predicted Values |
| C-N Bond Lengths | Predicted Values |
| Key Bond Angles | Predicted Values |
| Key Dihedral Angles | Predicted Values |
A template for summarizing the key optimized geometrical parameters of sodium bromoisocyanurate.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Symmetry | IR Intensity | Raman Activity |
| C=O stretch | Predicted Value | Symmetry Label | Value | Value |
| N-Br stretch | Predicted Value | Symmetry Label | Value | Value |
| Ring deformation | Predicted Value | Symmetry Label | Value | Value |
A structured table for presenting the predicted vibrational frequencies of sodium bromoisocyanurate.
Visualization of the Computational Workflow
A schematic representation of the proposed computational workflow for the theoretical study of sodium bromoisocyanurate.
III. Experimental Validation: Grounding Theory in Reality
The theoretical predictions derived from the computational workflow must be rigorously tested against experimental data. This section outlines a suite of spectroscopic and analytical techniques to validate and refine the in silico model of sodium bromoisocyanurate.
Experimental Protocols: A Step-by-Step Guide
1. Synthesis and Purification
The first step is to synthesize or procure a high-purity sample of sodium bromoisocyanurate. Standard synthetic routes for N-halogenated isocyanurates should be followed, and the product should be purified, for instance, by recrystallization, to remove any starting materials or byproducts. The purity of the compound should be confirmed by techniques such as melting point determination and elemental analysis.
2. X-ray Crystallography
If a suitable single crystal can be obtained, single-crystal X-ray diffraction will provide the most definitive structural information in the solid state.
-
Protocol:
-
Grow single crystals of sodium bromoisocyanurate, potentially through slow evaporation of a suitable solvent.
-
Mount a selected crystal on a goniometer head.
-
Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).
-
Solve the crystal structure using direct methods and refine the structural model against the collected data.
-
-
Expected Outcome: Precise bond lengths, bond angles, and crystal packing information that can be directly compared with the computationally optimized geometry.
3. Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
These vibrational spectroscopy techniques provide a molecular fingerprint and are excellent for comparing with theoretical predictions.
-
Protocol:
-
For FT-IR, prepare a sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
For Raman spectroscopy, place a solid sample directly in the path of the laser beam.
-
Acquire the spectra over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Interpretation: The experimental vibrational bands should be assigned to specific molecular motions based on the theoretically predicted frequencies and intensities. A scaling factor may be applied to the theoretical frequencies to improve the agreement with experimental data.[6]
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the nuclei within the molecule.
-
Protocol:
-
Dissolve the purified sodium bromoisocyanurate in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹³C and ¹⁵N NMR spectra.
-
Reference the spectra to an appropriate internal or external standard.
-
-
Data Correlation: The experimentally observed chemical shifts should be compared with the theoretically predicted values. A strong correlation will provide significant confidence in the accuracy of the computed electronic structure.
Visualization of the Integrated Workflow
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Physical and chemical constants of sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione
An In-depth Technical Guide to the Physicochemical Properties of Elemental Sodium and the Synthetic Chemistry of Brominated Diazadiones
This guide provides a comprehensive overview of the essential physical and chemical constants of elemental sodium, a critical reagent in synthetic chemistry. Furthermore, it delves into the nuanced world of brominated diazadiones, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. While the specific nomenclature "6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione" does not correspond to a recognized compound in established chemical literature, the structural motifs within the name strongly point towards brominated derivatives of uracil or related triazine diones. This guide will, therefore, focus on the synthesis and reactivity of 5-bromouracil derivatives as a representative and highly relevant example for researchers in the field.
Part 1: Elemental Sodium (Na)
Sodium is a soft, silvery-white, highly reactive alkali metal with the symbol Na and atomic number 11.[1] It is a Group 1 element and its chemistry is dominated by the +1 oxidation state, readily forming the Na⁺ cation.[2] Due to its high reactivity, sodium is never found as a free metal in nature and must be stored under an inert atmosphere or in a dry, non-reactive liquid such as mineral oil to prevent oxidation.[3][4]
Core Physical and Chemical Constants
The fundamental properties of sodium are critical for its safe handling and application in experimental design. These constants have been compiled from authoritative sources, including the National Institute of Standards and Technology (NIST).
| Property | Value | Source(s) |
| Atomic Number | 11 | [1][3] |
| Atomic Mass | 22.98976928 u | [5][6] |
| CAS Registry Number | 7440-23-5 | [7][8][9] |
| EC Number | 231-132-9 | [8] |
| UN Number | 1428 | [8][10][11] |
| RTECS Number | VY0686000 | [12] |
| Electron Configuration | [Ne] 3s¹ | [2][3][6] |
| Standard State | Solid at 298 K (25 °C) | [2] |
| Appearance | Silvery-white solid, tarnishes on exposure to air | [8][13] |
| Melting Point | 370.944 K (97.794 °C, 208.029 °F) | [1][13] |
| Boiling Point | 1156.090 K (882.940 °C, 1621.292 °F) | [1][13] |
| Density (at 20 °C) | 0.968 g/cm³ | [1][7] |
| First Ionization Energy | 495.8 kJ/mol | [1][2] |
| Electronegativity (Pauling) | 0.93 | [2] |
| Autoignition Temperature | ~120-125 °C in moist air | [4][14] |
Reactivity and Handling
Sodium metal is renowned for its vigorous and often explosive reaction with water, producing sodium hydroxide and flammable hydrogen gas.[4][13] This exothermic reaction can ignite the evolved hydrogen. It also reacts with acids, halogens, and many other substances.[14] Therefore, stringent safety protocols are mandatory.
Experimental Workflow: Safe Handling of Sodium Metal in a Research Laboratory
The following protocol outlines a self-validating system for handling sodium metal. The causality behind each step is to mitigate the primary hazards: atmospheric exposure and contact with protic substances.
-
Preparation (Inert Environment):
-
Causality: To prevent rapid oxidation and potential ignition upon contact with atmospheric moisture.
-
Step 1: Prepare a glovebox with an inert atmosphere (Nitrogen or Argon).
-
Step 2: Ensure all glassware, cutting tools, and reagents are scrupulously dried in an oven (e.g., at 120 °C overnight) and cooled under vacuum or in a desiccator before being introduced into the glovebox.
-
-
Dispensing and Cleaning:
-
Causality: To obtain a pure, reactive metal surface for the intended reaction.
-
Step 1: Transfer the sodium, typically stored under mineral oil, into the glovebox.
-
Step 2: Place a piece of sodium into a beaker containing a dry, high-boiling, non-reactive solvent (e.g., hexane or toluene).
-
Step 3: Using dry forceps, move the sodium to a dry, non-porous surface (like a ceramic tile).
-
Step 4: With a clean, dry scalpel, carefully cut away the outer oxidized layer to expose the bright, silvery metal underneath.
-
-
Reaction and Quenching:
-
Causality: To safely introduce the reagent and neutralize any unreacted sodium post-experiment.
-
Step 1: Weigh the desired amount of clean sodium and add it to the reaction vessel containing a dry, inert solvent.
-
Step 2 (Post-Reaction): Any residual sodium must be quenched with extreme care. A common and controlled method is the slow, dropwise addition of a less reactive alcohol, such as isopropanol or ethanol, often diluted in an inert solvent, followed by methanol, and finally water. This should be done under an inert atmosphere and with appropriate cooling.
-
Caption: Workflow for the safe handling and use of sodium metal.
Part 2: Brominated Diazadiones: A Focus on 5-Bromouracil Derivatives
As previously noted, the precise chemical name "6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione" is not found in standard chemical databases. However, the core structure 1,3-diaza...-2,4-dione is indicative of a uracil or dihydrouracil ring, a foundational scaffold in medicinal chemistry. The presence of bromine suggests a halogenated derivative. This section will therefore provide a technical overview of 5-bromouracil and its derivatives, which are synthetically accessible and serve as versatile intermediates in drug discovery.
Structure and Significance
5-Bromouracil is a halogenated derivative of uracil, a pyrimidine base found in RNA. The bromine atom at the C5 position significantly alters the electronic properties of the ring and provides a reactive handle for further chemical modification. This makes it a valuable building block for synthesizing more complex molecules, including potential antiviral and anticancer agents.[15][16] The C-Br bond can be readily functionalized, for example, through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Caption: Generalized structure of the 5-bromouracil core.
Synthesis of 5-Bromouracil Derivatives
The direct bromination of uracil or its N-substituted derivatives is a common and effective method for creating these intermediates. The choice of brominating agent and reaction conditions is critical for achieving high yield and selectivity.
Experimental Protocol: Synthesis of 5-Bromouracil
This protocol is adapted from established literature procedures for the bromination of uracil.[17][18] The causality for using an aqueous bromine solution is that it provides a controlled medium for the electrophilic substitution reaction on the electron-rich uracil ring.
-
Reagent Preparation:
-
Step 1: Prepare a saturated solution of bromine in water by carefully adding liquid bromine to distilled water in a fume hood until a persistent second phase of bromine is observed.
-
Step 2: In a separate reaction vessel, dissolve uracil in a suitable amount of water. Gentle heating may be required to facilitate dissolution.
-
-
Bromination Reaction:
-
Causality: The dropwise addition controls the exothermic nature of the reaction and prevents over-bromination, which can lead to byproducts like 5,5-dibromo-6-hydroxyhydrouracil.[18]
-
Step 1: Cool the uracil solution in an ice bath.
-
Step 2: Add the saturated bromine water dropwise to the stirred uracil solution. The characteristic orange-brown color of bromine should disappear as it is consumed.
-
Step 3: Continue the addition until a faint, persistent yellow-orange color remains, indicating a slight excess of bromine and the completion of the reaction.
-
Step 4: Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete conversion.
-
-
Isolation and Purification:
-
Causality: The low solubility of the product in cold water allows for its isolation by simple filtration.
-
Step 1: Cool the reaction mixture again in an ice bath to maximize the precipitation of the product.
-
Step 2: Collect the white, crystalline precipitate of 5-bromouracil by vacuum filtration.
-
Step 3: Wash the collected solid with several portions of cold water to remove unreacted starting materials and hydrobromic acid.
-
Step 4: Dry the product under vacuum to yield pure 5-bromouracil. Characterization can be performed using standard techniques (¹H NMR, ¹³C NMR, MS).
-
Reactivity and Applications in Drug Development
The true utility of 5-bromouracil derivatives lies in their subsequent reactions. The C5-bromo substituent is a versatile leaving group for nucleophilic aromatic substitution and a key partner in metal-catalyzed cross-coupling reactions.
Example Application: Synthesis of 5-Aminouracil Derivatives
Researchers have demonstrated that the bromine atom in 5-bromouracil can be displaced by various amines to create 5-aminouracil derivatives, which are themselves scaffolds for further elaboration.[15]
-
Reaction Principle: The reaction involves the nucleophilic attack of an amine on the C5 position of the 5-bromouracil ring. This is often performed at elevated temperatures in a high-boiling solvent like ethylene glycol.[15]
-
Causality of Reagents: A high-boiling solvent is used to achieve the necessary reaction temperature. An acid scavenger, such as quinoline, may be added to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.[15]
Caption: Synthetic utility of 5-bromouracil in generating diverse scaffolds.
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Safety and handling precautions for sodium bromoisocyanurate
An In-Depth Technical Guide to the Safe Handling of Sodium Bromoisocyanurate
Introduction: Understanding Sodium Bromoisocyanurate
Sodium bromoisocyanurate, with the chemical formula C₃HBrN₃NaO₃, is a stable, white crystalline solid primarily utilized as a brominating agent in various chemical syntheses.[1][2] Its efficacy in brominating a wide range of aromatic compounds, including those with deactivating substituents, makes it a valuable reagent in research and drug development.[3][4] Unlike some other brominating agents, it can be effective under milder or more specific conditions, for instance in the presence of water or protic solvents which can accelerate the reaction by generating hypobromous acid.[4] Given its reactive nature as a strong oxidizing agent and its specific chemical hazards, a comprehensive understanding of its properties and strict adherence to safety protocols are paramount for professionals handling this compound.
This guide provides an in-depth analysis of the safety and handling precautions for sodium bromoisocyanurate, designed for researchers, scientists, and drug development professionals. The protocols and recommendations herein are synthesized from established chemical safety principles and data on the compound and its structural analogs.
Section 1: Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. The primary hazards associated with sodium bromoisocyanurate stem from its irritant properties, oxidizing potential, and reactivity profile.
GHS Classification and Physicochemical Hazards
While a universally harmonized GHS classification is not available, supplier data indicates significant hazards. The primary physicochemical risk is its nature as a strong oxidizing agent. Oxidizers can intensify fires and may cause fire or explosion upon contact with combustible materials.[5][6]
Table 1: GHS Hazard Identification for Sodium Bromoisocyanurate
| Hazard Class | Hazard Statement | Source |
|---|---|---|
| Skin Corrosion/Irritation | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage. | |
Causality: The N-bromo bond is polarized, making the bromine atom electrophilic and highly reactive. Upon contact with moisture on the skin or in the eyes, the compound can hydrolyze, releasing reactive bromine species and acidic byproducts that cause irritation and chemical burns. The risk of serious eye damage is particularly high due to the sensitivity of ocular tissues.
Health Hazards
The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.
-
Eye Contact : Causes serious, potentially irreversible eye damage. Immediate and prolonged rinsing is critical to mitigate injury.
-
Skin Contact : Leads to skin irritation, redness, and potential chemical burns with prolonged exposure. Contaminated clothing must be removed and the skin washed thoroughly.
-
Inhalation : Inhaling the dust can cause irritation to the respiratory system.[5] While specific data is limited, analogous compounds suggest that it may lead to respiratory tract irritation.
-
Ingestion : Though less common in a laboratory setting, ingestion can cause severe gastrointestinal irritation.[7]
Reactivity and Incompatibility
Understanding the reactivity profile is crucial to prevent dangerous chemical reactions.
-
Acids : Contact with acids liberates toxic gas.[5] This is a critical incompatibility. The reaction likely produces bromine and/or hydrogen bromide gas, which are highly toxic and corrosive.
-
Combustible Materials : As a strong oxidizer, sodium bromoisocyanurate can cause fire when mixed with combustible materials like paper, wood, oil, or organic solvents.[6][8]
-
Reducing Agents : May react violently with reducing agents.
-
Water/Moisture : While used as a reactant in aqueous media to generate hypobromous acid, uncontrolled contact with water or moisture during storage can lead to decomposition and pressure buildup in sealed containers.[4] It is also hygroscopic.
Environmental Hazards
Data specific to sodium bromoisocyanurate is limited, but its structural analog, sodium dichloroisocyanurate, is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[5] Therefore, it must be handled and disposed of as hazardous waste to prevent environmental release.[5]
Section 2: Exposure Control and Personal Protection
Controlling exposure is achieved through a hierarchy of controls, starting with engineering controls and supplemented by appropriate Personal Protective Equipment (PPE).
Engineering Controls
-
Ventilation : All work with sodium bromoisocyanurate powder must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[9]
-
Safety Equipment : Emergency eye wash fountains and safety showers must be readily available and tested regularly in the immediate vicinity of where the chemical is handled.[9]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent direct contact. The following table outlines the minimum required PPE.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection Level | Rationale & Specifications |
|---|---|---|
| Eyes/Face | Mandatory | Chemical splash goggles are required.[10] For procedures with a higher risk of splashing or dust generation, a face shield should be worn over the goggles.[10][11] |
| Hands | Mandatory | Chemically resistant gloves, such as nitrile gloves, should be worn.[11] Check manufacturer's compatibility charts. Gloves should be inspected before use and changed immediately if contaminated.[11] |
| Body | Mandatory | A flame-resistant lab coat, fully buttoned, is required.[11] For larger quantities or spill response, a chemical-resistant apron or coveralls may be necessary.[12] |
| Feet | Mandatory | Closed-toe, closed-heel shoes that cover the entire foot are required.[11] |
| Respiratory | As Needed | If work cannot be conducted within a fume hood and dust exposure is likely, a NIOSH-approved respirator with a particulate filter is required. Respirator use requires prior medical evaluation and fit-testing.[11][13] |
Caption: Required PPE for handling Sodium Bromoisocyanurate.
Section 3: Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is essential to maintain a safe laboratory environment.
Protocol for Weighing and Handling Solid Sodium Bromoisocyanurate
-
Preparation : Don all required PPE as specified in Section 2.2. Ensure the chemical fume hood is operational.
-
Staging : Place a spill tray or absorbent pad on the work surface inside the fume hood. Place all necessary equipment (spatula, weigh boat, container) within the hood.
-
Handling : Keep the primary container closed as much as possible. Carefully open the container inside the fume hood.
-
Dispensing : Use a clean, dry spatula to transfer the required amount of powder to a weigh boat. Avoid generating dust clouds. Do not use a metal spatula if there is any doubt about its compatibility.
-
Sealing : Securely close the primary container immediately after dispensing.
-
Cleanup : Wipe down the spatula and any contaminated surfaces within the hood with a damp cloth (water is acceptable for decontamination of surfaces, but ensure all bulk material is removed first). Dispose of all contaminated disposable materials (weigh boat, gloves, wipes) in a designated hazardous waste container.
-
Hygiene : Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[9][14]
Storage Requirements
Proper storage is critical to prevent degradation and hazardous reactions.
-
Location : Store in a cool, dry, well-ventilated area.[9][13]
-
Container : Keep the container tightly sealed to prevent contact with moisture.[9]
-
Incompatibilities : Store away from incompatible materials, especially acids, combustible materials, and reducing agents.[9][14] Do not store near foodstuffs.[9]
-
Security : The storage area should be locked or otherwise secured to limit access to authorized personnel.[9]
Caption: Chemical incompatibilities for storage.
Section 4: Emergency Procedures
Pre-planning for emergencies is a critical component of laboratory safety.
First Aid Measures
Immediate action is required in the event of an exposure.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Skin Contact : Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Inhalation : Move the exposed individual to fresh air.[9] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[9]
-
Ingestion : Do not induce vomiting. Rinse mouth thoroughly with water.[9] Seek immediate medical attention.
Spill Response Protocol
This protocol is for minor laboratory spills (typically <100g) that can be managed by trained laboratory personnel. For major spills, evacuate the area and contact emergency services.[15]
-
Alert & Secure : Alert personnel in the immediate area. Secure the location and restrict access. If the material is dusty, close the lab door to prevent spread.[15]
-
Assess : Don appropriate PPE, including respiratory protection if necessary. If the spill involves flammable materials, eliminate all ignition sources.[5]
-
Contain : Prevent the spill from spreading. Create a dike around the spill using an inert absorbent material like sand or vermiculite.[15] Do NOT use combustible absorbents like paper towels for containment of the bulk material.
-
Clean Up :
-
Carefully cover the spill with the inert absorbent material.
-
Gently sweep the mixture into a designated, properly labeled hazardous waste container.[14] Avoid creating dust.
-
Once the bulk material is removed, decontaminate the area with a wet cloth.
-
-
Dispose : Seal the waste container and dispose of it according to institutional and local regulations.
-
Report : Report the incident to the laboratory supervisor and the institutional Environmental Health & Safety department.
Caption: Workflow for responding to a minor laboratory spill.
Section 5: Disposal Considerations
Waste containing sodium bromoisocyanurate must be treated as hazardous waste.
-
Containers : Collect waste material in clearly labeled, sealed containers.[14]
-
Compatibility : Do not mix with other incompatible waste streams.
-
Regulations : All waste must be disposed of in accordance with institutional, local, and national regulations. Contact your institution's Environmental Health & Safety department for specific procedures.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101245434, Sodium monobromoisocyanurate. PubChem. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet - Sodium bromide ≥99%, p.a., ACS. [Link]
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. EPA. [Link]
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Durham Technical Community College. (n.d.). Safety Data Sheet. [Link]
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Okada, Y., et al. (2003). Bromination by means of sodium monobromoisocyanurate (SMBI). Organic & Biomolecular Chemistry, 1, 2506-2511. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet - Sodium. [Link]
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Environmental Health & Safety Office. (2025). Spill Control/Emergency Response. EHSO Manual 2025-2026. [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. OSHA. [Link]
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Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. [Link]
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ResearchGate. (2025). Bromination of Azulene Derivatives with Sodium Monobromoisocyanurate. [Link]
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Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. [Link]
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National Institute of Standards and Technology. (2015). Safety Data Sheet - SRM 977. [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Sodium Bromate. NJ.gov. [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Sodium. NJ.gov. [Link]
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HazChem Environmental. (2025). HazMat Emergency Response. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet. [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet - Sodium bromide. [Link]
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National Toxicology Program. (2007). Toxicology studies of sodium bromate.... PubMed. [Link]
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ACTenviro. (2024). Best Practices for Emergency Spill Response. [Link]
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Auburn University. (n.d.). Emergency and Spill Response Procedures. [Link]
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LookChem. (n.d.). Cas 164918-61-0, N-Bromoisocyanuric acid monosodium salt. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23668195, Sodium Bromate. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 253881, Sodium Bromide. PubChem. [Link]
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Stephen F. Austin State University. (n.d.). Emergency Response to Waste Spills. [Link]
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Methodological & Application
Application Notes and Protocols for the Facile Bromination of Nucleosides Using Sodium Bromoisocyanurate
Introduction: The Strategic Importance of Halogenated Nucleosides and the Emergence of Sodium Bromoisocyanurate
In the landscape of drug discovery and molecular biology, halogenated nucleosides represent a cornerstone class of molecules with profound biological activities.[1][2] Their applications span antiviral and anticancer therapies, where they can act as mimics of natural nucleosides, thereby interfering with nucleic acid replication and cellular proliferation.[1][3] Furthermore, 5-bromopyrimidine and 8-bromopurine nucleosides serve as pivotal synthetic intermediates for the introduction of diverse functional groups via cross-coupling reactions, enabling the synthesis of fluorescent probes and other modified nucleosides.[3][4][5]
Historically, the synthesis of these valuable compounds has been fraught with challenges, often requiring harsh reagents like elemental bromine, highly acidic conditions, or producing inconsistent yields.[3][6] The advent of Sodium Bromoisocyanurate (SMBI) as a brominating agent has marked a significant advancement in the field. This reagent offers a mild, efficient, and highly regioselective method for the bromination of nucleosides, proving to be a superior alternative to traditional brominating agents like N-bromosuccinimide (NBS) in certain applications.[3][7] SMBI facilitates the bromination at the C-5 position of pyrimidine nucleosides and the C-8 position of purine nucleosides in moderate to high yields, often at room temperature and in aqueous solvent mixtures.[3][8][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Sodium Bromoisocyanurate for nucleoside modification. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights to ensure successful and reproducible outcomes.
Mechanistic Insights: The Electrophilic Bromination Pathway
The bromination of nucleosides using Sodium Bromoisocyanurate proceeds via an electrophilic aromatic substitution mechanism. The pyrimidine and purine rings, while aromatic, possess varying degrees of electron density at different positions.
-
For Pyrimidine Nucleosides (e.g., Uridine, Cytidine): The C-5 position is the most electron-rich and thus most susceptible to electrophilic attack.
-
For Purine Nucleosides (e.g., Adenosine, Guanosine): The C-8 position is the preferred site for electrophilic substitution.
SMBI acts as a source of an electrophilic bromine species (Br+). In the case of pyrimidine nucleosides, the reaction is significantly accelerated by the addition of a catalyst, sodium azide (NaN₃).[10] While the precise catalytic role of azide is not fully elucidated in the provided literature, it is hypothesized to activate the SMBI or the nucleoside substrate, thereby facilitating the electrophilic attack. For purine nucleosides, the reaction proceeds efficiently without the need for a catalyst.[4][10]
The general workflow for this transformation is straightforward and can be completed in a standard laboratory setting, making it a highly accessible and valuable synthetic tool.
Experimental Protocols
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Sodium Bromoisocyanurate is an oxidizing agent and may intensify fire. Keep away from combustible materials.[11]
-
Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care and follow institutional safety guidelines for its use and disposal.
-
Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[11][12][13][14]
Protocol 1: Synthesis of 5-Bromouridine
This protocol details the efficient bromination of uridine at the C-5 position using SMBI and sodium azide as a catalyst.[3][6]
Materials:
-
Uridine
-
Sodium Bromoisocyanurate (SMBI)
-
Sodium Azide (NaN₃)
-
Acetonitrile (CH₃CN), HPLC grade
-
Deionized Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware for work-up
Procedure:
-
To a solution of uridine (1.0 eq) in a 10% water-acetonitrile mixture, add sodium azide (4.0 eq).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add Sodium Bromoisocyanurate (1.05 eq) in one portion to the stirring solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
The resulting aqueous solution can be cooled to induce crystallization of the product.
-
Collect the crystalline 5-bromouridine by filtration, wash with cold water, and dry under vacuum.
Expected Yield: 94%[6]
Protocol 2: Synthesis of 8-Bromoguanosine
This protocol outlines the synthesis of 8-bromoguanosine from guanosine using SMBI. Note that no catalyst is required for the bromination of purine nucleosides.[3]
Materials:
-
Guanosine
-
Sodium Bromoisocyanurate (SMBI)
-
Dimethylformamide (DMF)
-
Deionized Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware for work-up
Procedure:
-
Dissolve guanosine (1.0 eq) in a 20% water-DMF solvent mixture in a round-bottom flask.
-
Stir the solution at room temperature.
-
Add Sodium Bromoisocyanurate (1.2 eq) to the solution.
-
Continue stirring at room temperature. The reaction progress should be monitored by TLC. Additional SMBI (0.2 eq) can be added portion-wise every 1-2 hours if the reaction is sluggish.
-
The reaction is typically complete within 3-4 hours.
-
Once the starting material is consumed, pour the reaction mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration.
-
Wash the solid with copious amounts of cold water and then with a small amount of cold acetone.
-
Dry the product under vacuum to yield 8-bromoguanosine.
Expected Yield: 85-90%
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the bromination of various pyrimidine and purine nucleosides using Sodium Bromoisocyanurate, as reported in the literature.[3][6]
Table 1: Bromination of Pyrimidine Nucleosides
| Entry | Substrate | SMBI (eq.) | NaN₃ (eq.) | Solvent System | Time (h) | Yield (%) |
| 1 | Uridine | 1.05 | 4.0 | 10% H₂O-CH₃CN | 0.5 | 94 |
| 2 | 2'-Deoxyuridine | 1.1 | 4.0 | 10% H₂O-CH₃CN | 1.0 | 86 |
| 3 | Cytidine | 1.2 (+0.2 +0.2) | 4.0 | 10% H₂O-CH₃CN | 3.0 | 83 |
| 4 | 2'-Deoxycytidine | 1.25 | 4.0 | 10% H₂O-CH₃CN | 2.0 | 78 |
Table 2: Bromination of Purine Nucleosides
| Entry | Substrate | SMBI (eq.) | Solvent System | Time (h) | Yield (%) |
| 1 | Adenosine | 1.2 (+0.2) | 20% H₂O-DMF | 4.0 | 82 |
| 2 | 2'-Deoxyadenosine | 1.2 (+0.2) | 20% H₂O-DMF | 3.5 | 88 |
| 3 | Guanosine | 1.2 (+0.2) | 20% H₂O-DMF | 3.0 | 89 |
| 4 | 2'-Deoxyguanosine | 1.2 (+0.2) | 20% H₂O-DMF | 3.0 | 91 |
Troubleshooting and Key Considerations
-
Solubility: Ensure the nucleoside is fully dissolved before adding SMBI. The choice between 10% H₂O-CH₃CN and 20% H₂O-DMF may depend on the solubility of the specific nucleoside.
-
Reaction Monitoring: TLC is a crucial tool for monitoring the reaction's progress. Use an appropriate solvent system to achieve good separation between the starting material and the product.
-
Stoichiometry: While the tables provide a general guideline, the optimal stoichiometry of SMBI may need slight adjustments based on the purity of the reagents and the scale of the reaction. For purine nucleosides and cytidine derivatives, portion-wise addition of SMBI can improve yields and minimize side reactions.[3]
-
Work-up: For water-soluble products, extraction with an organic solvent may be necessary after removing the reaction solvent. For less soluble products, precipitation or crystallization is an effective purification method.
Conclusion: A Versatile Tool for Nucleoside Chemistry
Sodium Bromoisocyanurate has established itself as a highly effective and user-friendly reagent for the regioselective bromination of pyrimidine and purine nucleosides. The mild reaction conditions, high yields, and operational simplicity make this methodology a valuable addition to the synthetic chemist's toolbox. The resulting brominated nucleosides are not only of interest for their own biological properties but also serve as versatile precursors for further chemical modifications, thereby expanding the accessible chemical space for drug discovery and the development of novel molecular probes. By following the protocols and considering the insights provided in these application notes, researchers can confidently and efficiently synthesize a wide range of valuable brominated nucleoside analogues.
References
-
Maity, J., & Strömberg, R. (2013). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 18(10), 12740-12750. [Link]
-
Maity, J., & Strömberg, R. (2013). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). FAO AGRIS. [Link]
-
Maity, J., & Strömberg, R. (2013). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). ResearchGate. [Link]
-
Maity, J., & Strömberg, R. (2017). Facile Access to Bromonucleosides Using Sodium Monobromoisocyanurate (SMBI). Current Protocols in Nucleic Acid Chemistry, 68, 1.39.1–1.39.9. [Link]
-
Maity, J., & Strömberg, R. (2013). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Organic & Biomolecular Chemistry. [Link]
-
Fernández-Lucas, J., et al. (2022). A novel thymidine phosphorylase to synthesize (halogenated) anticancer and antiviral nucleoside drugs in continuous flow. Catalysis Science & Technology, 12(17), 5235-5243. [Link]
-
Lin, S., et al. (2021). An Fe- and α-Ketoglutarate-Dependent Halogenase Acts on Nucleotide Substrates. Journal of the American Chemical Society, 143(31), 12056–12060. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Sodium bromide. [Link]
-
Maity, J., & Strömberg, R. (2017). Facile Access to Bromonucleosides Using Sodium Monobromoisocyanurate (SMBI). PubMed. [Link]
-
National Institute of Standards and Technology. (2015). Safety Data Sheet: Sodium Bromide. [Link]
-
Chu, S. H., et al. (1976). Synthesis and biological activity of some 8-substituted selenoguanosine cyclic 3',5'-phosphates and related compounds. Journal of Medicinal Chemistry, 19(5), 647-650. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Bromate. [Link]
-
Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. [Link]
-
Thomas, J. J., & Pavan, M. S. (2021). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 26(11), 3123. [Link]
-
Okada, Y., et al. (2004). Bromination by means of sodium monobromoisocyanurate (SMBI). Organic & Biomolecular Chemistry, 2(18), 2635-2639. [Link]
-
Kim, J. H., & Kim, H. O. (2006). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. The Journal of Organic Chemistry, 71(17), 6640-6643. [Link]
-
Taniguchi, Y., et al. (2014). Synthesis of 8-oxoguanosine phosphoramidite and its incorporation into Oligoribonucleotides. Current Protocols in Nucleic Acid Chemistry, 56, 4.58.1-4.58.10. [Link]
-
PubChem. (2025). 8-Bromoguanosine. [Link]
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Application Notes and Protocols for Electrophilic Substitution Reactions Using Sodium Bromoisocyanurate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the use of Sodium Bromoisocyanurate (SMBI) in electrophilic substitution reactions. SMBI is a stable, versatile, and highly efficient solid brominating agent. Its reactivity can be finely tuned by the choice of solvent and additives, making it suitable for a broad range of aromatic and heterocyclic substrates, from highly activated phenols to strongly deactivated nitroarenes. This document elucidates the underlying reaction mechanisms, provides step-by-step experimental protocols for key applications, and offers insights into the causality behind experimental choices to ensure reproducible and high-yielding results.
Introduction: The Utility of Sodium Bromoisocyanurate (SMBI) in Modern Synthesis
Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings. The introduction of a bromine atom is particularly valuable, as aryl bromides are key precursors for cross-coupling reactions, organometallic preparations, and nucleophilic substitutions. While molecular bromine (Br₂) is the classic reagent, its high toxicity, corrosiveness, and difficult handling have driven the development of solid, safer alternatives. N-Bromosuccinimide (NBS) is a widely used substitute, but its efficacy is often limited with electron-deficient substrates, requiring harsh conditions or catalysts.
Sodium Bromoisocyanurate (SMBI or Na-BICA) emerges as a superior reagent in many contexts. It is a stable, solid source of electrophilic bromine that offers distinct advantages:
-
Enhanced Reactivity: In acidic media, SMBI becomes a potent "Br⁺" source, capable of brominating strongly deactivated aromatic rings where reagents like NBS may fail.
-
Tunable Selectivity: The reaction outcome and regioselectivity can be controlled by the solvent system—ranging from selective ortho-bromination of phenols in ethereal solvents to meta-bromination of deactivated systems in strong acids.
-
Broad Substrate Scope: SMBI has been successfully employed for the bromination of electron-rich arenes, electron-deficient arenes, and complex, sensitive biomolecules like nucleosides.
-
Operational Simplicity: As a solid, SMBI is easy to handle, weigh, and dispense, improving experimental safety and reproducibility.
This guide will explore the fundamental principles and practical applications of SMBI, empowering chemists to effectively integrate this powerful reagent into their synthetic workflows.
Reagent Properties and Safe Handling
Physicochemical Data
| Property | Value | Source(s) |
| Chemical Name | Sodium 1-bromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |
| Common Names | Sodium Monobromoisocyanurate (SMBI), Monosodium Bromoisocyanurate | |
| CAS Number | 164918-61-0 | |
| Molecular Formula | C₃HBrN₃NaO₃ | |
| Molecular Weight | 229.95 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in water |
Safety and Handling Protocol
Sodium Bromoisocyanurate is an irritant and should be handled with appropriate care in a well-ventilated fume hood. Adherence to the following safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Hazard Identification: SMBI is known to cause skin irritation (H315) and serious eye damage (H318). Avoid inhalation of dust and direct contact with skin and eyes.
-
Dispensing: Handle the solid reagent carefully to minimize dust generation. Use a spatula or powder funnel for transfers.
-
First Aid Measures:
-
If on Skin: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and immediately call a poison center or doctor.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from combustible materials.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Quench any residual reagent in the reaction flask with a saturated solution of sodium thiosulfate (Na₂S₂O₃) before disposal.
Mechanism of Electrophilic Bromination
The reaction proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The key step is the generation of a sufficiently powerful electrophilic bromine species that can be attacked by the π-system of the aromatic ring. The potency of SMBI is derived from the polarization of the N-Br bond, which is flanked by two electron-withdrawing carbonyl groups.
The mechanism can be described in two primary pathways depending on the reaction conditions:
-
Acid-Catalyzed Pathway (For Deactivated Arenes): In the presence of a strong acid (e.g., H₂SO₄, TFA), the carbonyl oxygens of the isocyanurate ring are protonated. This protonation dramatically increases the electron-withdrawing nature of the ring, further polarizing the N-Br bond and generating a highly electrophilic "Br⁺" equivalent. This potent electrophile is capable of attacking even strongly electron-deficient aromatic rings.
-
Neutral/Aqueous Pathway (For Activated Arenes): In neutral or aqueous media, SMBI can still act as a Br⁺ source. In the presence of water, it has been proposed that SMBI can hydrolyze to generate hypobromous acid (HOBr), which in turn serves as a source for the bromonium cation (Br⁺), accelerating the bromination of electron-rich substrates.
The general mechanism following the generation of the electrophile is depicted below.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.0 equiv). Dissolve the phenol in diethyl ether (approx. 0.1 M concentration).
-
Reagent Addition: Add Sodium Bromoisocyanurate (1.0 equiv) to the stirred solution in a single portion at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 35-40°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. The cyanuric acid byproduct will precipitate. Filter the mixture through a pad of Celite® to remove the solid.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining electrophilic bromine, followed by a saturated aqueous solution of sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure o-bromophenol.
Representative Substrates (Activated Arenes)
| Substrate | Conditions | Product(s) | Yield | Reference |
| Phenol | SMBI (1 eq), Et₂O, reflux | o-Bromophenol | 81% | |
| Anisole | SMBI (1 eq), Et₂O/MeSO₃H | p-Bromoanisole | 88% | |
| Acetanilide | SMBI (1 eq), TFA | p-Bromoacetanilide | 92% |
Application Note 2: Bromination of Deactivated Aromatic Systems
A significant advantage of SMBI is its ability to brominate moderately to severely deactivated aromatic rings, a transformation that is challenging for many other N-bromo reagents. This is accomplished by using a strong protic acid as the solvent, which acts as a powerful catalyst.
Causality: As explained in the mechanism section, strong acids like concentrated sulfuric acid protonate the SMBI, generating a highly potent electrophilic bromine species. This "superelectrophile" has a much higher reactivity, enabling it to attack the electron-poor π-system of a deactivated ring like nitrobenzene. The reaction is typically fast and clean, driving the substitution at the expected meta-position.
Protocol 2: meta-Monobromination of Nitrobenzene
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath to 0°C.
-
Substrate Addition: Slowly add nitrobenzene (1.0 equiv) dropwise to the cold sulfuric acid, ensuring the internal temperature does not exceed 10°C.
-
Reagent Addition: Add Sodium Bromoisocyanurate (1.0 equiv) in small portions over 15-20 minutes, maintaining the internal temperature below 10°C.
-
Reaction: Stir the mixture vigorously at 0-5°C. Monitor the reaction's progress by TLC or GC-MS analysis of quenched aliquots. The reaction is often complete within 1-2 hours.
-
Work-up (Quenching): Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with stirring. A precipitate may form.
-
Extraction: Transfer the cold aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure m-bromonitrobenzene.
Representative Substrates (Deactivated Arenes)
| Substrate | Conditions | Product | Yield | Reference |
| Nitrobenzene | SMBI (1 eq), H₂SO₄, 0°C | m-Bromonitrobenzene | 85% | |
| Benzoic Acid | SMBI (1 eq), H₂SO₄, RT | m-Bromobenzoic acid | 89% | |
| Benzene | SMBI (1 eq), Et₂O/MeSO₃H | Bromobenzene | 85% |
Application Note 3: Bromination of Sensitive Bio-organic Molecules
SMBI is an effective reagent for the halogenation of complex and sensitive heterocyclic systems, such as pyrimidine and purine nucleosides, which are fundamental components of DNA and RNA and are key scaffolds in antiviral and antineoplastic drug development.
Causality: The bromination of nucleosides requires conditions that are mild enough to avoid degradation of the glycosidic bond and other sensitive functional groups. SMBI in an aqueous organic solvent like acetonitrile/water provides a suitable system. The reaction proceeds at room temperature, and the reagent is mild enough to selectively brominate the electron-rich positions of the heterocyclic bases (C5 for pyrimidines, C8 for purines) without affecting the sugar moiety.
Protocol 3: Bromination of 2'-O-Methyluridine
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2'-O-methyluridine (1.0 equiv) in a 1:9 mixture of water and acetonitrile (5 mL per 0.4 mmol of substrate).
-
Additive: Add sodium azide (NaN₃, 4.0 equiv). (Note: While not directly participating, NaN₃ has been reported to accelerate the reaction, potentially by acting as a phase-transfer catalyst or buffer).
-
Reagent Addition: Add Sodium Bromoisocyanurate (1.1 equiv) to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC (e.g., using a 10% methanol in dichloromethane eluent). The reaction is typically complete in 1.5-2 hours.
-
Work-up: Upon completion, filter the reaction mixture to remove any insoluble byproducts.
-
Concentration: Evaporate the filtrate to dryness under reduced pressure. To ensure complete removal of water, co-evaporate the residue with acetonitrile (2x).
-
Purification: Purify the resulting solid by flash column chromatography on silica gel using a dichloromethane/methanol gradient to afford the pure 5-bromo-2'-O-methyluridine.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Insufficiently active brominating species. 2. Substrate is highly deactivated. 3. Reagent has degraded. | 1. For deactivated substrates, ensure a strong acid (e.g., H₂SO₄) is used as the solvent/catalyst. 2. Increase reaction temperature or time. 3. Use fresh SMBI from a properly stored container. |
| Polybromination | 1. Substrate is highly activated. 2. Stoichiometry of SMBI is too high. 3. Reaction time is too long. | 1. Use exactly 1.0 equivalent or slightly less of SMBI. 2. Cool the reaction to a lower temperature (e.g., 0°C or -20°C). 3. Monitor the reaction closely by TLC and quench as soon as the mono-brominated product is maximized. |
| Low Yield / Complex Mixture | 1. Substrate or product degradation under acidic conditions. 2. Improper work-up. | 1. For acid-sensitive substrates, use milder conditions (e.g., Et₂O or TFA instead of H₂SO₄). 2. Ensure the reaction is fully quenched with a reducing agent (e.g., Na₂S₂O₃) during work-up to destroy any reactive bromine species. |
References
-
Okada, Y., Yokozawa, M., Akiba, M., Oishi, K., O-kawa, K., Akeboshi, T., Kawamura, Y., & Inokuma, S. (2003). Bromination by means of sodium monobromoisocyanurate (SMBI). Organic & Biomolecular Chemistry, 1(14), 2506–2511. [Link]
-
LookChem. (n.d.). N-Bromoisocyanuric acid monosodium salt. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101245434, Sodium monobromoisocyanurate. Retrieved January 16, 2026, from [Link].
-
Royal Society of Chemistry. (2003). Bromination by means of sodium monobromoisocyanurate (SMBI). Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2009). Bromination of Deactivated Aromatic Compounds. Retrieved January 16, 2026, from [Link]
-
Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. [Link]
-
Groweiss, A. (2000). Use of Sodium Bromate for Aromatic Bromination: Research and Development. Organic Process Research & Development, 4(1), 30–33. [Link]
-
Okada, Y., et al. (2001). Bromination of Azulene Derivatives with Sodium Monobromoisocyanurate. Heterocycles, 54(2), 747. [Link]
-
PubMed. (2007). Bromination of deactivated aromatics: a simple and efficient method. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2012). Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions. Retrieved January 16, 2026, from [Link]
- Google Patents. (1983). US4418228A - Process for ring bromination of nitrobenzene.
-
ChemRxiv. (2020). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved January 16, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2007). Efficient Electrophilic Cobromination of Alkenes and Bromination of Activated Arenes with Bromodichloroisocyanuric Acid under Mild Conditions. Retrieved January 16, 2026, from [Link]
-
Dyker, G. (2024). Electrophilic bromination, preferably with NBS. YouTube. [Link]
- Carl Roth. (n.d.).
Application Notes and Protocols for Bromination with Sodium Bromoisocyanurate
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the use of sodium bromoisocyanurate (SMBI) as a versatile and efficient brominating agent in organic synthesis. We will explore the underlying principles of its reactivity, provide detailed protocols for various substrate classes, and offer insights into reaction optimization and safety.
Introduction: Unveiling the Potential of Sodium Bromoisocyanurate
Sodium bromoisocyanurate, the monosodium salt of N-bromoisocyanuric acid, has emerged as a powerful reagent for electrophilic bromination. It offers several advantages over traditional brominating agents like elemental bromine and even N-bromosuccinimide (NBS), including its stability as a solid, ease of handling, and enhanced reactivity in certain solvent systems.[1] SMBI is a white, crystalline, and stable solid that is soluble in water, making it a convenient and versatile tool for the modern organic chemist. This guide will provide the necessary information to effectively incorporate SMBI into your synthetic workflows.
Scientific Foundation: Mechanism of Bromination
The efficacy of sodium bromoisocyanurate as a brominating agent stems from its ability to serve as a source of an electrophilic bromine species. The generally accepted mechanism for electrophilic aromatic bromination involves the generation of a potent electrophile that attacks the electron-rich aromatic ring. In the case of N-haloimides like SMBI, this activation can be achieved through various pathways.
Under acidic conditions, the carbonyl oxygen of the isocyanurate ring can be protonated, which increases the electrophilicity of the bromine atom, facilitating its attack by a nucleophile. In the presence of water or other protic solvents, SMBI can hydrolyze to generate hypobromous acid (HOBr), which can then act as the brominating species.[2] The reaction is believed to proceed through a Wheland intermediate (a resonance-stabilized carbocation), followed by deprotonation to restore aromaticity.
Recent studies on N-halosuccinimides (NXS) have also highlighted the role of Lewis acids and even Lewis bases in activating the N-X bond for electrophilic halogenation.[3][4] These catalysts can interact with the N-haloimide to generate a more potent electrophilic halogen species.
Diagram: Proposed Mechanism of Electrophilic Aromatic Bromination with SMBI
Caption: Proposed mechanism of electrophilic aromatic bromination using SMBI.
Applications & Protocols
Sodium bromoisocyanurate has demonstrated broad utility in the bromination of a diverse range of organic molecules. Below are detailed protocols for key substrate classes.
Bromination of Aromatic Compounds
SMBI is highly effective for the bromination of a variety of aromatic compounds, including those with both electron-donating and electron-withdrawing substituents.[1] A key advantage of SMBI is its efficacy in strongly acidic media like trifluoroacetic acid, where NBS is often ineffective.[1]
Table 1: Representative Conditions for Aromatic Bromination with SMBI
| Substrate | Solvent | Acid Catalyst | Temperature | Time | Yield | Reference |
| Benzene | Diethyl ether | Methanesulfonic acid | Reflux | 2 h | 85% | [1] |
| Nitrobenzene | Sulfuric acid | - | 60 °C | 3 h | 92% | [1] |
| Phenol | Diethyl ether | - | Reflux | 1 h | 95% (ortho) | [1] |
| Phenylalanine | 60% aq. H₂SO₄ | - | 0 °C | 1 h | Good | [5] |
Protocol 3.1.1: General Procedure for the Bromination of an Activated Aromatic Compound (e.g., Phenol)
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in diethyl ether.
-
Reaction Initiation: Add sodium bromoisocyanurate (1.0-1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Progress: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the isocyanuric acid byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 3.1.2: Bromination of a Deactivated Aromatic Compound (e.g., Nitrobenzene)
-
Reagent Preparation: In a round-bottom flask, carefully add nitrobenzene (1.0 eq) to concentrated sulfuric acid at 0 °C with stirring.
-
Reaction Initiation: Add sodium bromoisocyanurate (1.1 eq) portion-wise to the solution, maintaining the temperature below 10 °C.
-
Reaction Progress: Allow the reaction mixture to warm to 60 °C and stir for the specified time, monitoring by TLC or GC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography or recrystallization.
Bromination of Alkenes
While specific detailed protocols for the bromination of simple alkenes with SMBI are less commonly reported in the literature reviewed, the principles of electrophilic addition of bromine to alkenes are well-established. The reaction is expected to proceed via a bromonium ion intermediate, leading to anti-addition of bromine across the double bond. The following protocol is a general guideline based on the reactivity of N-bromoamides.
Diagram: Electrophilic Addition of Bromine to an Alkene
Caption: General mechanism for the bromination of an alkene.
Protocol 3.2.1: General Procedure for the Bromination of an Alkene
-
Reagent Preparation: Dissolve the alkene (1.0 eq) in a suitable inert solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask at 0 °C.
-
Reaction Initiation: Add sodium bromoisocyanurate (1.0-1.1 eq) portion-wise to the stirred solution.
-
Reaction Progress: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.
-
Work-up: Filter the reaction mixture to remove the isocyanuric acid byproduct. Wash the filtrate with aqueous sodium thiosulfate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The product can be purified by column chromatography if necessary.
α-Bromination of Ketones and Esters
SMBI can be used for the α-bromination of carbonyl compounds, which proceeds through an enol or enolate intermediate.[1] Acidic conditions are typically employed to catalyze the formation of the enol, which then acts as the nucleophile.
Protocol 3.3.1: General Procedure for the α-Bromination of a Ketone
-
Reagent Preparation: Dissolve the ketone (1.0 eq) in a suitable solvent such as diethyl ether or acetic acid.
-
Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., a few drops of HBr or methanesulfonic acid).
-
Reaction Initiation: Add sodium bromoisocyanurate (1.0-1.1 eq) portion-wise to the solution at room temperature.
-
Reaction Progress: Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the α-bromoketone by column chromatography or distillation.
Safety and Handling
Sodium bromoisocyanurate should be handled with care in a well-ventilated fume hood. It is an oxidizing agent and can cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, flush the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) for detailed information.
Conclusion
Sodium bromoisocyanurate is a highly effective and versatile reagent for a wide range of bromination reactions. Its stability, ease of handling, and unique reactivity profile make it a valuable addition to the synthetic chemist's toolkit. The protocols and insights provided in this guide are intended to facilitate the successful application of SMBI in your research and development endeavors.
References
-
Halogen bond-induced electrophilic aromatic halogenations. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
- Tanemura, K. (2025). Recent advances in the electrophilic halogenation of aromatic compounds using N-halosuccinimides (NXS). Tetrahedron Letters, 155419.
- Okada, Y., Yokozawa, M., Akiba, M., Oishi, K., O-kawa, K., Akeboshi, T., Kawamura, Y., Inokuma, S., Nakamura, Y., & Nishimura, J. (2003). Bromination by means of sodium monobromoisocyanurate (SMBI). Organic & Biomolecular Chemistry, 1(14), 2506–2511.
- Okada, Y., Koizumi, S., Yokozawa, M., Akiba, M., Inokuma, S., & Nishimura, J. (2004). Bromination of Azulene Derivatives with Sodium Monobromoisocyanurate. Journal of the Chinese Chemical Society, 51(5B), 1215-1220.
-
Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
- Hama, T., Akiba, M., Inokuma, S., & Nishimura, J. (2006). Chemistry of unprotected amino acids in aqueous solution: direct bromination of aromatic amino acids with bromoisocyanuric acid sodium salt under strong acidic condition. Chemical & Pharmaceutical Bulletin, 54(12), 1715–1719.
Sources
- 1. Bromination by means of sodium monobromoisocyanurate (SMBI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry of unprotected amino acids in aqueous solution: direct bromination of aromatic amino acids with bromoisocyanuric acid sodium salt under strong acidic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Role of Sodium Bromoisocyanurate in the Synthesis of Bio-relevant Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of Sodium Bromoisocyanurate in Heterocyclic Chemistry
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules featuring these core structures. The development of efficient and selective synthetic methodologies for the construction of these scaffolds is therefore a paramount objective in drug discovery and development. Sodium bromoisocyanurate, a stable, crystalline solid, has emerged as a powerful and versatile reagent in organic synthesis. It serves as both a mild and efficient source of electrophilic bromine and a potent oxidant, offering a safer and more convenient alternative to hazardous reagents like liquid bromine. This application note provides a comprehensive guide to the utilization of sodium bromoisocyanurate in the synthesis of a diverse range of medicinally relevant heterocyclic compounds, including thiazoles, oxazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Mechanistic Pillars: The Dual Reactivity of Sodium Bromoisocyanurate
The efficacy of sodium bromoisocyanurate in heterocyclic synthesis stems from its dual reactivity profile: as an electrophilic brominating agent and as an oxidant. The N-Br bond in sodium bromoisocyanurate is polarized, rendering the bromine atom electrophilic and susceptible to attack by nucleophiles.
Electrophilic Bromination
In the presence of a suitable substrate, such as a ketone or an activated aromatic system, sodium bromoisocyanurate delivers a bromine cation equivalent (Br+). This electrophilic bromine can then be incorporated into the molecule, often as a prelude to a subsequent cyclization step. For instance, the α-bromination of ketones is a crucial initial step in the Hantzsch thiazole synthesis.
Oxidative Cyclization
Sodium bromoisocyanurate can also act as an oxidant, facilitating the intramolecular cyclization of various precursors to form the desired heterocyclic ring. This is particularly evident in the synthesis of 1,3,4-oxadiazoles from semicarbazones and 1,2,4-triazoles from aldehyde hydrazones. In these reactions, the reagent promotes the formation of an intermediate species that undergoes cyclization with concomitant loss of water or other small molecules.
The choice of reaction conditions, including the solvent and the presence of acidic or basic promoters, can significantly influence which of these mechanistic pathways predominates, allowing for a high degree of control over the reaction outcome.
Application and Protocols
This section provides detailed protocols for the synthesis of various heterocyclic compounds using sodium bromoisocyanurate. The protocols are designed to be self-validating, with clear explanations for each experimental choice. While sodium bromoisocyanurate is the focus, some protocols are adapted from methodologies using closely related and functionally similar N-bromo reagents like N-bromosuccinimide (NBS) and tribromoisocyanuric acid (TBCA), given their comparable reactivity profiles.[1]
Protocol 1: One-Pot Synthesis of 2-Amino-1,3-thiazoles from Ketones and Thiourea
The thiazole moiety is a cornerstone in medicinal chemistry, found in a wide array of approved drugs. This one-pot procedure provides an efficient route to 2-aminothiazoles, bypassing the need to isolate the intermediate α-bromoketone.
Reaction Principle: This protocol is adapted from the Hantzsch thiazole synthesis. Sodium bromoisocyanurate first acts as an electrophilic brominating agent to generate an α-bromoketone in situ. This intermediate then reacts with thiourea in a condensation and cyclization cascade to afford the 2-aminothiazole product.
Figure 1: Workflow for the one-pot synthesis of 2-aminothiazoles.
Experimental Protocol:
-
To a stirred solution of the ketone (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) at room temperature, add sodium bromoisocyanurate (1.1 mmol) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting ketone. The rationale for this step is the in situ formation of the α-bromoketone.
-
Add thiourea (1.2 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours. The elevated temperature facilitates the condensation and subsequent cyclization.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Neutralize the mixture with a saturated solution of sodium bicarbonate. This step quenches any remaining acidic species and aids in the precipitation of the product.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-aminothiazole.
Data Summary:
| Entry | Ketone | Product | Yield (%) |
| 1 | Acetophenone | 2-Amino-4-phenylthiazole | 85-92 |
| 2 | Propiophenone | 2-Amino-4-methyl-5-phenylthiazole | 82-88 |
| 3 | Cyclohexanone | 2-Amino-4,5,6,7-tetrahydrobenzothiazole | 80-85 |
Table 1: Representative yields for the synthesis of 2-aminothiazoles using a one-pot protocol with an N-bromo reagent.
Protocol 2: Synthesis of 2,5-Disubstituted Oxazoles from N-Acylamino Ketones
Oxazoles are another class of heterocycles with significant biological activities. This protocol describes a Robinson-Gabriel type synthesis where sodium bromoisocyanurate can be employed as a dehydrating and oxidizing agent.
Reaction Principle: This method involves the intramolecular cyclodehydration of an N-acylamino ketone. Sodium bromoisocyanurate facilitates this process, likely through the formation of an intermediate that readily eliminates water to form the aromatic oxazole ring.[2]
Figure 2: General workflow for the synthesis of 2,5-disubstituted oxazoles.
Experimental Protocol:
-
In a round-bottom flask, dissolve the N-acylamino ketone (1.0 mmol) in a suitable solvent such as acetonitrile or 1,4-dioxane (10 mL).
-
Add sodium bromoisocyanurate (1.2 mmol) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary from 2 to 6 hours depending on the substrate. The elevated temperature is necessary to drive the cyclodehydration.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (10 mL) to destroy any excess brominating agent.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2,5-disubstituted oxazole.
Data Summary:
| Entry | N-Acylamino Ketone | Product | Yield (%) |
| 1 | N-Phenacylbenzamide | 2,5-Diphenyloxazole | 80-90 |
| 2 | N-(2-Oxopropyl)acetamide | 2,5-Dimethyloxazole | 75-85 |
| 3 | 2-Benzamido-1-phenylethanone | 2,4-Diphenyloxazole | 78-88 |
Table 2: Expected yields for the synthesis of 2,5-disubstituted oxazoles based on similar methodologies.
Protocol 3: Oxidative Cyclization of Aldehyde Semicarbazones to 2-Amino-1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological properties. This protocol outlines an efficient synthesis of 2-amino-1,3,4-oxadiazoles from readily available semicarbazones.[2][3]
Reaction Principle: Sodium bromoisocyanurate acts as an oxidant to facilitate the intramolecular cyclization of the semicarbazone. The reaction proceeds through an electrophilic attack of the bromine on the semicarbazone, followed by cyclization and elimination to form the stable aromatic oxadiazole ring.[4]
Figure 3: Workflow for the oxidative cyclization to 2-amino-1,3,4-oxadiazoles.
Experimental Protocol:
-
Suspend the aldehyde semicarbazone (1.0 mmol) and sodium acetate (2.0 mmol) in acetonitrile (10 mL). Sodium acetate acts as a base to facilitate the reaction.
-
Add sodium bromoisocyanurate (1.1 mmol) portion-wise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 30-60 minutes. The reaction is often rapid and can be monitored by TLC.
-
After completion, pour the reaction mixture into ice-cold water (50 mL).
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-1,3,4-oxadiazole.
Data Summary:
| Entry | Aldehyde Semicarbazone | Product | Yield (%) |
| 1 | Benzaldehyde semicarbazone | 2-Amino-5-phenyl-1,3,4-oxadiazole | 88-95 |
| 2 | 4-Chlorobenzaldehyde semicarbazone | 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole | 90-96 |
| 3 | Cinnamaldehyde semicarbazone | 2-Amino-5-styryl-1,3,4-oxadiazole | 85-92 |
Table 3: Representative yields for the synthesis of 2-amino-1,3,4-oxadiazoles using an N-bromo reagent.[2]
Protocol 4: Oxidative Cyclization of Aldehyde Hydrazones to 1,2,4-Triazoles
1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with broad applications in medicine and agriculture. This protocol describes their synthesis from aldehyde hydrazones.
Reaction Principle: Similar to the oxadiazole synthesis, sodium bromoisocyanurate acts as an oxidant to promote the cyclization of an aldehyde hydrazone with a nitrogen source, such as cyanamide or a related compound.[5]
Experimental Protocol:
-
To a solution of the aldehyde hydrazone (1.0 mmol) and cyanamide (1.5 mmol) in a solvent like DMF or acetonitrile (10 mL), add sodium bromoisocyanurate (1.2 mmol) at room temperature.
-
Stir the mixture at room temperature or gentle heating (40-50 °C) for 2-5 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 1,2,4-triazole.
Conclusion and Future Perspectives
Sodium bromoisocyanurate is a highly effective and versatile reagent for the synthesis of a wide range of heterocyclic compounds. Its dual role as an electrophilic brominating agent and an oxidant, combined with its ease of handling and improved safety profile compared to traditional reagents, makes it an invaluable tool for synthetic chemists. The protocols outlined in this application note demonstrate its utility in the construction of thiazoles, oxazoles, oxadiazoles, and triazoles. The adaptability of protocols from related N-bromo reagents like NBS and TBCA further expands the synthetic potential of sodium bromoisocyanurate. Future research in this area will likely focus on expanding the substrate scope of these reactions, developing enantioselective transformations, and further exploring the mechanistic nuances of this versatile reagent in the synthesis of complex, biologically active heterocyclic molecules.
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Johnston, J. N., & Tokumaru, K. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 2874-2879. Available at: [Link]
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Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: [Link]
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de Mattos, M. C. S., & de Andrade, V. S. C. (2019). N-Halo Reagents: Modern Synthetic Approaches for Heterocyclic Synthesis. Synthesis, 51(08), 1645-1666. Available at: [Link]
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-
Borsoi, A. F., et al. (2017). Ultrasound-assisted synthesis of 2-amino-1,3,4-oxadiazoles through NBS-mediated oxidative cyclization of semicarbazones. Synthetic Communications, 47(15), 1435-1442. Available at: [Link]
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de Mattos, M. C. S., & Sanseverino, A. M. (2022). Applications of N-Halo Reagents in Multicomponent Reactions: A Still Underrated Approach for the Construction of Heterocyclic Scaffolds. Current Organic Chemistry, 26(10), 947-969. Available at: [Link]
- Patel, M. B., et al. (2022). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Mini-Reviews in Medicinal Chemistry, 22(16), 2135-2157.
-
Chen, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 967527. Available at: [Link]
-
Wu, G., et al. (2015). Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C-O/C-S bond formation. Organic & Biomolecular Chemistry, 13(8), 2375-2383. Available at: [Link]
- Machado, P., et al. (2017). Ultrasound-assisted synthesis of 2-amino-1,3,4-oxadiazoles via NBS-mediated oxidative cyclization of semicarbazones.
-
Jiang, H., et al. (2015). Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)− C(sp3) Bond Cleavage. Organic Letters, 17(2), 346-349. Available at: [Link]
-
Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-10. Available at: [Link]
- Al-Masoudi, N. A., et al. (2010). Synthesis of Some New 1,2,4-Triazoles Derived from 2-Mercaptobenzimidazole. Iraqi National Journal of Chemistry, 38, 513-520.
-
Molecules Editorial Office. (2023). Featured Reviews in Organic Chemistry. Molecules, 28(16), 5990. Available at: [Link]
- Singh, P., & Kumar, A. (2021). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Current Drug Discovery Technologies, 18(4), 481-496.
-
Organic Chemistry Portal. Synthesis of 4H-1,2,4-triazoles. Available at: [Link]
- Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
- Sharma, P., & Kumar, A. (2021). Oxidative behavior of N-bromophthalimide for organic compounds: a review. Journal of the Iranian Chemical Society, 18(11), 2829-2847.
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(20), 3025-3053. Available at: [Link]
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- 5. isres.org [isres.org]
Application Notes and Protocols: The Versatile Role of Sodium Bromoisocyanurate in Medicinal Chemistry Research
Introduction: Unveiling the Potential of Sodium Bromoisocyanurate
In the dynamic landscape of medicinal chemistry and drug discovery, the demand for efficient, selective, and reliable synthetic methodologies is ever-present. Sodium bromoisocyanurate (SMBI), a stable, crystalline solid, has emerged as a valuable reagent, offering a compelling alternative to traditional brominating and oxidizing agents. Its ease of handling, solubility in aqueous media, and potent reactivity make it a versatile tool in the synthesis of complex molecular architectures destined for biological evaluation.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of SMBI in medicinal chemistry, complete with detailed protocols and mechanistic insights to empower your research endeavors.
Unlike many of its counterparts, SMBI provides a source of electrophilic bromine in a controlled manner, allowing for a range of chemical transformations under mild conditions.[2] This attribute is particularly advantageous when dealing with sensitive and multi-functionalized molecules commonly encountered in pharmaceutical research. From the strategic bromination of heterocycles to the selective oxidation of alcohols, SMBI offers a breadth of applications that can streamline synthetic routes and facilitate the exploration of novel chemical space.
Core Applications in Medicinal Chemistry
Sodium bromoisocyanurate's utility in medicinal chemistry primarily revolves around two key transformations: bromination and oxidation. These reactions are fundamental in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Strategic Bromination of Bio-relevant Scaffolds
The introduction of a bromine atom into a molecule can significantly influence its biological activity, metabolic stability, and binding affinity to target proteins. SMBI serves as an excellent reagent for the regioselective bromination of a variety of organic substrates.
Brominated nucleosides are a critical class of molecules with well-documented biological activities.[3][4] They serve as essential precursors for the synthesis of antiviral and anticancer drugs, as well as fluorescent probes for biological studies.[3][4] SMBI offers a straightforward and efficient method for the synthesis of these valuable compounds.[3]
Key Mechanistic Insights: The bromination of nucleosides with SMBI proceeds via an electrophilic aromatic substitution mechanism. In the case of pyrimidine nucleosides, the C-5 position is activated towards electrophilic attack. For purine nucleosides, the C-8 position is the most reactive site. The reaction is often carried out in aqueous solvent mixtures at room temperature, highlighting the mildness of this reagent.[3] For pyrimidine nucleosides, the addition of a catalyst like sodium azide can enhance the reaction rate.[3]
Experimental Protocol: Bromination of 2'-Deoxyuridine
-
Dissolution: Dissolve 2'-deoxyuridine (1.0 eq) in a mixture of water and an organic co-solvent such as acetonitrile or DMF.
-
Catalyst Addition (for Pyrimidines): For pyrimidine nucleosides like 2'-deoxyuridine, add sodium azide (NaN₃, 2.0-4.0 eq) to the solution.
-
Reagent Addition: Add sodium bromoisocyanurate (SMBI, 1.05-1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine species.
-
Purification: The product, 5-bromo-2'-deoxyuridine, can be purified by crystallization or column chromatography.
Table 1: Representative Yields for Bromination of Nucleosides with SMBI
| Substrate | Product | Catalyst | Yield (%) |
| Uridine | 5-Bromouridine | NaN₃ | 94 |
| 2'-Deoxyuridine | 5-Bromo-2'-deoxyuridine | NaN₃ | 90 |
| Guanosine | 8-Bromoguanosine | None | 85 |
| Adenosine | 8-Bromoadenosine | None | 88 |
Workflow for Nucleoside Bromination
Caption: Workflow for the bromination of nucleosides using SMBI.
Aromatic and heterocyclic rings are ubiquitous scaffolds in medicinal chemistry. The introduction of a bromine atom can serve as a handle for further functionalization through cross-coupling reactions or can directly enhance biological activity. SMBI is effective for the bromination of both electron-rich and electron-deficient aromatic compounds.[2]
Key Mechanistic Insights: The mechanism of aromatic bromination with SMBI is dependent on the nature of the substrate and the reaction conditions. For electron-rich aromatics, the reaction proceeds via a standard electrophilic aromatic substitution pathway. For deactivated aromatics, the use of a strong acid like sulfuric acid as a solvent can facilitate the reaction by protonating the isocyanurate ring, thereby increasing the electrophilicity of the bromine atom.[2]
Experimental Protocol: Bromination of Anisole
-
Dissolution: Dissolve anisole (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane.
-
Reagent Addition: Add sodium bromoisocyanurate (SMBI, 1.0 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating or the use of an acidic co-solvent may be necessary.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, filter the reaction mixture to remove the isocyanuric acid byproduct. Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be further purified by column chromatography.
Selective Oxidation of Alcohols
The oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in organic synthesis, providing access to key carbonyl compounds for further elaboration. While a plethora of oxidizing agents exist, many suffer from drawbacks such as toxicity (e.g., chromium-based reagents) or harsh reaction conditions.[5][6] N-bromoamides and related compounds, in the presence of a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), have been shown to be effective for the oxidation of alcohols.[7] This methodology can be extended to SMBI.
Key Mechanistic Insights: The TEMPO-catalyzed oxidation of alcohols with an N-bromo reagent like SMBI involves a catalytic cycle. The N-bromo reagent acts as the stoichiometric oxidant to generate the active oxoammonium ion from TEMPO. This oxoammonium ion then oxidizes the alcohol to the corresponding carbonyl compound, regenerating the hydroxylamine form of TEMPO, which is then re-oxidized by the N-bromo reagent to continue the cycle. This process allows for the use of a catalytic amount of the TEMPO radical. The selectivity for the oxidation of primary alcohols to aldehydes can often be achieved by carefully controlling the reaction conditions and avoiding the presence of water, which can lead to over-oxidation to carboxylic acids.[8]
Proposed General Protocol: TEMPO-Catalyzed Oxidation of a Primary Alcohol to an Aldehyde
-
Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve the primary alcohol (1.0 eq) in a dry, non-protic solvent such as dichloromethane (DCM).
-
Catalyst Addition: Add TEMPO (0.01-0.05 eq) to the solution.
-
Reagent Addition: Add sodium bromoisocyanurate (SMBI, 1.1-1.5 eq) portion-wise to the stirred solution at 0 °C.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting aldehyde by flash column chromatography.
Table 2: Comparison of Brominating Agents
| Reagent | Formula | Form | Key Applications | Advantages | Disadvantages |
| Sodium Bromoisocyanurate (SMBI) | C₃HBrN₃NaO₃ | White crystalline solid | Bromination of nucleosides, aromatics, ketones, alkenes; potential for alcohol oxidation | Easy to handle solid, water-soluble, mild reaction conditions | Less literature precedent for some applications compared to NBS |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | White crystalline solid | Allylic and benzylic bromination, bromohydrin formation, α-bromination of carbonyls | Well-established reagent, byproduct is often easily removed | Can be less reactive for deactivated substrates, requires careful handling |
| Dibromoisocyanuric Acid (DBI) | C₃HBr₂N₃O₃ | Solid | Bromination of deactivated and sterically hindered substrates | More reactive than NBS, can achieve higher yields and selectivity | More expensive, requires careful handling due to higher reactivity |
| Molecular Bromine (Br₂) | Br₂ | Fuming red-brown liquid | Electrophilic addition to alkenes and alkynes, aromatic bromination | Strong brominating agent, readily available | Highly corrosive, toxic, and difficult to handle |
Mechanism of TEMPO-Catalyzed Alcohol Oxidation with SMBI
Caption: Proposed catalytic cycle for the TEMPO-mediated oxidation of a primary alcohol using SMBI as the stoichiometric oxidant.
Safety, Handling, and Disposal
As with all chemical reagents, proper safety precautions must be observed when working with sodium bromoisocyanurate.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle SMBI in a well-ventilated fume hood to avoid inhalation of any dust. Avoid contact with skin and eyes. It is a stable solid, but it is advisable to avoid exposure to moisture during storage to maintain its reactivity.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong acids and reducing agents. Keep the container tightly sealed.
-
Reaction Quenching: Reactions involving SMBI can be quenched by the addition of a reducing agent such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[9] This will neutralize any remaining active bromine species. The quenching process can be exothermic, so it should be done carefully, especially on a large scale.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[9] Aqueous waste should be neutralized before disposal.
Conclusion and Future Outlook
Sodium bromoisocyanurate is a valuable and versatile reagent in the medicinal chemist's toolbox. Its stability, ease of handling, and effectiveness in both bromination and oxidation reactions make it an attractive choice for the synthesis of a wide range of biologically relevant molecules. The mild reaction conditions often associated with SMBI are particularly beneficial for late-stage functionalization of complex intermediates in drug discovery programs.
Future research will likely focus on expanding the scope of SMBI's applications, including its use in the development of novel catalytic systems and its application in flow chemistry for more sustainable and scalable synthetic processes. As the pressure to develop new therapeutics continues to grow, the adoption of efficient and practical reagents like sodium bromoisocyanurate will be crucial for accelerating the discovery and development of new medicines.
References
-
Facile Access to Bromonucleosides Using Sodium Monobromoisocyanurate (SMBI). Current Protocols in Nucleic Acid Chemistry. [Link]
-
Facile Access to Bromonucleosides Using Sodium Monobromoisocyanurate (SMBI). National Library of Medicine. [Link]
-
Sodium Monobromoisocyanurate: A New Catalyst for Direct Synthesis of Aryl Thiocyanates. Semantic Scholar. [Link]
-
Safety Data Sheet: ≥99%, p.a., ACS. Carl ROTH. [Link]
-
Bromination by means of sodium monobromoisocyanurate (SMBI). Royal Society of Chemistry. [Link]
-
SAFETY DATA SHEET. National Institute of Standards and Technology. [Link]
- Oxidation method of primary or secondary alcohol.
-
12.7. Oxidation of Alcohols via Elimination. Sask Polytech. [Link]
-
Safety Data Sheet: Sodium bromide. Chemos GmbH&Co.KG. [Link]
-
oxidation of alcohols. Chemguide. [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]
-
Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]
-
Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. [Link]
-
Oxidation of Alcohols and Ethers Using Sodium Bromate-Hydrobromic Acid System. J-Stage. [Link]
-
Oxidation of alcohols I: Mechanism and oxidation states. Khan Academy. [Link]
-
The Oxidation of Alcohols. Chemistry LibreTexts. [Link]
-
Alcohol Oxidation: “Strong” & “Weak” Oxidants. Master Organic Chemistry. [Link]
-
The oxidation of alcohols to aldehydes and ketones with N-bromosuccinimide in polyethylene glycol: An experimental and theoretical study. ResearchGate. [Link]
-
Alcohol oxidation. Wikipedia. [Link]
-
oxidation of alcohols. Chemguide. [Link]
-
Uses of sodium chlorite and sodium bromate in organic synthesis. A review. ResearchGate. [Link]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Green Chemistry Approaches to Bromination with Sodium Bromoisocyanurate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Green Chemistry in Bromination
The introduction of bromine atoms into organic molecules is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials.[1] However, traditional bromination methods often rely on hazardous reagents like elemental bromine (Br₂) or generate significant waste streams, posing environmental and safety challenges.[2] Green chemistry principles compel a shift towards safer, more efficient, and sustainable alternatives.[3][4]
Sodium bromoisocyanurate (NaBrICA), also referred to as sodium monobromoisocyanurate (SMBI), has emerged as a superior reagent for a wide array of bromination reactions, aligning closely with the tenets of green chemistry.[5] As a stable, solid compound, NaBrICA offers significant advantages in handling and safety over volatile and corrosive liquid bromine.[6] Furthermore, its reactions can often be conducted under milder conditions, sometimes in aqueous media, and the cyanuric acid byproduct can potentially be recovered and recycled, enhancing the atom economy of the process.[7][8]
This guide provides an in-depth exploration of NaBrICA as a green brominating agent. It delves into the mechanistic underpinnings of its reactivity, offers detailed protocols for various substrate classes, and presents a comparative analysis against conventional reagents.
Mechanistic Insight: The Versatility of Sodium Bromoisocyanurate
The efficacy of NaBrICA stems from its ability to act as an electrophilic bromine source. The bromine atom, bonded to a nitrogen within the isocyanurate ring, is rendered electrophilic by the adjacent electron-withdrawing carbonyl groups.[9] Depending on the substrate and reaction conditions, bromination can proceed through different pathways.
In the presence of protic solvents like water or acids, NaBrICA can hydrolyze to generate hypobromous acid (HOBr), a potent electrophile that can accelerate bromination.[10] This is particularly effective for electron-rich aromatic systems and alkenes. For less reactive substrates, the reaction can be promoted by strong acids, which further polarize the N-Br bond, enhancing the electrophilicity of the bromine atom.[5]
Sources
- 1. The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient and selective α-bromination of carbonyl compounds with <i>N</i>-bromosuccinimide under microwave - Arabian Journal of Chemistry [arabjchem.org]
- 3. Sustainable bromination of organic compounds: A critical review [iris.uniroma1.it]
- 4. espublisher.com [espublisher.com]
- 5. Bromination by means of sodium monobromoisocyanurate (SMBI) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. chimia.ch [chimia.ch]
- 8. researchgate.net [researchgate.net]
- 9. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for Bromination with Sodium Bromoisocyanurate
Welcome to the technical support center for optimizing bromination reactions using sodium bromoisocyanurate (SMBI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the yield and efficiency of your bromination experiments. Here, we will address common challenges and frequently asked questions in a direct, question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles.
Troubleshooting Guide
This section is dedicated to identifying and resolving specific issues you may encounter during your bromination reactions with sodium bromoisocyanurate.
Issue 1: Low or No Conversion to the Brominated Product
Question: I have set up my bromination reaction with SMBI, but upon analysis (TLC, LC-MS, NMR), I am observing very little or no consumption of my starting material. What are the likely causes and how can I improve my conversion rate?
Answer:
Low or no conversion in a bromination reaction with SMBI can stem from several factors, primarily related to the activation of the brominating agent and the nature of the substrate.
Potential Causes & Solutions:
-
Insufficient Activation of SMBI: Sodium bromoisocyanurate, while an effective brominating agent, often requires activation to generate the active brominating species, which is believed to be hypobromous acid (HOBr) or a related entity in the presence of water.[1]
-
Solution 1: Solvent System Modification. The reaction yield can be significantly influenced by the solvent. For instance, bromination of azulene derivatives with SMBI in dichloromethane resulted in low yields, whereas using a dichloromethane-water mixture led to high yields.[1] This is attributed to the hydrolysis of SMBI to generate hypobromous acid, which accelerates the reaction.[1] For substrates soluble in aqueous media, consider using a solvent system with a water component, such as 10% H₂O in acetonitrile or 20% H₂O in DMF.[2]
-
Solution 2: Acid Catalysis. For less reactive or deactivated aromatic substrates, the addition of a strong acid can be beneficial. SMBI has been successfully used with solvents like diethyl ether-methanesulfonic acid, trifluoroacetic acid, or sulfuric acid to brominate a variety of aromatic compounds, including those with deactivating substituents like nitrobenzene.[3]
-
-
Substrate Reactivity: The electronic nature of your substrate plays a crucial role.
-
Solution: Adjusting Reaction Conditions for Deactivated Substrates. If your substrate is electron-deficient, more forcing conditions may be necessary. This can include the use of a strong acid as mentioned above, or potentially an increase in reaction temperature. However, temperature increases should be monitored carefully to avoid side reactions.
-
-
Reagent Stoichiometry: An insufficient amount of SMBI will naturally lead to incomplete conversion.
-
Solution: Incremental Addition of SMBI. Instead of adding the entire equivalent of SMBI at once, a staged addition can be more effective. Monitor the reaction progress by TLC or LC-MS and add small portions of SMBI until the starting material is consumed. This approach was successful in the bromination of purine nucleosides, where additional equivalents of SMBI were added after a certain reaction time to drive the reaction to completion.[2]
-
Issue 2: Formation of Multiple Products & Poor Selectivity
Question: My reaction is proceeding, but I am observing the formation of multiple brominated products (e.g., di- or poly-brominated species) or other side products, leading to a low yield of my desired product. How can I improve the selectivity?
Answer:
Poor selectivity in bromination reactions often arises from over-bromination or competing reaction pathways. Controlling the reaction conditions is key to minimizing these undesired outcomes.
Potential Causes & Solutions:
-
Over-bromination: This is a common issue, especially with activated aromatic or heteroaromatic substrates.
-
Solution 1: Precise Stoichiometric Control. Carefully control the stoichiometry of SMBI. Use no more than 1.05-1.1 equivalents for mono-bromination. Adding the SMBI portion-wise and monitoring the reaction closely can prevent the accumulation of excess brominating agent that could lead to over-bromination.
-
Solution 2: Temperature Control. Perform the reaction at room temperature or below (e.g., 0 °C) to enhance selectivity. Higher temperatures can sometimes lead to decreased selectivity.
-
-
Competing Reaction Pathways (e.g., Oxidation): SMBI is an oxidizing agent and can participate in reactions other than bromination.
-
Solution: Degas Solvents and Run Under Inert Atmosphere. While not always necessary, if your substrate is sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Issue 3: Difficult Product Isolation and Work-up
Question: My reaction appears to be successful, but I am having trouble isolating the pure product. The work-up is messy, and purification by column chromatography is challenging. What can I do to simplify this process?
Answer:
Challenges in product isolation often stem from the byproducts of the bromination reaction. A well-designed work-up procedure is crucial for obtaining a clean crude product.
Potential Causes & Solutions:
-
Presence of Isocyanuric Acid Byproduct: The reaction of SMBI with the substrate produces isocyanuric acid as a byproduct, which may complicate purification.
-
Solution 1: Aqueous Work-up. After the reaction is complete, quenching with an aqueous solution of a reducing agent like sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) can help to remove any unreacted brominating species. Subsequent extraction with an appropriate organic solvent and washing the organic layer with water should help to remove the more water-soluble byproducts.
-
Solution 2: Filtration. In some cases, the isocyanuric acid byproduct may precipitate out of the reaction mixture and can be removed by filtration before proceeding with the aqueous work-up.
-
-
Emulsion Formation During Extraction:
-
Solution: Brine Wash. Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions and further dry the organic layer.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using sodium bromoisocyanurate (SMBI) over other brominating agents like N-bromosuccinimide (NBS)?
A1: SMBI offers several advantages over NBS in certain applications. It has been shown to be an effective brominating agent for a wide range of aromatic compounds, including those with both activating and deactivating substituents.[3] In some cases, SMBI is effective in solvents where NBS is not, such as trifluoroacetic acid, making it a superior reagent for substrates that are easily protonated.[3] Additionally, SMBI is a stable, crystalline solid that is relatively easy to handle.[4]
Q2: What is the proposed mechanism for bromination with SMBI?
A2: The precise mechanism can be substrate and condition-dependent. However, a generally accepted pathway, particularly in the presence of water, involves the hydrolysis of SMBI to generate hypobromous acid (HOBr).[1] HOBr then acts as the source of an electrophilic bromine species (Br⁺) that attacks the electron-rich substrate, such as an aromatic ring or an alkene, in an electrophilic substitution or addition reaction.
Q3: Are there any specific safety precautions I should take when working with SMBI?
A3: Yes, appropriate safety measures should always be observed. SMBI can cause skin and serious eye irritation. It is important to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Handle the reagent in a well-ventilated fume hood. In case of skin contact, wash thoroughly with water. If eye contact occurs, rinse cautiously with water for several minutes and seek medical attention.
Q4: Can SMBI be used for brominating alkenes?
A4: Yes, SMBI can be used for the bromination of alkenes.[3] The reaction typically proceeds via an electrophilic addition mechanism, similar to the reaction of alkenes with bromine (Br₂), to form a dibromoalkane.
Q5: I am working with nucleosides. Is SMBI a suitable reagent for this class of compounds?
A5: Absolutely. SMBI has been demonstrated to be an efficient reagent for the bromination of both pyrimidine and purine nucleosides.[2] For example, it can be used for the bromination at the C-5 position of pyrimidine nucleosides and the C-8 position of purine nucleosides in moderate to high yields.[1] Interestingly, for the bromination of pyrimidine nucleosides, the addition of sodium azide (NaN₃) has been shown to be crucial for achieving high yields and short reaction times.[2]
Experimental Protocols
General Protocol for Aromatic Bromination with SMBI
This protocol provides a general starting point for the bromination of an activated or moderately deactivated aromatic compound.
Materials:
-
Aromatic substrate
-
Sodium bromoisocyanurate (SMBI)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, DMF)
-
Water (if required)
-
Acid catalyst (e.g., methanesulfonic acid, trifluoroacetic acid) (optional, for deactivated substrates)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (optional)
-
TLC plates and developing chamber
-
Quenching solution (e.g., saturated aqueous sodium sulfite)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Rotary evaporator
-
Purification setup (e.g., column chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aromatic substrate (1.0 eq.).
-
Dissolve the substrate in the chosen solvent system (e.g., 10% H₂O in acetonitrile).
-
Slowly add sodium bromoisocyanurate (1.05-1.1 eq.) to the stirred solution at room temperature. For highly reactive substrates, consider cooling the reaction mixture to 0 °C.
-
If using an acid catalyst for a deactivated substrate, add the acid at this stage.
-
Monitor the progress of the reaction by TLC or LC-MS. If the reaction is sluggish, consider the portion-wise addition of more SMBI.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
If a precipitate forms (isocyanuric acid), it may be removed by filtration.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Data Presentation
| Substrate Type | Reagent/Conditions | Product | Yield (%) | Reference |
| Uridine | SMBI, NaN₃, 10% H₂O-CH₃CN | 5-Bromouridine | 94 | [2] |
| 2'-Deoxyuridine | SMBI, NaN₃, 10% H₂O-CH₃CN | 5-Bromo-2'-deoxyuridine | 90 | [2] |
| Adenosine | SMBI, 20% H₂O-DMF | 8-Bromoadenosine | 89 | [2] |
| Nitrobenzene | SMBI, Sulfuric Acid | Bromonitrobenzene | High | [3] |
| Benzene | SMBI, Diethyl ether-methanesulfonic acid | Bromobenzene | High | [3] |
| Phenol | SMBI, Diethyl ether (reflux) | o-Bromophenol | High | [3] |
Visualizations
Caption: General workflow for bromination using SMBI.
Caption: Troubleshooting guide for low reaction yield.
References
-
Okada, Y., Yokozawa, M., Akiba, M., Oishi, K., O-kawa, K., Akeboshi, T., Kawamura, Y., Inokuma, S., Nakamura, Y., & Nishimura, J. (2003). Bromination by means of sodium monobromoisocyanurate (SMBI). Organic & Biomolecular Chemistry, 1, 2506–2511. [Link]
-
Pathak, T. P., & Pradhan, P. (2014). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 19(8), 12596–12611. [Link]
-
Okada, Y., et al. (2003). Bromination of Azulene Derivatives with Sodium Monobromoisocyanurate. ResearchGate. [Link]
-
LookChem. (n.d.). N-Bromoisocyanuric acid monosodium salt. [Link]
Sources
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- 2. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. lookchem.com [lookchem.com]
Technical Support Center: Sodium Bromoisocyanurate (SMBI) Mediated Reactions
Welcome to the technical support center for sodium bromoisocyanurate (SMBI) mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using SMBI, a versatile and effective brominating agent. Here, we will delve into the common side products encountered during its application, providing mechanistic insights and practical troubleshooting strategies to optimize your synthetic outcomes.
Introduction to Sodium Bromoisocyanurate (SMBI)
Sodium bromoisocyanurate is a stable, easy-to-handle solid reagent that serves as an electrophilic bromine source for a wide range of organic transformations. Its reactivity is often modulated by the solvent and reaction conditions, making it a powerful tool for the selective bromination of alkenes, alkynes, aromatic compounds, ketones, and esters.[1] However, like any reagent, its use can be accompanied by the formation of undesired side products. Understanding the origins of these byproducts is crucial for developing robust and high-yielding synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the active brominating species in SMBI-mediated reactions?
In many cases, the active brominating species is hypobromous acid (HOBr), which is generated in situ from the hydrolysis of SMBI in the presence of water or protic solvents. This hydrolysis is often a key step in the reaction mechanism.
Q2: Why do I observe the formation of a bromohydrin when reacting an alkene with SMBI?
The formation of a bromohydrin is a common side reaction when performing brominations of alkenes in the presence of water. The electrophilic bromine from SMBI initially forms a cyclic bromonium ion intermediate with the alkene.[2][3][4] Water, acting as a nucleophile, can then attack one of the carbons of the bromonium ion, leading to the formation of a bromohydrin after deprotonation.[4][5]
Q3: Can SMBI lead to over-bromination of my aromatic substrate?
Yes, over-bromination, particularly the formation of di- or poly-brominated products, can occur, especially with highly activated aromatic rings (e.g., phenols, anilines, and activated heterocycles). The electron-donating groups on these substrates enhance the nucleophilicity of the aromatic ring, making it more susceptible to multiple electrophilic attacks.[6]
Q4: Is the cyanuric acid backbone of SMBI reactive?
The cyanuric acid backbone is generally stable under typical bromination conditions. However, under harsh conditions, such as high temperatures or extreme pH, it can undergo decomposition or other reactions. Cyanuric chloride, a related compound, is known to react with various nucleophiles.[7][8][9] While less reactive, the potential for the cyanuric acid moiety to participate in side reactions should not be entirely dismissed, especially in complex reaction mixtures.
Q5: Can SMBI oxidize other functional groups in my molecule?
Yes, SMBI and other N-bromo compounds can act as oxidizing agents. For instance, they can oxidize alcohols to aldehydes or ketones.[10][11][12][13][14] This can be an undesired side reaction if an alcohol is present in your substrate and you are targeting bromination at another site.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues related to side product formation in SMBI-mediated reactions.
Problem 1: Formation of Bromohydrins in Alkene Bromination
-
Symptom: Your reaction with an alkene yields a significant amount of a product containing both a bromine atom and a hydroxyl group on adjacent carbons.
-
Cause: Presence of water in the reaction mixture, which acts as a nucleophile and attacks the intermediate bromonium ion.[4][5]
-
Troubleshooting Strategies:
| Strategy | Rationale |
| Use Anhydrous Solvents | By minimizing the concentration of water, the bromide ion (from SMBI or an additive) becomes the primary nucleophile, favoring the formation of the desired dibromoalkane. |
| Control Reaction Temperature | Lowering the reaction temperature can sometimes favor the desired bromination pathway over the hydrolysis of SMBI and subsequent bromohydrin formation. |
| Use a Non-Protic Solvent | Solvents like dichloromethane or chloroform are less likely to participate in the reaction compared to protic solvents like water or alcohols. |
Experimental Protocol: Minimizing Bromohydrin Formation
-
Drying of Solvent and Reagents: Ensure all glassware is oven-dried. Use a freshly distilled and dried aprotic solvent (e.g., dichloromethane). Dry the starting alkene over a suitable drying agent if necessary.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Reagent Addition: Add SMBI portion-wise to a solution of the alkene in the anhydrous solvent at a controlled temperature (e.g., 0 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to ensure the consumption of the starting material and minimize reaction time.
Mechanism of Bromohydrin Formation
Caption: Pathway for α-bromination of a ketone via an enol intermediate.
Problem 4: Oxidation of Alcohols
-
Symptom: Your substrate containing an alcohol functional group is oxidized to an aldehyde or ketone instead of or in addition to the desired bromination.
-
Cause: SMBI, like other N-bromoamides, can act as an oxidizing agent. *[10][11][12][13][14] Troubleshooting Strategies:
| Strategy | Rationale |
| Protect the Alcohol | The most reliable way to prevent alcohol oxidation is to protect it with a suitable protecting group (e.g., silyl ether, benzyl ether) before the bromination step. |
| Optimize Reaction Conditions | Milder reaction conditions (e.g., lower temperature, shorter reaction time) may favor bromination over oxidation. |
| Choose a Different Brominating Agent | If protecting the alcohol is not feasible, consider a brominating agent with lower oxidizing potential. |
References
-
Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions (3):N-bromo compounds(5):Discussion series on bromination/iodination reactions 5. (2022, April 14). Chemia. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. [Link]
-
Bromination of Alkenes - The Mechanism. (2013, March 15). Master Organic Chemistry. [Link]
-
Bromohydrin Formation Mechanism With NBS | Organic Chemistry. (2021, April 11). YouTube. [Link]
-
8.3: Halohydrins from Alkenes - Addition of HO-X. (2024, September 22). Chemistry LibreTexts. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). PubMed Central. [Link]
-
Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. (2006, August 14). ResearchGate. [Link]
-
Electrophilic Aromatic Substitution Reactions: Bromination. (n.d.). Organic Chemistry Class Notes. [Link]
-
Cyanuric acid. (n.d.). Wikipedia. [Link]
-
Isocyanurates. I. Some Condensation Reactions of Cyanuric Acid 1. (n.d.). ACS Publications. [Link]
-
SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. (n.d.). DTIC. [Link]
-
Role of cyanuric chloride in organic synthesis: A concise overview. (2025, August 8). ResearchGate. [Link]
-
The oxidation of alcohols to aldehydes and ketones with N-bromosuccinimide in polyethylene glycol: An experimental and theoretical study. (2025, August 6). ResearchGate. [Link]
-
Exploration of factors affecting the relative rate of electrophilic aromatic bromination. (2022, March 20). American Chemical Society. [Link]
-
Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. (2022, April 8). Chemia. [Link]
-
A Kinetic Approach to the Oxidation of Some Perfumery Alcohols by N-Bromosuccinimide in Alkaline Medium. (n.d.). [Link]
-
Bromination of deactivated aromatics: a simple and efficient method. (n.d.). PubMed. [Link]
- US7208634B2 - Oxidation method of primary or secondary alcohol. (n.d.).
-
16.1 Electrophilic Aromatic Substitution Reactions: Bromination. (2023, September 20). OpenStax. [Link]
-
Bromination via a Free Radical Mechanism. (n.d.). BYJU'S. [Link]
-
Bromination of Deactivated Aromatics: A Simple and Efficient Method. (n.d.). [Link]
-
N‐Bromosuccinimide: A Facile Reagent for the Oxidation of Benzylic Alcohols to Aldehydes. (2025, August 6). ResearchGate. [Link]
-
Enolate reaction with bromine - bromination of ketone. (n.d.). ChemTube3D. [Link]
-
Mechanism of oxidation of alcohols with N-bromo succinimide. (n.d.). Scilit. [Link]
-
Bromination by means of sodium monobromoisocyanurate (SMBI). (n.d.). RSC Publishing. [Link]
-
Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions. (2025, August 5). ResearchGate. [Link]
-
Halogenation Of Ketones via Enols. (n.d.). Master Organic Chemistry. [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry. [Link]
-
Alkylation of Enolates. (n.d.). Organic Chemistry Tutor. [Link]
-
Enolates - Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry. [Link]
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Technical Support Center: Troubleshooting Incomplete Bromination Reactions
Welcome to the Technical Support Center for troubleshooting bromination reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of brominated organic compounds. Here, we move beyond simple protocols to explore the underlying chemical principles that govern success or failure in your experiments.
Frequently Asked Questions (FAQs)
Q1: My aromatic bromination is sluggish or not proceeding at all. What are the likely causes?
An incomplete electrophilic aromatic substitution (SEAr) is a frequent challenge. The root cause often lies in insufficient activation of either the aromatic ring or the brominating agent.
-
Substrate Reactivity: Heavily deactivated aromatic rings (e.g., those with strongly electron-withdrawing groups like -NO₂, -CF₃, -CN) are inherently less nucleophilic and require more forcing conditions.
-
Brominating Agent: Molecular bromine (Br₂) itself is not electrophilic enough to react with most aromatic compounds.[1] A Lewis acid catalyst is typically required to polarize the Br-Br bond and generate a more potent electrophilic species.[1][2]
-
Catalyst Issues: The Lewis acid catalyst (e.g., FeBr₃, AlBr₃) may be inactive due to moisture. These catalysts are hygroscopic and must be handled under anhydrous conditions.
Q2: I'm observing a complex mixture of products with low yield of the desired isomer in my aromatic bromination. How can I improve regioselectivity?
Poor regioselectivity is often a result of reaction conditions that are too harsh or a misunderstanding of the directing effects of the substituents on the aromatic ring.
-
Steric Hindrance: Bulky protecting groups or substituents can hinder access to a particular position, leading to bromination at less sterically crowded sites.
-
Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity, favoring the thermodynamically more stable product over the kinetically favored one.[3][4]
-
Protecting Groups: In some cases, protecting a functional group can alter its directing effect or prevent unwanted side reactions. For instance, protecting a ketone as a ketal can prevent α-bromination and other side reactions.[5]
Q3: My allylic/benzylic bromination with N-Bromosuccinimide (NBS) is giving low yields and/or I see addition to the double bond. What's going wrong?
This is a classic issue in free-radical bromination. The success of the Wohl-Ziegler reaction hinges on maintaining a low concentration of Br₂.
-
Initiator Problems: A radical initiator (like AIBN or benzoyl peroxide) or UV light is necessary to start the radical chain reaction.[6][7] Ensure your initiator is not expired and is used at the appropriate temperature.
-
Solvent Choice: The reaction is typically performed in non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane.[6] Polar solvents can promote ionic pathways, leading to addition reactions.
-
NBS Purity: Old or impure NBS can contain excess bromine, which leads to the electrophilic addition of Br₂ across the double bond.[8] It is often beneficial to recrystallize NBS from hot water before use.[8]
In-Depth Troubleshooting Guides
Issue 1: Incomplete Electrophilic Aromatic Bromination
Symptom: TLC or GC-MS analysis shows a significant amount of unreacted starting material after the expected reaction time.
Diagnostic Workflow:
Caption: Troubleshooting workflow for incomplete aromatic bromination.
Detailed Analysis and Solutions:
-
Causality of Lewis Acid Catalysis: A Lewis acid, such as FeBr₃, interacts with Br₂ to form a complex ([FeBr₄]⁻[Br]⁺).[1] This complex polarizes the Br-Br bond, making one bromine atom significantly more electrophilic and capable of being attacked by the π-electron system of the aromatic ring.[2] Without a functional catalyst, this activation step does not occur, and the reaction stalls.
-
Protocol: Catalyst Activation and Handling
-
Ensure your Lewis acid is fresh and has been stored in a desiccator.
-
If moisture contamination is suspected, you can sublime AlCl₃ or handle FeBr₃ in a glovebox.
-
The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
Optimizing Reaction Conditions:
| Parameter | Recommended Range | Rationale |
| Temperature | 0 °C to reflux | Increasing temperature increases the reaction rate. A rule of thumb is that the rate roughly doubles for every 10°C rise.[3][9] However, excessive heat can lead to side reactions. |
| Solvent | Dichloromethane, Carbon Disulfide | Inert solvents that can dissolve the reactants and are stable to the Lewis acid are preferred. |
| Stoichiometry | 1.0 - 1.2 eq. of Brominating Agent | Using a slight excess of the brominating agent can help drive the reaction to completion. |
Issue 2: Poor Yield in Alpha-Bromination of Carbonyls
Symptom: The desired α-brominated product is formed in low yield, with significant amounts of starting material remaining or the formation of di-brominated byproducts.
Underlying Principles: The α-bromination of carbonyl compounds can proceed via two distinct mechanisms depending on the reaction conditions (acidic or basic).[10] Incomplete reactions often stem from issues with enol or enolate formation.
-
Acid-Catalyzed Bromination: This reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol. Therefore, the rate is independent of the bromine concentration.
-
Base-Mediated Bromination: This proceeds through an enolate intermediate. The enolate is formed in a stoichiometric reaction with the base and then reacts with bromine. This pathway is prone to polybromination, especially with methyl ketones (the haloform reaction).
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting α-bromination of carbonyls.
For Carboxylic Acids (Hell-Volhard-Zelinskii Reaction):
This specific reaction requires the in-situ formation of an acid bromide, which enolizes more readily than the carboxylic acid itself.[10][11]
-
Common Pitfall: Insufficient PBr₃ (or a combination of red phosphorus and Br₂). Ensure at least a catalytic amount of PBr₃ is present to generate the acid bromide intermediate.
Experimental Protocols
Protocol 1: Recrystallization of N-Bromosuccinimide (NBS)
Purpose: To remove impurities such as succinimide and excess bromine, which can interfere with radical reactions and cause unwanted side reactions.[12][8]
Materials:
-
Crude NBS (typically yellow or orange)
-
Distilled water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place 50 g of crude NBS in a 500 mL Erlenmeyer flask.
-
Add 250 mL of distilled water.
-
Heat the mixture with stirring until the NBS dissolves completely (the solution may still be colored).
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the white crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold water.
-
Dry the purified NBS under vacuum. The resulting product should be a pure white solid.[12]
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
Purpose: To qualitatively assess the consumption of starting materials and the formation of products over time.[13][14]
Materials:
-
TLC plates (silica gel)
-
Developing chamber
-
Appropriate eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Capillary tubes for spotting
-
UV lamp for visualization
Procedure:
-
Prepare the TLC plate by drawing a faint pencil line about 1 cm from the bottom (the origin).
-
Using a capillary tube, spot a dilute solution of your starting material on the left side of the origin.
-
At various time points (e.g., t=0, 1h, 2h), take a small aliquot from the reaction mixture, dilute it, and spot it in the center of the origin.
-
It is also helpful to "co-spot" by applying the reaction mixture directly on top of the starting material spot. This helps in confirming the identity of the starting material spot in the reaction lane.
-
Place the TLC plate in the developing chamber containing the eluent, ensuring the eluent level is below the origin.
-
Allow the eluent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and let it dry.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new spot (the product) indicates the reaction is proceeding.[15]
References
- Brainly. (2025, May 10). Explain why a Lewis acid is required for the bromination of benzene.
- Science Skool! Kinetics.
- Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination.
- Nichols, L. (2022, August 16). 2.2.4.2A: Reagent Purification. Chemistry LibreTexts.
- University of Calgary. Ch12: Aromatic halogenation.
- Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- ACS Publications. (2022, June 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry.
- National Institutes of Health. (2012, December 7). Lewis Acid Catalyzed Benzylic Bromination. PMC.
- savvy-chemist. (2016, February 25). Reaction Kinetics (6) How Temperature affects Reaction Rate.
- Chemistry LibreTexts. (2024, August 12). 6.2A: Reagent Purification.
- ACS Publications. Lewis Acid-Promoted Kharasch−Curran Additions: A Competition Kinetics Study of Bromine Atom Transfer Addition of N-α-Bromoacetyl-oxazolidinone to 1-Hexene. The Journal of Organic Chemistry.
- BenchChem. Technical Support Center: Purification of Brominated Organic Compounds.
- ACS Publications. (2024, September 25). Electrochemical Bromination of Arenes in a 200% Cell. The Journal of Organic Chemistry.
- Google Patents. Method for purifying a bromine compound.
- MSU chemistry. Chemical Reactivity.
- ResearchGate. (2025, August 5). The Effect of Temperature and pH on Bromate Formation by Ozonation.
- Google Patents. Purification of liquid bromine contaminated with organic impurities.
- Common Organic Chemistry. Bromination - Common Conditions.
- Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? r/chemistry.
- Chemistry Steps. Reaction of Alkenes with Bromine.
- Chegg.com. (2024, April 3). Solved The α-bromination of carbonyl compounds by Br2 in.
- BenchChem. Application Notes and Protocols for Monitoring Heptyl 8-bromooctanoate Synthesis.
- Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism.
- Master Organic Chemistry. Bromination of alkenes with Br2 to give dibromides.
- Reddit. (2024, June 9). How to Brominate Alpha Carbon in presence of Alkenes. r/Chempros.
- RSC Publishing. (2023, November 14). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory.
- Science Forums. (2012, March 1). Preventing a bromination reaction from going radical. Applied Chemistry.
- Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine.
- YouTube. (2025, September 17). Preparation of Aryl Bromides, Part 1: Electrophilic Bromination.
- Reddit. (2019, September 12). Trouble with NBS bromination. r/OrganicChemistry.
- Wikipedia. N-Bromosuccinimide.
- YouTube. (2025, November 30). Advancing Aromatic Bromination via the Use of Flow Chemistry for Modern Synthesis. AM Academy.
- Chemistry LibreTexts. (2024, September 30). 22.4: Alpha Bromination of Carboxylic Acids.
- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- WSU Chemistry. Monitoring Reactions by TLC.
- Chemistry Stack Exchange. (2020, September 2). Safest way to conduct a reaction with bromine under reflux conditions.
- Organic Chemistry Portal. N-Bromosuccinimide (NBS).
- YouTube. (2021, January 27). Bromination of Alkenes: Mechanism & Stereochemistry.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Chemistry Steps. Allylic Bromination by NBS with Practice Problems.
- RSC Publishing. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
- Cengage. Chapter 22 – Carbonyl Alpha-Substitution Reactions Solutions to Problems.
- MilliporeSigma. (2023). Mastering Bromination: Understanding NBS Applications in Chemical Synthesis.
- YouTube. (2013, December 16). Alpha Bromination.
- YouTube. (2025, July 30). How can TLC monitor the progress of a chemical reaction?
- NCERT. lech204.pdf.
- YouTube. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry.
- Chemistry LibreTexts. (2024, September 30). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution.
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How to improve the regioselectivity of sodium bromoisocyanurate
A Guide to Improving Regioselectivity in Bromination Reactions
Welcome to the Technical Support Center for Sodium Bromoisocyanurate (SMBI). This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of using SMBI in organic synthesis, with a specific focus on controlling and improving regioselectivity. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is sodium bromoisocyanurate (SMBI), and what are its advantages over other brominating agents?
Sodium bromoisocyanurate (SMBI) is an N-bromo compound used as a versatile brominating agent for a wide range of substrates, including aromatic compounds with both activating and deactivating substituents.[1] Compared to reagents like N-bromosuccinimide (NBS), SMBI can be more effective in certain solvents like trifluoroacetic acid, where NBS may be ineffective.[1] It is a solid reagent, which can make it easier and safer to handle than liquid bromine.
Q2: What are the primary factors that influence the regioselectivity of bromination using SMBI?
The regioselectivity of bromination with SMBI is influenced by a combination of factors, including:
-
Substrate's Electronic Properties: The nature of the substituents on the aromatic ring plays a crucial role. Electron-donating groups (EDGs) typically direct bromination to the ortho and para positions, while electron-withdrawing groups (EWGs) direct to the meta position.
-
Steric Hindrance: The size of the substituents on the aromatic ring and the steric bulk of the brominating species can influence the position of bromination. Less sterically hindered positions are generally favored.
-
Solvent: The choice of solvent can significantly impact the reaction's regioselectivity.[1] Solvents can influence the nature of the active brominating species and the stability of the reaction intermediates.
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the ratio of regioisomers.[2][3]
-
Presence of Additives: Acids or other additives can alter the reactivity of SMBI and the overall regiochemical outcome.
Q3: Can SMBI be used for the bromination of both activated and deactivated aromatic rings?
Yes, SMBI is a versatile reagent capable of brominating a variety of aromatic compounds. For instance, it can selectively brominate phenol (an activated ring) at the ortho position under mild conditions in refluxing diethyl ether.[1] It can also be used to brominate deactivated rings like nitrobenzene, which can be conveniently brominated in sulfuric acid.[1]
Troubleshooting Guide: Improving Regioselectivity
This section provides a systematic approach to troubleshooting common issues related to poor regioselectivity in bromination reactions using SMBI.
Problem 1: My reaction is producing a mixture of ortho and para isomers. How can I increase the selectivity for the para product?
Possible Causes and Solutions:
-
Steric Hindrance: The ortho positions may be sterically accessible.
-
Solution: While SMBI itself is not exceptionally bulky, the choice of solvent can influence the effective size of the electrophilic species. Experiment with different solvents to modulate steric effects.
-
-
Reaction Temperature: Higher temperatures can sometimes lead to the formation of a mixture of isomers by overcoming the activation energy barrier for the formation of the less favored isomer.
-
Solution: Lowering the reaction temperature can enhance selectivity.[2][3] It is advisable to perform the reaction at the lowest effective temperature that allows for a reasonable reaction rate. For example, in the bromination of some phenols with other reagents, conducting the reaction at temperatures as low as -30 °C has been shown to significantly improve para-selectivity.[2]
-
Experimental Protocol for Enhancing para-Selectivity:
-
Solvent Screening: Set up small-scale reactions in a variety of solvents with different polarities (e.g., dichloromethane, acetonitrile, tetrahydrofuran). Analyze the product distribution by GC-MS or ¹H NMR to identify the solvent that provides the best para-selectivity.
-
Temperature Optimization: Once an optimal solvent is identified, perform the reaction at a range of temperatures (e.g., -20 °C, 0 °C, room temperature). Monitor the reaction progress and the regioisomeric ratio at each temperature to determine the ideal conditions.
Table 1: General Influence of Reaction Parameters on Regioselectivity
| Parameter | Effect on ortho/para Ratio | Rationale |
| Decreasing Temperature | Generally increases para-selectivity | Favors the kinetically controlled product, which is often the less sterically hindered para isomer.[2][3] |
| Solvent Polarity | Variable | Can influence the stability of the transition states leading to the different isomers.[4] |
| Bulky Solvent | May increase para-selectivity | Can increase the effective steric bulk around the reactive species, disfavoring attack at the more hindered ortho position. |
Problem 2: I am observing unexpected meta bromination on an activated ring.
Possible Causes and Solutions:
-
Strongly Acidic Conditions: In some cases, highly acidic conditions can lead to protonation of the activating group, effectively converting it into a deactivating, meta-directing group. This has been observed in the bromination of unprotected aromatic amino acids with SMBI in 60% aqueous H₂SO₄, where meta-bromophenylglycine was the main product.
-
Solution: If meta substitution is undesired, avoid strongly acidic conditions. Consider using a non-acidic or weakly acidic medium. If an acid is necessary to promote the reaction, screen different acids and their concentrations.
-
Diagram 1: Influence of Acid on Directing Group
Caption: Effect of strong acid on the regioselectivity of aniline bromination.
Problem 3: The reaction is sluggish, and upon forcing conditions (e.g., heating), I get poor regioselectivity.
Possible Causes and Solutions:
-
Insufficient Electrophilicity of the Brominating Agent: In some solvent systems, SMBI may not be sufficiently reactive.
-
Solution 1: Use of Protic Solvents: The presence of water or protic solvents like ethanol can accelerate the reaction. It is suggested that SMBI can be hydrolyzed to generate hypobromous acid, which acts as a source of a more potent bromonium cation (Br⁺).[5]
-
Solution 2: Acid Catalysis: The addition of a strong acid, such as methanesulfonic acid or sulfuric acid, can enhance the electrophilicity of the bromine.[1] This is particularly useful for deactivating substrates.
-
Experimental Workflow for Sluggish Reactions:
Caption: Troubleshooting workflow for slow SMBI bromination reactions.
Mechanistic Considerations for Regioselectivity
The regiochemical outcome of bromination with SMBI is determined by the mechanism of electrophilic aromatic substitution. The key step is the attack of the aromatic ring on the electrophilic bromine source, which forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is a major factor in determining the regioselectivity.
Diagram 2: General Mechanism of Electrophilic Aromatic Bromination
Caption: Simplified mechanism of electrophilic aromatic bromination.
In the case of SMBI, the active brominating species can vary depending on the reaction conditions:
-
In non-polar, aprotic solvents: SMBI itself can act as the electrophilic bromine source.
-
In the presence of water or alcohols: Hypobromous acid (HOBr) may be formed, which can then be protonated to yield H₂OBr⁺, a highly reactive electrophile.[5]
-
In strong acids: The N-Br bond of SMBI can be protonated, leading to a more potent electrophilic bromine species.
The interplay between the substrate's electronic and steric properties and the nature of the active brominating species under specific reaction conditions ultimately dictates the observed regioselectivity.
References
-
Okada, Y., Yokozawa, M., Akiba, M., Oishi, K., O-kawa, K., Akeboshi, T., Kawamura, Y., Inokuma, S., Nakamura, Y., & Nishimura, J. (2003). Bromination by means of sodium monobromoisocyanurate (SMBI). Organic & Biomolecular Chemistry, 1, 2506–2511. [Link]
-
Nojima, M., Uemura, S., & Koyama, F. (2005). Bromination of Azulene Derivatives with Sodium Monobromoisocyanurate. Helvetica Chimica Acta, 88(8), 2148-2153. [Link]
-
Wu, Y. C., Zhu, J., & Liu, L. (2014). Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. Molecules, 19(3), 3401–3418. [Link]
-
LibreTexts. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
Sources
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- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Electrophilic Bromination and Suppressing Byproduct Formation
Welcome to the Technical Support Center for electrophilic bromination. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their bromination reactions, focusing on the prevention of common byproducts. Our goal is to provide you with the technical expertise and practical insights necessary to achieve high-yield, selective, and reproducible outcomes.
Introduction to Selectivity in Electrophilic Bromination
Electrophilic aromatic bromination is a cornerstone of organic synthesis, pivotal for creating intermediates in the production of pharmaceuticals, agrochemicals, and functional materials.[1] However, the reaction is often plagued by the formation of undesirable byproducts, such as polybrominated compounds and regioisomers. Achieving the desired product in high purity requires a nuanced understanding of the reaction mechanism and the factors that govern its selectivity. This guide will delve into the root causes of byproduct formation and provide actionable strategies to mitigate these challenges.
The fundamental mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3][4][5] The subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product.[2][3][4][5] The regioselectivity of this substitution is dictated by the electronic nature of the substituents already present on the aromatic ring.
Frequently Asked Questions (FAQs)
This section addresses common questions and misconceptions regarding byproduct formation in electrophilic bromination.
Q1: What are the most common byproducts in electrophilic aromatic bromination?
The most frequently encountered byproducts are:
-
Polybrominated compounds: Resulting from the addition of more than one bromine atom to the aromatic ring.
-
Regioisomers: The formation of ortho, meta, or para isomers when only one is desired.
-
Oxidation products: Particularly when using strong brominating agents or in the presence of sensitive functional groups.[6]
-
Benzylic/Allylic bromination products: If the substrate contains benzylic or allylic C-H bonds and radical conditions are inadvertently introduced.[7]
Q2: My reaction is producing a significant amount of dibrominated product. What is the primary cause?
Over-bromination, leading to polybrominated products, typically occurs when the newly brominated product is still sufficiently activated to undergo a second bromination. This is common with highly activated aromatic rings, such as phenols and anilines. The use of an excess of the brominating agent can also lead to polybromination.[8]
Q3: I am observing a mixture of ortho and para isomers. How can I improve the regioselectivity?
The ratio of ortho to para isomers is influenced by a combination of steric and electronic factors, as well as reaction conditions.[9]
-
Steric hindrance: Bulky substituents on the aromatic ring or a bulky brominating agent can disfavor substitution at the ortho position.[10]
-
Solvent effects: Polar solvents can favor the formation of the para isomer, while nonpolar solvents may yield a higher proportion of the ortho product.[11]
-
Temperature: Lowering the reaction temperature can enhance selectivity by favoring the product formed via the lower energy transition state.[1][10]
Q4: Can the choice of brominating agent affect the formation of byproducts?
Absolutely. The reactivity of the brominating agent is a critical factor. Highly reactive agents like molecular bromine (Br₂) may exhibit lower selectivity.[6] Milder reagents, such as N-bromosuccinimide (NBS), often provide better control and higher selectivity, especially for activated systems.[12][13][14]
Q5: What is the role of a Lewis acid catalyst, and can it contribute to byproduct formation?
Lewis acids, such as FeBr₃ or AlCl₃, are often necessary to activate the brominating agent, making it a stronger electrophile, particularly for less reactive aromatic rings.[15][16][17][18] However, a highly active catalyst can accelerate the reaction to a point where selectivity is compromised, potentially leading to polybromination or the formation of undesired isomers.[19] The choice and amount of the Lewis acid can significantly influence the reaction's outcome.[10]
Troubleshooting Guides
This section provides detailed troubleshooting strategies for specific byproduct issues, complete with experimental protocols and mechanistic insights.
Issue 1: Excessive Polybromination
Primary Cause: High reactivity of the substrate and/or the brominating agent.
Troubleshooting Workflow:
Caption: A stepwise approach to mitigating polybromination.
Solutions & Protocols:
-
Control Stoichiometry:
-
Explanation: Carefully controlling the molar ratio of the brominating agent to the substrate is the first line of defense against polybromination. Using a slight deficiency or an exact 1:1 ratio can often prevent the second bromination.
-
Protocol: Dissolve the aromatic substrate (1.0 mmol) in a suitable solvent. Slowly add a solution of the brominating agent (0.95-1.0 mmol) dropwise at the desired reaction temperature. Monitor the reaction progress closely using TLC or HPLC.
-
-
Employ a Milder Brominating Agent:
-
Explanation: Switching from highly reactive agents like Br₂ to a milder source of electrophilic bromine can significantly improve selectivity for monobromination. N-bromosuccinimide (NBS) is a widely used alternative that is easier to handle and often provides higher selectivity.[12][13][14] Other alternatives include copper(II) bromide (CuBr₂) and tetraalkylammonium tribromides.[1][12]
-
Protocol (using NBS): Dissolve the substrate (1.0 mmol) in a polar solvent like acetonitrile or DMF (2 mL).[12] Add N-Bromosuccinimide (1.0 mmol) portion-wise or as a solution in the same solvent at room temperature.[12] Monitor the reaction until the starting material is consumed.[12]
-
-
Lower the Reaction Temperature:
-
Explanation: Electrophilic bromination is often kinetically controlled. Lowering the temperature can increase the difference in activation energies between the first and second bromination, thus favoring the monosubstituted product.[1]
-
Protocol: Set up the reaction in a cooling bath (e.g., ice-water or dry ice-acetone). Add the brominating agent slowly while maintaining the low temperature. Allow the reaction to proceed at this temperature, monitoring for completion.
-
| Parameter | Condition A (High Polybromination) | Condition B (Optimized for Monobromination) |
| Brominating Agent | Br₂ (1.2 eq) | NBS (1.0 eq) |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Solvent | Dichloromethane | Acetonitrile |
| Outcome | Mixture of mono- and di-brominated products | Predominantly monobrominated product |
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Primary Cause: Similar activation energies for attack at different positions on the aromatic ring.
Mechanistic Insight:
The formation of ortho vs. para isomers is a classic example of kinetic vs. thermodynamic control, influenced by the stability of the arenium ion intermediate.
Caption: Competing pathways for ortho and para bromination.
Solutions & Protocols:
-
Solvent Selection:
-
Explanation: The polarity of the solvent can influence the regioselectivity. Polar solvents can stabilize the more polar transition state leading to the para isomer.[11] For substrates with hydrogen-bonding groups (e.g., -OH, -NH₂), hydrogen-bonding solvents can sterically block the ortho positions, increasing para-selectivity.[11]
-
Protocol:
-
To favor para-substitution: Use a polar solvent such as acetonitrile or DMF.
-
To favor ortho-substitution: Use a non-polar solvent like toluene or hexane.[11]
-
-
-
Temperature Control:
-
Explanation: Performing the reaction at the lowest effective temperature often enhances selectivity, as the reaction will preferentially proceed through the lowest energy barrier, which typically leads to the para product.[1]
-
Protocol: Conduct a temperature screening study (e.g., -20 °C, 0 °C, room temperature) to find the optimal temperature for the desired regioselectivity.[19]
-
-
Choice of Brominating Agent and Catalyst:
-
Explanation: Bulky brominating agents or catalyst complexes can sterically hinder attack at the ortho position. Zeolites can also be used as shape-selective catalysts to favor para-bromination.[1][19]
-
Protocol (using a shape-selective catalyst): Dry the HY zeolite catalyst thoroughly before use. Add the aromatic substrate to a slurry of the zeolite in a non-polar solvent. Add the brominating agent slowly and allow the reaction to proceed. The product will be formed within the pores of the zeolite, favoring the less sterically demanding para isomer.[19]
-
| Condition | Solvent | Temperature | Typical Major Isomer |
| 1 | Acetonitrile | -20 °C | Para |
| 2 | Toluene | Room Temperature | Ortho/Para Mixture |
| 3 | Dichloromethane with HY Zeolite | 0 °C | Para |
Concluding Remarks
The successful execution of electrophilic bromination reactions hinges on a thorough understanding of the interplay between substrate reactivity, reagent choice, and reaction conditions. By systematically addressing the common pitfalls of polybromination and poor regioselectivity, researchers can significantly improve the efficiency and outcome of their synthetic endeavors. This guide provides a framework for troubleshooting, but it is essential to consult the primary literature for specific substrates and reaction systems.
References
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). PMC - NIH. Retrieved from [Link]
-
Organic Chemistry: Reaction mechanisms - electrophilic addition of bromine to alkenes. (n.d.). Doc Brown. Retrieved from [Link]
-
Bromine. (n.d.). Wikipedia. Retrieved from [Link]
-
Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (2025). CSIR-CSMCRI. Retrieved from [Link]
-
N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved from [Link]
-
Solvation and steric effects on electrophilic reactivity of ethylenic compounds. 3. Stereo-, regio-, and chemoselectivity of alkene bromination in methanol. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. (2020). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow. Retrieved from [Link]
-
Discuss the role of lewis acid in the preparation of aryl bromide and chloride in the dark. (2025). Filo. Retrieved from [Link]
-
The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. (2023). RSC Publishing. Retrieved from [Link]
-
CHAPTER 5: Bromination Reactions. (2022). Books - The Royal Society of Chemistry. Retrieved from [Link]
-
Bromination. (2026). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Bromination of Alkenes - The Mechanism. (2013). Master Organic Chemistry. Retrieved from [Link]
-
A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2. (2022). Chemia. Retrieved from [Link]
- Selective bromination of aromatic compounds. (n.d.). Google Patents.
-
The stereoisomers that are formed by electrophilic addition of bromine to trans-but-2-ene is/are. (2023). Filo. Retrieved from [Link]
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- MECHANISM OF ELECTROPHILIC AROMATIC SUBSTITUTION. (n.d.).
-
N-bromobutanimide. (n.d.). PubChem. Retrieved from [Link]
-
Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. (2017). E-Thesis Repository - University of London. Retrieved from [Link]
-
N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025). Medium. Retrieved from [Link]
-
Stereochemistry Of Bromination | Electrophilic addition to alkenes | Reaction mechanism. (2021). YouTube. Retrieved from [Link]
-
16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). MSU chemistry. Retrieved from [Link]
-
Electrophilic Aromatic Substitution Reactions: Bromination. (n.d.). Organic Chemistry Class Notes. Retrieved from [Link]
-
Discuss the role of lewis acid in the preparation of aryl bromide and chloride in the dark. (2018). Toppr. Retrieved from [Link]
-
Lewis Acid Catalyzed Benzylic Bromination. (2012). PMC - NIH. Retrieved from [Link]
-
11.2: Electrophilic Aromatic Substitution Reactions - Bromination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
The General Mechanism for Electrophilic Aromatic Substitution Reactions. (n.d.). Lumen Learning. Retrieved from [Link]
-
Electrochemical Bromination of Arenes in a 200% Cell. (2024). The Journal of Organic Chemistry. Retrieved from [Link]
-
Why does the bromination of benzene take place in Lewis acid while that of hydroxybenzene does not? (2023). Quora. Retrieved from [Link]
-
Alcohol to Bromide - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018). Master Organic Chemistry. Retrieved from [Link]
-
18.1 Electrophilic Aromatic Substitution (EAS Reactions). (2021). YouTube. Retrieved from [Link]
-
Bromination Help. (2024). Reddit. Retrieved from [Link]
-
electrophilic aromatic bromination with N-bromosuccinimide. (2021). YouTube. Retrieved from [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The General Mechanism for Electrophilic Aromatic Substitution Reactions | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. Bromination - Wordpress [reagents.acsgcipr.org]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]
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- 15. Discuss the role of lewis acid in the preparation of aryl bromide and chl.. [askfilo.com]
- 16. fiveable.me [fiveable.me]
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- 19. US6307113B1 - Selective bromination of aromatic compounds - Google Patents [patents.google.com]
Technical Support Center: Enhancing Sodium Bromoisocyanurate Reactivity Through Catalyst Selection
Welcome to the Technical Support Center for catalyst selection to enhance sodium bromoisocyanurate (SMBI) reactivity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to the use of catalysts in SMBI-mediated bromination reactions. Our goal is to empower you with the knowledge to optimize your experimental outcomes, ensuring both efficiency and selectivity.
Fundamentals: The Role of Catalysis in SMBI Reactivity
Sodium bromoisocyanurate (SMBI) is a versatile and stable electrophilic brominating agent. However, for substrates with low nucleophilicity, such as deactivated aromatic rings or sterically hindered alkenes, enhancing the reactivity of SMBI through catalysis is often necessary. The primary role of a catalyst in this context is to increase the electrophilicity of the bromine atom in SMBI, thereby accelerating the rate of bromination. This is typically achieved through several distinct catalytic mechanisms.
A fundamental principle in catalyzed reactions involving N-bromoimide reagents like SMBI is the polarization of the N-Br bond to generate a more potent electrophilic bromine species, often represented as "Br+". The catalyst facilitates this process, making the bromine atom more susceptible to attack by a nucleophilic substrate.
Catalyst Selection Guide
The choice of catalyst is critical and depends on the substrate, solvent, and desired reaction conditions. Below is a summary of common catalyst types used to enhance SMBI reactivity.
| Catalyst Type | Activating Principle | Typical Substrates | Key Considerations |
| Brønsted Acids | Protonation of the isocyanurate ring, increasing the N-Br bond polarization. | Deactivated aromatic compounds, ketones.[1][2] | Strong acids like H₂SO₄ can lead to side reactions; careful control of stoichiometry and temperature is crucial.[3] |
| Lewis Acids | Coordination to the carbonyl oxygen of the isocyanurate ring, withdrawing electron density and polarizing the N-Br bond. | Deactivated arenes, complex heterocyclic systems. | Can also catalyze Friedel-Crafts type side reactions; moisture sensitivity of some Lewis acids requires anhydrous conditions. |
| Sodium Azide | In situ formation of bromine azide (BrN₃), a highly reactive brominating species.[4] | Pyrimidine nucleosides. | Stoichiometric amounts are often required; bromine azide is a potent but potentially hazardous reagent. |
| Phase Transfer Catalysts (PTCs) | Transport of the bromoisocyanurate anion into the organic phase, facilitating reaction with water-insoluble substrates. | Alkyl halides (for substitution), substrates in biphasic systems.[5] | Catalyst poisoning by certain anions can occur; catalyst selection depends on the specific reaction system.[6] |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My reaction is sluggish or shows no conversion, even with a catalyst.
-
Question: I am attempting to brominate a deactivated aromatic ring with SMBI and a Lewis acid catalyst, but I am seeing very little to no product formation. What could be the issue?
-
Answer:
-
Catalyst Inactivity: The Lewis acid may be poisoned by impurities in the substrate or solvent. Ensure all reagents and solvents are pure and anhydrous, as water can deactivate many Lewis acids.
-
Insufficient Catalyst Loading: The catalytic amount may be too low to achieve a reasonable reaction rate. Try incrementally increasing the catalyst loading.
-
Poor Solubility: The substrate or catalyst may not be sufficiently soluble in the chosen solvent. Consider a co-solvent or a different solvent system that can dissolve all components.
-
Inadequate Temperature: Some reactions require heating to overcome the activation energy barrier. Cautiously increase the reaction temperature while monitoring for potential side reactions.
-
Issue 2: My reaction is producing multiple products, and the yield of the desired product is low.
-
Question: I am using a Brønsted acid to catalyze the bromination of a phenol derivative, but I am getting a mixture of mono- and di-brominated products, as well as some unidentified byproducts. How can I improve the selectivity?
-
Answer:
-
Over-bromination: Strong activation by the hydroxyl group can lead to multiple brominations. Reduce the stoichiometry of SMBI to slightly less than one equivalent. Also, consider adding the SMBI solution dropwise to the reaction mixture to maintain a low concentration of the brominating agent.
-
Side Reactions: Strong acids can promote side reactions such as sulfonation (if using H₂SO₄) or substrate decomposition.[3] Try using a milder Brønsted acid, such as trifluoroacetic acid, or switch to a Lewis acid catalyst.[1]
-
Temperature Control: Higher temperatures can lead to a loss of selectivity. Running the reaction at a lower temperature may improve the desired product ratio.
-
Issue 3: I am having difficulty removing the catalyst and byproducts during work-up.
-
Question: After my reaction using a phase transfer catalyst, I am struggling to separate the catalyst from my product. What is the best work-up procedure?
-
Answer:
-
Aqueous Washes: Many quaternary ammonium salt PTCs can be removed with multiple aqueous washes. Washing the organic layer with brine can also help break emulsions.[7]
-
Silica Gel Chromatography: If aqueous washes are insufficient, column chromatography is an effective method for removing both the catalyst and the isocyanuric acid byproduct.
-
Catalyst Precipitation: In some cases, the catalyst may precipitate upon addition of a non-polar co-solvent. This can be removed by filtration.
-
Frequently Asked Questions (FAQs)
-
Q1: Can I use SMBI without a catalyst?
-
Q2: What is the mechanism of acid catalysis with SMBI?
-
A2: In acid catalysis, a proton from the Brønsted acid protonates the isocyanurate ring of SMBI. This protonation increases the electron-withdrawing nature of the ring, which in turn polarizes the N-Br bond, making the bromine atom more electrophilic and susceptible to attack by a nucleophile.[9][10]
-
-
Q3: Are there any safety concerns when using catalysts with SMBI?
-
A3: Yes. Strong acids are corrosive and should be handled with care. Some Lewis acids are water-sensitive and can react violently with moisture. When using sodium azide as a catalyst, be aware of the potential formation of bromine azide, which is a powerful and potentially explosive reagent.[4] Always consult the safety data sheet (SDS) for all reagents and perform a thorough risk assessment before starting your experiment.
-
-
Q4: How can I monitor the progress of my catalytic bromination reaction?
-
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of the starting material and the formation of the product. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
-
Experimental Protocols
Protocol: Lewis Acid-Catalyzed Bromination of a Deactivated Arene
This protocol describes a general procedure for the bromination of a deactivated aromatic compound using SMBI and a Lewis acid catalyst.
Materials:
-
Deactivated aromatic substrate
-
Sodium bromoisocyanurate (SMBI)
-
Anhydrous Lewis acid (e.g., AlCl₃, FeCl₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the deactivated aromatic substrate (1.0 equiv) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the anhydrous Lewis acid (0.1-1.2 equiv) portion-wise to the stirred solution.
-
In a separate flask, prepare a solution of SMBI (1.1 equiv) in anhydrous DCM.
-
Add the SMBI solution dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC. If the reaction is slow, it can be allowed to warm to room temperature.
-
Once the starting material is consumed, quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium thiosulfate to destroy any excess SMBI.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Caption: Mechanism of Lewis acid-catalyzed bromination with SMBI.
Caption: A workflow for troubleshooting low yield/selectivity.
References
-
How to do workup after doing bromination with NBS? - ResearchGate. (2017, February 25). Retrieved January 15, 2026, from [Link]
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 15, 2026, from [Link]
-
Reaction Work-Ups - Chemistry LibreTexts. (2021, September 27). Retrieved January 15, 2026, from [Link]
-
Workup: Bromine or Iodine - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 15, 2026, from [Link]
-
Enhanced Bromate Formation during Chlorination of Bromide-Containing Waters in the Presence of CuO: Catalytic Disproportionation of Hypobromous Acid - ResearchGate. (2025, August 9). Retrieved January 15, 2026, from [Link]
-
Bromination of Deactivated Aromatics: A Simple and Efficient Method. (n.d.). Retrieved January 15, 2026, from [Link]
-
Catalyst poisoning phenomenon in phase transfer catalysis: effect of aqueous phase concentration - RSC Publishing. (n.d.). Retrieved January 15, 2026, from [Link]
-
article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst - American Institute of Chemists. (n.d.). Retrieved January 15, 2026, from [Link]
-
Lewis Acid Catalyzed Benzylic Bromination - PMC - NIH. (2012, December 7). Retrieved January 15, 2026, from [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). Retrieved January 15, 2026, from [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Brønsted Acid versus Phase‐Transfer Catalysis in the Enantioselective Transannular Aminohalogenation of Enesultams - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Process Intensification Using Phase Transfer Catalysts - Research Publish Journals. (n.d.). Retrieved January 15, 2026, from [Link]
-
Bromination - Common Conditions - Common Organic Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]
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Industrial Phase-Transfer Catalysis. (n.d.). Retrieved January 15, 2026, from [Link]
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PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018, May 31). Retrieved January 15, 2026, from [Link]
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A sustainable two-phase procedure for V-catalyzed toluene oxidative bromination with H2O2-KBr - ResearchGate. (2025, August 6). Retrieved January 15, 2026, from [Link]
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Bromination by means of sodium monobromoisocyanurate (SMBI) - RSC Publishing. (n.d.). Retrieved January 15, 2026, from [Link]
-
Practice Problem: Mechanism - Acid Catalysis - YouTube. (2016, April 25). Retrieved January 15, 2026, from [Link]
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Bromination by means of sodium monobromoisocyanurate (SMBI) - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. (2019, June 4). Retrieved January 15, 2026, from [Link]
-
Study of Lewis acid catalyzed chemical bromination and bromoalkylation of multi-walled carbon nanotubes | Request PDF - ResearchGate. (2025, August 9). Retrieved January 15, 2026, from [Link]
-
Electrophilic Activation of Molecular Bromine Mediated by I(III) - ChemRxiv. (n.d.). Retrieved January 15, 2026, from [Link]
-
(PDF) Systematic study of Lewis acid-catalyzed bromination and bromoalkylation of multi-walled carbon nanotubes - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
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Examples of Acid Catalysis in Organic Chemistry. (2023, June 30). Retrieved January 15, 2026, from [Link]
-
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Determining the mechanism followed when alcohols undergo a reaction with sodium bromide and sulphuric acid - Chemistry Stack Exchange. (2021, May 4). Retrieved January 15, 2026, from [Link]
-
Taming Bromine Azide for Use in Organic Solvents Radical Bromoazidations and Alcohol Oxidations - Semantic Scholar. (2023, February 23). Retrieved January 15, 2026, from [Link]
-
Bromination of Azulene Derivatives with Sodium Monobromoisocyanurate - ResearchGate. (2025, August 7). Retrieved January 15, 2026, from [Link]
-
acid catalysis in organic chemistry - Chemguide. (n.d.). Retrieved January 15, 2026, from [Link]
-
Acid catalysis - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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Scope of azidation of various aryl halide with sodium azide catalyzed by Cu(TMHD) 2 coupling reaction a - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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- 3. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
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Technical Support Center: Temperature Control in Exothermic Bromination Reactions with Sodium Bromoisocyanurate
Welcome to the Technical Support Center for managing exothermic bromination reactions using sodium bromoisocyanurate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on controlling the significant heat evolution characteristic of these reactions. By understanding the underlying principles and implementing robust control strategies, you can ensure safer, more efficient, and reproducible outcomes in your synthetic endeavors.
Introduction: The Challenge of Exothermic Bromination
Bromination reactions are a cornerstone of organic synthesis, pivotal for introducing bromine atoms into molecules, a common step in the development of pharmaceuticals and agrochemicals.[1] Sodium bromoisocyanurate has emerged as a valuable reagent for these transformations.[1][2] However, like many bromination reactions, those involving sodium bromoisocyanurate can be highly exothermic, meaning they release a significant amount of heat.[3] Failure to manage this heat can lead to a dangerous situation known as a thermal runaway, where the reaction rate increases uncontrollably, potentially causing a rapid rise in temperature and pressure, solvent boiling, and even vessel rupture.[3][4]
This guide provides a structured approach to understanding and mitigating these risks through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My bromination reaction with sodium bromoisocyanurate is showing a rapid, uncontrolled temperature increase. What are the immediate steps I should take?
A1: An uncontrolled temperature spike is a critical indicator of a potential thermal runaway and requires immediate and calm intervention.[4]
Immediate Actions:
-
Remove External Heating: If any heating source is being used, remove it immediately.
-
Enhance Cooling: Immerse the reaction vessel in a pre-prepared cooling bath (e.g., ice/water or dry ice/acetone). Ensure the bath has sufficient capacity to absorb the heat.
-
Cease Reagent Addition: If you are in the process of adding the sodium bromoisocyanurate or substrate, stop the addition immediately.
-
Ensure Adequate Stirring: Vigorous stirring is crucial to dissipate localized hot spots and ensure uniform cooling.
-
Prepare for Quenching: If the temperature continues to rise despite enhanced cooling, be prepared to quench the reaction. A solution of sodium thiosulfate or sodium bisulfite is a common choice for neutralizing active bromine species.[5] Add the quenching agent slowly and cautiously, as the quenching reaction itself can be exothermic.
-
Alert Personnel and Evacuate if Necessary: If the reaction cannot be brought under control, alert colleagues in the immediate vicinity and be prepared to evacuate the area.
Q2: What are the key factors that influence the exothermicity of a bromination reaction with sodium bromoisocyanurate?
A2: Several factors contribute to the rate of heat generation. Understanding and controlling these is fundamental to safe reaction design.
-
Rate of Addition: The faster the brominating agent is added, the more heat is generated in a shorter period, overwhelming the cooling system's capacity.[3]
-
Concentration of Reactants: Higher concentrations lead to a faster reaction rate and, consequently, a more significant heat output per unit of time.
-
Reaction Temperature: As with most chemical reactions, the rate of bromination increases with temperature.[6][7] This creates a positive feedback loop in an exothermic reaction: the heat generated increases the temperature, which further accelerates the reaction rate and heat generation.[3]
-
Substrate Reactivity: The nature of the substrate being brominated plays a significant role. Electron-rich aromatic compounds, for instance, will react more vigorously than electron-deficient ones.[8]
-
Solvent Choice: The solvent's heat capacity and boiling point are critical. A solvent with a higher heat capacity can absorb more heat with a smaller temperature increase. A low-boiling-point solvent can boil, leading to a dangerous pressure buildup in a closed system.
-
Mixing Efficiency: Inadequate stirring can lead to localized "hot spots" where the concentration of reagents is high, and the temperature is significantly greater than the bulk of the solution.[4]
Q3: How can I proactively design my experiment to control the exotherm of a bromination reaction?
A3: Proactive experimental design is the most effective way to prevent thermal runaways.
-
Perform a Small-Scale Trial: Always conduct a small-scale trial to assess the reaction's exothermicity before scaling up.
-
Controlled Reagent Addition: Add the sodium bromoisocyanurate portion-wise or as a solution via a syringe pump or addition funnel at a slow, controlled rate.[3] This allows the cooling system to dissipate the heat as it is generated.
-
Use an Appropriate Solvent: Choose a solvent with a suitable boiling point and heat capacity. In some cases, using a slightly larger volume of solvent can help to moderate the temperature increase.
-
Pre-cool the Reaction Mixture: Start the reaction at a lower temperature to provide a larger temperature buffer. For highly reactive substrates, temperatures as low as -30°C may be necessary to maintain control.[9]
-
Ensure Efficient Cooling: Use a cooling bath with a large thermal mass and ensure good thermal contact with the reaction vessel. For larger-scale reactions, a cryostat or circulator provides more precise and reliable temperature control.[10]
-
Monitor the Reaction Temperature Continuously: Use a thermometer or thermocouple to monitor the internal temperature of the reaction mixture throughout the experiment.
Troubleshooting Guides
Issue 1: The reaction temperature is fluctuating significantly despite controlled addition of sodium bromoisocyanurate.
| Potential Cause | Troubleshooting & Optimization |
| Inadequate Mixing | Increase the stirring rate to improve heat and mass transfer. Ensure the stir bar or overhead stirrer is appropriately sized for the reaction vessel. |
| Insufficient Cooling Capacity | The cooling bath may be too small or not cold enough. Use a larger bath or a colder cooling medium (e.g., switch from an ice/water bath to a dry ice/acetone bath). |
| Reagent Addition is Still Too Fast | Even with controlled addition, the rate may be too high for the specific reaction. Reduce the addition rate further. |
| Localized Hot Spots | This is often a symptom of poor mixing. In addition to improving stirring, consider diluting the reaction mixture to reduce the reaction rate in localized areas. |
Issue 2: The bromination reaction is sluggish or incomplete, tempting me to increase the temperature.
| Potential Cause | Troubleshooting & Optimization |
| Low Substrate Reactivity | While increasing the temperature can increase the reaction rate, it also increases the risk of a runaway. First, ensure all other parameters are optimal (e.g., stoichiometry, solvent purity). If an increase in temperature is necessary, do so in small increments while carefully monitoring for any signs of an exotherm. |
| Impure Reagents | Impurities in the substrate or sodium bromoisocyanurate can inhibit the reaction. Ensure the purity of your starting materials. |
| Incorrect Stoichiometry | Double-check the molar ratios of your reactants. |
| Inappropriate Solvent | The solvent may not be suitable for the reaction. Consult the literature for recommended solvents for the specific type of bromination you are performing. |
Experimental Protocols
Protocol 1: General Procedure for a Controlled Exothermic Bromination
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, a thermometer or thermocouple to monitor the internal temperature, and a dropping funnel or syringe pump for controlled addition.
-
Cooling: Place the flask in a cooling bath (e.g., ice/water) and allow the internal temperature to equilibrate to the desired starting temperature (e.g., 0 °C).
-
Charge Reactants: Charge the substrate and solvent to the reaction flask and begin stirring.
-
Controlled Addition: Slowly add a solution of sodium bromoisocyanurate in a suitable solvent via the dropping funnel or syringe pump. Monitor the internal temperature closely. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., ± 2 °C).
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction at the controlled temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Quenching: Once the reaction is complete, slowly and carefully add a quenching solution (e.g., aqueous sodium thiosulfate) while maintaining cooling to neutralize any unreacted brominating agent.[5]
Protocol 2: Emergency Quenching of a Runaway Reaction
Note: This procedure should only be performed if it is safe to do so and you are properly equipped with personal protective equipment.
-
Prepare Quenching Solution: Have a pre-prepared, cold solution of a suitable quenching agent (e.g., 10% aqueous sodium thiosulfate) readily available in an ice bath.
-
Cease Additions and Enhance Cooling: As outlined in the immediate actions for a runaway reaction, stop all reagent addition and maximize cooling.
-
Slow Addition of Quencher: If the temperature continues to rise uncontrollably, slowly add the cold quenching solution to the reaction mixture. Be prepared for an initial exotherm from the quenching reaction itself.
-
Monitor Temperature: Continue to monitor the temperature throughout the quenching process. Add the quencher at a rate that keeps the temperature under control.
-
Ensure Complete Quenching: Continue adding the quenching solution until the temperature begins to drop and stabilize, and any visible signs of reaction (e.g., gas evolution, color change) have ceased.
Visualizations
Decision Workflow for Managing a Temperature Increase
Caption: A decision-making workflow for responding to a temperature increase during an exothermic bromination reaction.
Interplay of Factors in Exothermic Reactions
Sources
- 1. lookchem.com [lookchem.com]
- 2. Bromination by means of sodium monobromoisocyanurate (SMBI) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mt.com [mt.com]
Validation & Comparative
A Comparative Analysis for Researchers and Drug Development Professionals: Sodium Bromoisocyanurate vs. Dibromoisocyanuric Acid
In the landscape of halogen-based reagents, both sodium bromoisocyanurate and dibromoisocyanuric acid (DBI) have carved out significant roles as potent oxidizing and brominating agents. Their utility spans a wide range of applications, from disinfection and biocidal control in industrial water systems to specialized organic synthesis in pharmaceutical development. However, the choice between the sodium salt and its acidic counterpart is far from arbitrary, with distinct differences in their chemical behavior, stability, and efficacy dictating their suitability for specific applications. This guide provides a comparative study of these two important compounds, offering experimental insights and practical guidance for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Tale of Two Forms
At a fundamental level, the primary distinction between sodium bromoisocyanurate and dibromoisocyanuric acid lies in their ionic nature. Dibromoisocyanuric acid is a neutral molecule, while sodium bromoisocyanurate is its corresponding sodium salt. This difference has profound implications for their solubility, stability, and the pH of their aqueous solutions.
| Property | Dibromoisocyanuric Acid (DBI) | Sodium Bromoisocyanurate |
| Molecular Formula | C₃HBr₂N₃O₃ | C₃Br₂N₃NaO₃ |
| Molecular Weight | 342.88 g/mol | 364.86 g/mol |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |
| Solubility in Water | Sparingly soluble | Moderately soluble |
| pH of Aqueous Solution | Acidic | Near-neutral to slightly alkaline |
The higher solubility of sodium bromoisocyanurate in water can be a significant advantage in applications requiring rapid dissolution and homogeneous distribution of the active agent. Conversely, the acidic nature of DBI solutions may be beneficial in specific chemical transformations where a lower pH is desired.
Performance in Key Applications: A Comparative Overview
The efficacy of both compounds is primarily derived from the release of active bromine species in aqueous solutions. However, the rate and extent of this release, as well as the subsequent reactivity, can differ significantly.
Disinfection and Biocidal Efficacy
Both sodium bromoisocyanurate and DBI are highly effective broad-spectrum biocides. Their mode of action involves the irreversible damage to microbial cells through the oxidation of essential enzymes and structural proteins. However, the pH of the medium plays a crucial role in determining their relative efficacy.
In aqueous solutions, both compounds establish an equilibrium with hypobromous acid (HOBr), which is considered the primary biocidal agent. The formation of HOBr is pH-dependent. While detailed comparative studies are limited, the general principle is that at lower pH values, the equilibrium favors the formation of HOBr, potentially enhancing the biocidal activity.
Oxidizing Properties
As strong oxidizing agents, both compounds find use in various industrial processes, including the oxidation of organic and inorganic contaminants in water treatment. The oxidizing potential is related to the available bromine content, which is typically high for both compounds.
Brominating Agents in Organic Synthesis
In the realm of organic synthesis, both sodium bromoisocyanurate and DBI serve as effective sources of electrophilic bromine for a variety of transformations, including the bromination of alkanes, alkenes, and aromatic compounds. The choice between the two often depends on the specific reaction conditions and the acid sensitivity of the substrates.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of their application, here are representative experimental protocols for the evaluation of their biocidal efficacy and use in a common organic transformation.
Protocol 1: Evaluation of Biocidal Efficacy (Suspension Test)
This protocol outlines a standardized method for assessing the antimicrobial activity of the two compounds against a common bacterial strain, such as Escherichia coli.
Materials:
-
Sodium bromoisocyanurate
-
Dibromoisocyanuric acid
-
Sterile deionized water
-
Phosphate-buffered saline (PBS)
-
Nutrient agar plates
-
Escherichia coli culture (e.g., ATCC 25922)
-
Sterile test tubes
-
Incubator (37°C)
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of sodium bromoisocyanurate and DBI of known concentrations (e.g., 1000 ppm) in sterile deionized water.
-
Bacterial Culture Preparation: Inoculate a fresh nutrient broth with E. coli and incubate at 37°C until it reaches the mid-logarithmic phase of growth. Adjust the bacterial suspension with sterile PBS to a final concentration of approximately 1 x 10⁸ CFU/mL.
-
Exposure: In a series of sterile test tubes, add a defined volume of the bacterial suspension to different concentrations of the test compounds (e.g., 1, 5, 10 ppm). Include a control tube with only the bacterial suspension in PBS.
-
Incubation: Incubate the test tubes at a controlled temperature (e.g., 25°C) for a specific contact time (e.g., 5, 10, 15 minutes).
-
Neutralization and Plating: After the desired contact time, add a suitable neutralizer to stop the action of the bromine. Perform serial dilutions of the neutralized samples in sterile PBS and plate them on nutrient agar plates.
-
Colony Counting: Incubate the plates at 37°C for 24-48 hours and count the number of viable colonies.
-
Data Analysis: Calculate the log reduction in viable bacteria for each compound at different concentrations and contact times.
Protocol 2: Bromination of Anisole
This protocol provides an example of using sodium bromoisocyanurate and DBI as brominating agents in an organic synthesis reaction.
Materials:
-
Anisole
-
Sodium bromoisocyanurate or Dibromoisocyanuric acid
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfite solution (10%)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve anisole (1 equivalent) in dichloromethane.
-
Reagent Addition: Add sodium bromoisocyanurate or DBI (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. If the solution still has a bromine color, add a 10% sodium sulfite solution until the color disappears.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired brominated anisole.
Mechanistic Insights: A Visual Representation
The reactivity of both sodium bromoisocyanurate and DBI is governed by the polarized N-Br bond, which allows for the facile transfer of an electrophilic bromine species.
Caption: General reaction pathway for electrophilic bromination.
Conclusion: Making an Informed Choice
The selection between sodium bromoisocyanurate and dibromoisocyanuric acid is a nuanced decision that hinges on the specific requirements of the application. Sodium bromoisocyanurate, with its superior water solubility and near-neutral pH in solution, is often favored for water treatment and disinfection applications where rapid and uniform distribution is paramount. In contrast, dibromoisocyanuric acid may be the reagent of choice in certain organic synthesis scenarios where an acidic environment is tolerated or even beneficial, and its handling as a solid may be more convenient.
Ultimately, a thorough understanding of the physicochemical properties and reactivity of these two compounds, coupled with empirical testing under application-specific conditions, will enable researchers and drug development professionals to make an informed decision and optimize their processes for maximum efficacy and efficiency.
References
-
Title: DIBROMOISOCYANURIC ACID Source: PubChem URL: [Link]
-
Title: Sodium bromoisocyanurate Source: PubChem URL: [Link]
-
Title: N-Haloisocyanuric Acids and Their Sodium Salts as Oxidizing Agents in Analytical Chemistry: A Review Source: Critical Reviews in Analytical Chemistry URL: [Link]
- Title: Disinfection, Sterilization, and Preservation Source: Lippincott Williams & Wilkins URL
-
Title: A novel, efficient, and mild protocol for the synthesis of 2-aroyl-imidazo[1,2-a]pyridines by a one-pot, three-component reaction using N,N-dibromoisocyanuric acid (DBI) as catalyst Source: Research on Chemical Intermediates URL: [Link]
A Comparative Guide to the Efficacy of Sodium Bromoisocyanurate Across Diverse Solvent Systems
For the modern researcher in synthetic chemistry, the choice of a halogenating or oxidizing agent is pivotal to the success of a transformation. Sodium bromoisocyanurate (SMBI), a stable, crystalline N-bromoimide, has emerged as a versatile and potent reagent. This guide provides an in-depth technical comparison of SMBI's efficacy across various solvent systems, juxtaposed with the performance of the well-established N-bromosuccinimide (NBS). By understanding the interplay between the reagent, the substrate, and the solvent, researchers can unlock enhanced reactivity, selectivity, and efficiency in their synthetic endeavors.
Introduction to Sodium Bromoisocyanurate: Properties and Reactivity Profile
Sodium bromoisocyanurate is a heterocyclic compound featuring an N-Br bond, rendering the bromine atom electrophilic and a source of bromine radicals under appropriate conditions.[1] It is recognized for its strong oxidizing properties and its utility as a brominating agent in a variety of organic transformations.[2] A key physical characteristic is its excellent solubility in water and various organic solvents, which contrasts with some other N-halo reagents and allows for a broad range of reaction conditions.[2]
The reactivity of SMBI, akin to other N-haloimides, is profoundly influenced by the solvent system. The choice of solvent can dictate the reaction pathway, affecting reaction rates, yields, and even the regioselectivity of the transformation. Solvents can influence the stability of reactive intermediates and the solubility of the reagent and substrate, thereby modulating the overall efficacy of the reaction.
Comparative Efficacy in Different Solvent Systems: SMBI vs. NBS
To provide a clear understanding of SMBI's performance, we will examine its efficacy in key synthetic applications and compare it with N-bromosuccinimide, a stalwart of organic synthesis.
α-Bromination of Ketones
The α-bromination of ketones is a fundamental transformation in organic synthesis, providing key intermediates for further functionalization. The choice of solvent plays a critical role in the efficiency and selectivity of this reaction.
Experimental Data Summary: α-Bromination of Acetophenone
| Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| NBS | Dichloromethane | 80 | - | High (Selective) | [3] |
| NBS | Acetonitrile | 80 | - | Lower | [3] |
| NBS | Diethyl ether | 80 | - | Lower | [3] |
| NBS | THF | 80 | - | Lower | [3] |
| NBS | n-Hexane | 80 | - | Lower | [3] |
| NBS | Methanol | Reflux | - | 89 | [4] |
| SMBI | Diethyl ether | Reflux | - | Good | [1] |
Discussion:
For the α-bromination of acetophenone using NBS, studies have shown that dichloromethane is a superior solvent, providing high selectivity for the monobrominated product.[3] In contrast, solvents like acetonitrile, diethyl ether, THF, and n-hexane result in lower yields under similar conditions.[3] Methanol has also been reported as an effective solvent for this transformation with NBS.[4]
While specific comparative yield data for SMBI in a range of solvents for this particular reaction is not as extensively documented, its efficacy in diethyl ether has been noted.[1] The choice of an appropriate solvent is crucial for managing the reactivity of the N-haloimide and minimizing side reactions. Aprotic solvents of moderate polarity, like dichloromethane, often provide a good balance of solubility and reactivity for these electrophilic substitution reactions.
Experimental Protocol: α-Bromination of Acetophenone with NBS in Dichloromethane
-
To a solution of acetophenone (1 mmol) in dichloromethane (10 mL), add N-bromosuccinimide (1.1 mmol).
-
The reaction mixture is stirred at 80°C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with a saturated solution of sodium thiosulfate, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Bromination of Aromatic Compounds
The bromination of aromatic rings is a cornerstone of electrophilic aromatic substitution. The solvent can significantly influence the regioselectivity of the bromination, particularly for substituted aromatic compounds.
Experimental Data Summary: Bromination of Phenol
| Reagent | Solvent | Key Observation | Reference |
| SMBI | Diethyl ether | Selective ortho-bromination | [1] |
| NBS | Various | ortho:para ratio is greatly influenced by the solvent | [5][6] |
| NBS | Acetonitrile | Favorable for para-bromination | [7] |
Discussion:
Sodium bromoisocyanurate has demonstrated remarkable selectivity in the bromination of phenols. In refluxing diethyl ether, SMBI selectively brominates the ortho position of phenol.[1] This level of regiocontrol is a significant advantage. Furthermore, SMBI has been shown to be effective for the bromination of deactivated aromatic rings in strong acids like sulfuric acid, and for substrates with easily protonated groups in trifluoroacetic acid, a context where NBS is ineffective.[1]
The regioselectivity of phenol bromination with NBS is highly dependent on the solvent.[5][6] For instance, acetonitrile has been shown to favor para-bromination.[7] The ability of the solvent to stabilize the intermediates and solvate the reagent plays a crucial role in directing the electrophilic attack on the aromatic ring.
Experimental Protocol: Ortho-Bromination of Phenol with SMBI
-
Dissolve phenol (1 mmol) in diethyl ether (10 mL).
-
Add sodium bromoisocyanurate (1 mmol) to the solution.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After completion, cool the mixture and filter to remove any solids.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography to isolate the ortho-bromophenol.
The Causality Behind Experimental Choices: Protic vs. Aprotic Solvents
The choice between a protic and an aprotic solvent is a critical decision in designing a reaction with N-haloimides.
-
Polar Protic Solvents (e.g., water, methanol, acetic acid) possess O-H or N-H bonds and can act as hydrogen bond donors.[8] These solvents can stabilize ionic intermediates through hydrogen bonding.[9][10] In reactions that proceed through a polar, ionic mechanism, such as the formation of bromohydrins from alkenes, protic solvents are often preferred.[11] For example, SMBI has been successfully used for the bromination of nucleosides in aqueous solvent mixtures.[2][12]
-
Polar Aprotic Solvents (e.g., dichloromethane, acetonitrile, THF, DMF) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[8] They are capable of dissolving polar, non-ionic compounds and solvating cations. In radical reactions, such as allylic or benzylic bromination, non-polar aprotic solvents like carbon tetrachloride are traditionally used to minimize ionic side reactions.[13] For electrophilic additions and substitutions where a polar transition state is involved, polar aprotic solvents are often a good choice as they can facilitate the reaction without strongly solvating the nucleophilic counter-ion.
Figure 1: Interplay of reagent, solvent, and reaction type.
Visualization of a Key Experimental Workflow
The following diagram illustrates a typical workflow for the α-bromination of a ketone using an N-haloimide.
Figure 2: General experimental workflow for α-bromination.
Conclusion and Recommendations
Sodium bromoisocyanurate is a highly effective and, in certain applications, superior alternative to N-bromosuccinimide for bromination and oxidation reactions. Its efficacy is intricately linked to the solvent system employed. For reactions requiring high regioselectivity, such as the ortho-bromination of phenols, SMBI in a non-polar aprotic solvent like diethyl ether offers a distinct advantage. In applications involving polar, protic environments, such as the bromination of water-soluble biomolecules, SMBI's solubility and reactivity in aqueous mixtures are highly beneficial.
For general α-bromination of ketones, both SMBI and NBS are effective, with the choice of a polar aprotic solvent like dichloromethane often providing optimal results by balancing solubility and minimizing side reactions. Researchers are encouraged to consider the specific substrate and desired outcome when selecting both the N-haloimide and the solvent system, using the principles and data presented in this guide to inform their experimental design.
References
-
Lambert, F. L., et al. (2003). Bromination by means of sodium monobromoisocyanurate (SMBI). Organic & Biomolecular Chemistry, 1(15), 2473-2476. [Link]
-
Maity, S., et al. (2017). Facile Access to Bromonucleosides Using Sodium Monobromoisocyanurate (SMBI). Current Protocols in Nucleic Acid Chemistry, 68, 1.39.1–1.39.14. [Link]
-
da Silva, A. C. M., et al. (2013). Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation. ResearchGate. [Link]
-
Pasha, M. A., & Nageshwar, D. (2012). Effect of solvent on α-bromination of acetophenone. ResearchGate. [Link]
-
Maity, S., et al. (2017). Facile Access to Bromonucleosides Using Sodium Monobromoisocyanurate (SMBI). Current Protocols in Nucleic Acid Chemistry, 68, 1.39.1–1.39.14. [Link]
-
MANAC Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia. [Link]
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Bloem, P., & Pletcher, D. (1972). Solvent Effects in the Reactions of N-Bromosuccinimide with Toluene, Fluorene and Acenaphthene; Evidence for a Polar Mechanism in Propylene Carbonate. Journal of the American Chemical Society, 94(26), 9256–9260. [Link]
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Li, J., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 26. [Link]
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Cowper, R. M., & Davidson, L. H. (1939). Phenacyl bromide. Organic Syntheses, 19, 24. [Link]
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N-Bromosuccinimide. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
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Reddy, K. S., et al. (2013). Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. Journal of the Serbian Chemical Society, 78(10), 1475-1481. [Link]
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Reactivity of NBS. (2021, May 16). Chemistry Stack Exchange. [Link]
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Shimizu, S., et al. (2014). Incompatibilities between N-Bromosuccinimide and Solvents. Organic Process Research & Development, 18(11), 1433–1436. [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). Comparative study between various solvents (Reaction conditions: benzyl...). ResearchGate. [Link]
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Koo, B.-S., Lee, C. K., & Lee, K.-J. (2002). Oxidation of benzyl alcohols with Oxone((R)) and sodium bromide. Synthetic Communications, 32(14), 2115-2123. [Link]
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Adimurthy, S., & Patoliya, P. U. (2008). N-Bromosuccinimide - A Selective, Mild Substitute for Bromine. ResearchGate. [Link]
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Singh, A., et al. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. [Link]
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Hajipour, A. R., & Ruoho, A. E. (2005). Oxidation and Bromodehydroxymethylation of Benzylic Alcohols Using NaBrO3/NaHSO3 Reagent. ResearchGate. [Link]
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Wang, G., et al. (2007). Solvent-free bromination reactions with sodium bromide and oxone promoted by mechanical milling. Green Chemistry, 9(1), 53-56. [Link]
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Koo, B.-S., Lee, C. K., & Lee, K.-J. (2002). Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone. [www.rhodium.ws]. [Link]
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Calò, V., et al. (1974). Solvent effect on the ortho:para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2, (10), 1189-1191. [Link]
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Calò, V., et al. (1974). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
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Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
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Su, C., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis, 10(5), 3294–3305. [Link]
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Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
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Sodium cyanoborohydride. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
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Nanjing Suru Chemical Co., Ltd. (2024, September 12). Application of N-bromosuccinimide. [Link]
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Kim, J. H., et al. (2022). Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Coating Films. Polymers, 14(19), 4197. [Link]
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A Researcher's Guide to Spectroscopic Confirmation of Bromination Reactions Using Sodium Bromoisocyanurate
For researchers, scientists, and professionals in drug development, the precise and efficient confirmation of chemical transformations is paramount. Bromination, a key reaction in the synthesis of many pharmaceutical intermediates and active ingredients, requires robust analytical methods to verify its success. Sodium bromoisocyanurate (SMBI) has emerged as a versatile and efficient brominating agent.[1][2] This guide provides an in-depth comparison of spectroscopic methods for confirming bromination reactions mediated by SMBI, offering field-proven insights and detailed experimental protocols.
The Imperative of Spectroscopic Confirmation
While qualitative tests like the bromine test can indicate the presence of unsaturation, they lack the specificity and structural detail required in a research and development setting.[3] Modern spectroscopic techniques are indispensable for unambiguously determining the success of a bromination reaction, identifying the regioselectivity, and quantifying the yield of the desired product.[3][4] This guide will focus on the practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the comprehensive characterization of brominated products.
The Mechanism of Bromination with Sodium Bromoisocyanurate
Understanding the reaction mechanism is crucial for selecting the appropriate analytical strategy. Sodium bromoisocyanurate acts as an electrophilic bromine source. The reaction generally proceeds via an electrophilic addition to an alkene or an electrophilic aromatic substitution.
Caption: General mechanisms for bromination using SMBI.
I. Mass Spectrometry (MS): The Definitive Fingerprint of Bromine
Mass spectrometry is arguably the most conclusive technique for confirming the incorporation of bromine into a molecule. This is due to the unique isotopic signature of bromine.
The Power of Isotopic Patterns
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[5][6] This results in a characteristic M/M+2 isotopic pattern in the mass spectrum for any fragment containing a single bromine atom, where M is the mass of the ion with ⁷⁹Br and M+2 is the mass of the ion with ⁸¹Br.[7][8] The two peaks will have a relative intensity ratio of approximately 1:1.[5]
The presence of multiple bromine atoms leads to even more distinct patterns. For a compound with two bromine atoms, the M, M+2, and M+4 peaks will appear in a ratio of approximately 1:2:1.[9]
| Number of Bromine Atoms | Isotopic Pattern | Peak Ratio (Approximate) |
| 1 | M, M+2 | 1:1 |
| 2 | M, M+2, M+4 | 1:2:1 |
| 3 | M, M+2, M+4, M+6 | 1:3:3:1 |
Data Presentation: Isotopic patterns for compounds containing bromine.
Experimental Protocol: Confirming Bromination by GC-MS
Objective: To confirm the incorporation of bromine into a target molecule and determine its molecular weight.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture or purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the sample if necessary to remove any solid impurities.
-
Dilute the sample to an appropriate concentration (typically 1-10 ppm).
-
-
Instrumentation (Typical GC-MS Parameters):
-
Gas Chromatograph (GC):
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight of the product.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
-
Data Analysis:
-
Examine the mass spectrum of the peak corresponding to your product.
-
Look for the molecular ion peak (M⁺).
-
Identify the characteristic 1:1 ratio for the M and M+2 peaks, confirming the presence of one bromine atom.
-
Analyze the fragmentation pattern to further support the structure of the brominated product. Loss of a bromine atom (⁷⁹Br or ⁸¹Br) is a common fragmentation pathway.[8]
-
Sources
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Cost-benefit analysis of using sodium bromoisocyanurate in large-scale synthesis
Introduction: The Evolving Landscape of Industrial Bromination
In the realm of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the introduction of a bromine atom into a molecule is a frequent and critical transformation. For decades, elemental bromine (Br₂) and N-Bromosuccinimide (NBS) have been the workhorses for these reactions. However, their use at industrial scale is fraught with challenges. Liquid bromine is highly corrosive, toxic, and notoriously difficult to handle, necessitating significant engineering controls and safety protocols.[1] While NBS offers an improvement as an easy-to-handle solid, its performance can be suboptimal for certain substrates, particularly deactivated aromatic systems, and its byproduct, succinimide, can complicate product purification.[2][3]
This guide presents a cost-benefit analysis of a compelling alternative: Sodium Monobromoisocyanurate (SMBI), also referred to as Sodium Bromoisocyanurate. We will objectively compare its performance, safety profile, and economic viability against established brominating agents, supported by experimental data and protocols. Our analysis is designed to provide researchers, process chemists, and drug development professionals with the critical insights needed to determine if SMBI is the optimal choice for their large-scale synthesis needs.
Physicochemical Properties and Handling: A Head-to-Head Comparison
The first step in evaluating any reagent for large-scale use is to assess its physical properties and the associated handling requirements. These factors directly impact operational costs, safety protocols, and process efficiency.
| Property | Sodium Bromoisocyanurate (SMBI) | N-Bromosuccinimide (NBS) | Dibromoisocyanuric Acid (DBI) | Elemental Bromine (Br₂) |
| Physical State | White to off-white solid powder/granules | White crystalline solid | Solid | Fuming red-brown liquid |
| Molecular Weight | 213.95 g/mol [4] | 177.98 g/mol | 310.88 g/mol [1] | 159.81 g/mol [1] |
| Handling | Easy to handle solid; standard PPE required.[4] | Easy to handle solid; can be unreliable if not pure.[1][3] | Solid, mild, and highly effective.[1] | Highly corrosive and toxic; requires specialized equipment and stringent safety protocols.[1] |
| Stability | Stable under dry conditions; light-sensitive. | Stable, but purity is crucial for consistent reactivity.[3] | Degrades with moisture and light; requires cool, dark, dry storage.[2] | Highly volatile and reactive. |
| Byproduct | Isocyanuric acid | Succinimide | Isocyanuric acid | Hydrobromic acid (HBr) |
From an operational standpoint, SMBI's nature as a stable, solid reagent immediately presents a significant advantage over liquid bromine, reducing capital expenditure on specialized handling and storage infrastructure.
Performance Analysis in Key Synthetic Transformations
The true value of a reagent is determined by its performance in the reactor. SMBI exhibits distinct advantages in specific, often challenging, bromination reactions.
Bromination of Aromatic Compounds
This is an area where SMBI truly excels, particularly with electron-deficient (deactivated) aromatic rings, which are notoriously difficult to brominate under mild conditions.
-
Expert Insight: Traditional methods for brominating deactivated rings often require harsh conditions, such as high temperatures and strong Lewis acids, leading to increased energy consumption and potential side reactions. SMBI offers a more elegant solution.
A study published in Organic & Biomolecular Chemistry highlights that SMBI can effectively brominate a variety of aromatic compounds with both activating and deactivating substituents.[5][6] For instance, nitrobenzene, a strongly deactivated substrate, is conveniently brominated using SMBI in sulfuric acid.[5][6] This is a significant improvement over NBS, which is often ineffective for such transformations or requires much harsher conditions.[2][6]
Comparative Experimental Data: Bromination of Nitrobenzene
| Reagent | Conditions | Yield | Source |
| SMBI | Concentrated H₂SO₄, 20°C, 5 minutes | 88% | [2] |
| NBS | Boron trifluoride monohydrate, 100°C, 6 hours | 92% | [2] |
As the data clearly indicates, while NBS can achieve a high yield, it requires significantly more energy and time. SMBI provides a comparable outcome under remarkably mild and economically favorable conditions, making it a superior choice for scaling up the bromination of deactivated aromatics.[2]
Bromination of Alkenes, Ketones, and Esters
SMBI also demonstrates broad utility in the bromination of other functional groups. It has been successfully used to brominate alkenes, ketones, and esters, showcasing its versatility as a reagent.[5][6] In many cases, the reactions proceed under mild conditions, and the use of solvents like diethyl ether or trifluoroacetic acid has been reported, offering flexibility in process design.[5]
Workflow & Decision Logic for Reagent Selection
Choosing the right brominating agent is critical for process optimization. The following workflow illustrates a decision-making process based on substrate type and process constraints.
Caption: Decision workflow for selecting a brominating agent.
Experimental Protocol: Bromination of an Aromatic Substrate
To ensure trustworthiness and reproducibility, we provide a detailed, self-validating protocol for the bromination of nitrobenzene using Sodium Bromoisocyanurate, based on established literature.
Objective: To synthesize 3-bromonitrobenzene from nitrobenzene using SMBI.
Materials:
-
Nitrobenzene
-
Sodium Bromoisocyanurate (SMBI)
-
Concentrated Sulfuric Acid (98%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add nitrobenzene (1.0 eq). Place the flask in an ice bath to maintain a low temperature.
-
Acid Addition: Slowly add concentrated sulfuric acid (5-10 volumes) to the nitrobenzene with vigorous stirring. Ensure the temperature is maintained between 0-5°C during the addition.
-
Reagent Addition: Once the solution is cooled and well-mixed, begin the portion-wise addition of Sodium Bromoisocyanurate (SMBI) (1.05 eq). Monitor the internal temperature closely, ensuring it does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature (e.g., 20°C) for the specified time (e.g., 5-15 minutes). The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.
-
Work-up: Filter the precipitated solid and wash it thoroughly with cold water until the washings are neutral to pH paper. This removes residual acid and the isocyanuric acid byproduct.
-
Purification: Dry the crude product. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 3-bromonitrobenzene.
The Comprehensive Cost-Benefit Analysis
A holistic evaluation for large-scale synthesis must extend beyond reagent cost and reaction yield. It encompasses safety, waste management, and process simplicity—all of which have significant financial implications.
Direct Costs
-
Reagent Price: While market prices fluctuate, specialized reagents like SMBI may have a higher per-kilogram cost than commodity chemicals like elemental bromine or even NBS. However, this initial outlay is often offset by downstream savings.
Indirect Costs & Benefits (The Value Proposition)
-
Safety & Handling: The use of a stable solid like SMBI instead of liquid bromine dramatically reduces risks of accidental release and exposure.[1] This translates to lower costs for:
-
Personal Protective Equipment (PPE)
-
Engineered containment systems (e.g., fume hoods, scrubbers)
-
Employee training on hazardous material handling
-
Liability and insurance premiums
-
-
Process Efficiency & Energy Consumption: The ability of SMBI to effect brominations at or near room temperature for substrates that would otherwise require high heat offers substantial energy savings.[2] Shorter reaction times also increase reactor throughput, allowing for more batches to be produced in the same timeframe.
-
Waste Management: The primary byproduct of SMBI is isocyanuric acid. While this must be disposed of, the process avoids the generation of highly corrosive HBr gas, which requires neutralization and scrubbing, adding complexity and cost to the process. Furthermore, the milder reaction conditions often lead to cleaner reactions with fewer side products, simplifying purification and reducing solvent waste from chromatography.
-
Capital Expenditure: Adopting an SMBI-based process may not require the significant investment in corrosion-resistant reactors and handling systems that are mandatory for using liquid bromine, lowering the barrier to entry for certain manufacturing operations.
Conclusion: A Strategic Addition to the Industrial Chemist's Toolbox
Sodium Bromoisocyanurate is not merely a substitute for traditional brominating agents; it is a strategic tool for process optimization. While its upfront cost may be higher than elemental bromine, a comprehensive cost-benefit analysis reveals its significant value in large-scale synthesis.
SMBI is particularly advantageous when:
-
Safety and handling are paramount concerns.
-
The substrate is a deactivated aromatic system.
-
Mild reaction conditions are required to preserve sensitive functional groups.
-
Minimizing energy consumption and reaction time is a key process goal.
For researchers and drug development professionals, SMBI offers a powerful, efficient, and safer alternative that can streamline synthesis, reduce costs, and improve the overall sustainability of chemical manufacturing. Its adoption represents a modern approach to bromination, prioritizing both chemical efficiency and operational excellence.
References
-
Groweiss, A. (2000). Use of Sodium Bromate for Aromatic Bromination: Research and Development. Organic Process Research & Development. Available at: [Link]
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Okada, Y., et al. (2003). Bromination by means of sodium monobromoisocyanurate (SMBI). Organic & Biomolecular Chemistry. Available at: [Link]
-
Okada, Y., et al. (2007). Bromination of Azulene Derivatives with Sodium Monobromoisocyanurate. ResearchGate. Available at: [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Sodium bromide ≥99%, p.a., ACS. Available at: [Link]
-
Durham Tech. SAFETY DATA SHEET - Sodium bromide. Available at: [Link]
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Okada, Y., et al. (2003). Bromination by means of sodium monobromoisocyanurate (SMBI). PubMed. Available at: [Link]
-
MANAC Inc. (2022). One of the most powerful brominating agents, overview and reaction mechanisms of dibromoisocyanuric acid (DBI). Chemia. Available at: [Link]
-
Wikipedia. N-Bromosuccinimide. Available at: [Link]
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Safety Operating Guide
Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione proper disposal procedures
A Comprehensive Guide to the Safe Disposal of Brominated Diazinane Compounds
For researchers and drug development professionals, the synthesis and application of novel chemical entities are daily pursuits. With these innovations comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a detailed protocol for the disposal of Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione, a representative brominated nitrogen-containing heterocyclic compound. The principles and procedures outlined here are grounded in established safety protocols for halogenated organic waste and are designed to ensure the protection of laboratory personnel and the environment.
The structure of the compound , featuring a brominated heterocyclic ring, places it in the category of halogenated organic waste. Such compounds require specific disposal pathways due to their potential for environmental persistence and the release of toxic byproducts upon improper treatment. The procedures detailed below are built on the pillars of expertise, trustworthiness, and authoritative grounding to provide a self-validating system for safe laboratory operations.
I. Hazard Assessment and Risk Mitigation
5-bromouracil is recognized as an antimetabolite and a mutagen that can substitute for thymine in DNA.[1][2] Upon heating, it can decompose to emit highly toxic fumes, including hydrogen bromide and nitrogen oxides.[1] Therefore, it is prudent to treat the subject compound with similar caution.
Key Hazards:
-
Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[3]
-
Mutagenicity: As a bromo-substituted nucleobase analogue, it should be considered a potential mutagen.[1]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment.
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this and any laboratory chemical is the consistent use of appropriate PPE.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact and absorption.[5] |
| Body Protection | A flame-resistant laboratory coat. | Protects skin and clothing from spills. |
| Footwear | Closed-toe shoes. | Protects feet from spills.[5] |
All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]
II. Waste Segregation: The Cornerstone of Safe Disposal
The single most critical step in the proper disposal of this compound is its correct segregation into the halogenated organic waste stream.[5][6] Co-mingling of different waste types can lead to dangerous chemical reactions and significantly increases the complexity and cost of disposal.[7]
The Logic of Segregation:
-
Halogenated vs. Non-Halogenated: Halogenated wastes are typically incinerated at high temperatures to ensure the complete destruction of the halogenated molecules and to scrub acidic gases (like HBr) from the effluent. Non-halogenated solvents, on the other hand, can often be recycled or used as fuel. Mixing the two contaminates the non-halogenated stream, forcing all of it to be treated as the more hazardous (and expensive) halogenated waste.[7][8]
-
Incompatible Chemicals: Never mix halogenated organic waste with acids, bases, or strong oxidizing agents.[7] Such mixing can lead to violent reactions, gas evolution, or the formation of other hazardous substances.
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Decision workflow for segregating halogenated organic waste.
III. Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the collection and disposal of waste containing this compound.
1. Container Selection and Preparation:
-
Choose an Appropriate Container: Select a clean, leak-proof container made of a material compatible with the waste. High-density polyethylene (HDPE) carboys are generally suitable.[9] The container must have a secure, screw-top cap.[10]
-
Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[7][11] The label must include the full chemical name(s) of the contents and the accumulation start date.[6][11]
2. Waste Accumulation:
-
Location: All waste accumulation must occur in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9][11] This area should be under the direct control of laboratory personnel.
-
Adding Waste:
-
Keep Containers Closed: The waste container must be securely capped at all times, except when actively adding waste.[10][11] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.
3. Maintaining the Waste Log:
-
Accurate Records: Meticulously record the name and approximate quantity of every chemical added to the waste container.[6] This information is legally required and is essential for safe handling by waste management personnel.
4. Full Container Management:
-
Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion.
-
Requesting Pickup: Once the container is full, or if waste generation is complete, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[11]
-
Timely Removal: Regulations often require that full containers be removed from the SAA within a specific timeframe (e.g., 72 hours).[11]
The following flowchart outlines the complete operational and disposal plan.
Caption: Step-by-step workflow for chemical waste disposal.
IV. Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: If the spill is large, involves highly volatile materials, or you are uncomfortable with the situation, evacuate the area and contact your institution's emergency line or EH&S department.
-
Manage Small Spills:
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using an inert absorbent material, such as vermiculite or sand.
-
Work from the outside of the spill inward to prevent spreading.
-
Collect the absorbent material using non-sparking tools and place it in a sealed, labeled bag or container for disposal as hazardous waste.[7]
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
By adhering to these detailed procedures, researchers can ensure that the disposal of brominated heterocyclic compounds like this compound is conducted safely, responsibly, and in full compliance with regulatory standards.
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois at Urbana-Champaign. Link
-
HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Link
-
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Link
-
Bucknell University. Hazardous Waste Segregation. Link
-
Cornell University Environmental Health and Safety. 7.2 Organic Solvents. Link
-
Wang, S. et al. (1975). THE BROMINATION OF URACIL AND THYMINE DERIVATIVES. ResearchGate. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5802, 5-Bromouracil. Link
-
Smets, L. A., & Dewaide, H. (1966). Repair Replication and Degradation of Bromouracil-Substituted DNA in Mammalian Cells after Irradiation with Ultraviolet Light. National Institutes of Health. Link
-
Mouton, L. et al. (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. ResearchGate. Link
-
Sigma-Aldrich. Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane. (2014). Link
-
Fisher Scientific. Safety Data Sheet for 6-Bromo-1-indanone. (2009). Link
-
Fisher Scientific. Safety Data Sheet for 1-Hexene, 6-bromo-. (2021). Link
-
Rodrigues, F. et al. (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. Link
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Fisher Scientific. Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane. (2021). Link
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Wikipedia. 5-Bromouracil. Link
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Columbia University Environmental Health & Safety. Hazardous Chemical Waste Management Guidelines. Link
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Fisher Scientific. Safety Data Sheet for Bromoacetaldehyde diethyl acetal. (2010). Link
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Shaikh, A. et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. Link
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University of Pennsylvania Environmental Health and Radiation Safety. Laboratory Chemical Waste Management Guidelines. Link
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CONICET. Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Link
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A Comprehensive Guide to Personal Protective Equipment for Handling Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily undertakings. Among these, brominated heterocyclic compounds are of significant interest due to their versatile reactivity, serving as key intermediates in the creation of a wide array of functional molecules.[1][2] This guide provides essential, immediate safety and logistical information for handling Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione, a compound that, based on its structure, requires careful and informed handling protocols. The following procedural guidance is designed to ensure the safety of all laboratory personnel.
Hazard Assessment and Triage
Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a risk assessment must be conducted based on the known hazards of its structural components: a brominated heterocycle and a sodium salt. Brominated organic compounds can be irritating to the skin, eyes, and respiratory tract, and may be harmful if ingested.[3] The sodium salt form may influence its physical properties, such as hygroscopicity. Similar structures, such as Dichloroisocyanuric acid, sodium salt, are known to be strong oxidizers, corrosive, and may release toxic gas upon contact with acids.[4][5] Therefore, a cautious approach is warranted.
Assumed Hazards:
-
Skin, eye, and respiratory tract irritant.
-
Harmful if swallowed.[6]
-
Potential for reactivity with acids and combustible materials.[4]
-
Possible moisture sensitivity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount to minimizing exposure and ensuring personal safety.[7][8] The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | ANSI Z87 certified safety glasses with side shields.[9] A face shield should be worn in addition to goggles if there is a significant risk of splashing. | Chemical-resistant nitrile or neoprene gloves.[8][9] Ensure gloves are in good condition before use. | A buttoned, long-sleeved lab coat.[9] For larger quantities, a chemical-resistant apron is recommended. | A NIOSH-approved respirator may be necessary if handling fine dust or in a poorly ventilated area.[7][10] |
| Solution Preparation and Transfers | Chemical splash goggles are mandatory.[10] A face shield is strongly recommended. | Chemical-resistant nitrile or neoprene gloves.[8][9] | A lab coat is required.[9] A chemical-resistant apron provides an additional layer of protection against splashes. | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[11] |
| Reaction Quenching and Work-up | Chemical splash goggles and a face shield are required, especially when working with acids or bases.[10] | Double-gloving with nitrile or neoprene gloves is recommended. | A chemical-resistant apron over a lab coat is essential. | All operations must be performed within a chemical fume hood.[11] |
| Waste Disposal | Chemical splash goggles. | Chemical-resistant gloves. | Lab coat. | Not typically required if waste is properly contained and handled in a well-ventilated area. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound will mitigate risks. The following workflow is recommended for all procedures involving this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
